3-(5-Fluoro-2-methoxyphenyl)propanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
3-(5-fluoro-2-methoxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO3/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYWLXEJMMZKQBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00735123 | |
| Record name | 3-(5-Fluoro-2-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900021-53-6 | |
| Record name | 3-(5-Fluoro-2-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00735123 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Structure Elucidation of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, in-depth methodology for the structural elucidation of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid. Moving beyond a simple recitation of analytical techniques, this document details the strategic application and interpretation of spectroscopic and chromatographic data. It is designed to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and characterize this and similar substituted phenylpropanoic acid derivatives. The protocols herein are presented as self-validating systems, emphasizing the causality behind experimental choices to ensure scientific integrity. This guide serves as a practical reference, grounded in established analytical principles and supported by authoritative sources.
Introduction: The Significance of Phenylpropanoic Acid Derivatives
Substituted phenylpropanoic acids are a critical class of compounds in medicinal chemistry and drug development. Their structural motifs are found in a variety of pharmacologically active agents, including non-steroidal anti-inflammatory drugs (NSAIDs). The precise arrangement of substituents on the phenyl ring and the nature of the propanoic acid side chain are pivotal in determining the molecule's biological activity, potency, and selectivity. Therefore, unambiguous structure elucidation is a cornerstone of the drug discovery and development process, ensuring the correct molecule is advanced through the pipeline. This guide will use this compound as a model compound to illustrate a robust, multi-technique approach to its structural verification.
Foundational Analysis: Chromatography and Preliminary Characterization
Prior to in-depth spectroscopic analysis, establishing the purity of the sample is paramount. Chromatographic techniques are indispensable for this purpose.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is a versatile and widely used technique for separating and quantifying components in a mixture. For substituted phenylpropanoic acids, a reversed-phase HPLC method is typically employed.
Experimental Protocol: Reversed-Phase HPLC
-
Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution is often effective.
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: Acetonitrile
-
A typical gradient might run from 30% B to 95% B over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 210 nm is generally effective for detecting the carboxyl group, and additional wavelengths corresponding to the absorbance of the aromatic ring can also be monitored.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of the mobile phase.
Rationale and Interpretation: A single, sharp peak in the chromatogram is indicative of a pure compound. The retention time is a characteristic property of the compound under the specific chromatographic conditions. The presence of multiple peaks would suggest impurities that need to be identified and quantified. Several resources outline HPLC methods for similar phenylpropanoic acid derivatives.[2][3]
Spectroscopic Elucidation: Unraveling the Molecular Architecture
A combination of spectroscopic techniques is essential for the complete and unambiguous elucidation of the molecular structure.
Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides crucial information about the molecular weight and the fragmentation pattern of a molecule, offering valuable clues about its structure.
Expected Molecular Ion: For this compound (C10H11FO3), the expected monoisotopic mass is approximately 198.0692 g/mol .
Fragmentation Analysis: Aromatic carboxylic acids exhibit characteristic fragmentation patterns in their mass spectra.[4][5][6][7][8]
-
Molecular Ion Peak (M+): A prominent molecular ion peak is expected for aromatic acids.[5][6][8]
-
Loss of -OH (M-17): A significant peak corresponding to the loss of a hydroxyl radical.
-
Loss of -COOH (M-45): A peak resulting from the loss of the entire carboxyl group.
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Ionization Mode: Negative ion mode is often preferred for carboxylic acids as they readily deprotonate to form [M-H]-.
-
Sample Infusion: The sample, dissolved in a suitable solvent like methanol or acetonitrile, is infused into the mass spectrometer.
-
Data Acquisition: A full scan from m/z 50 to 500 will cover the expected molecular ion and fragment peaks.
Data Presentation: Expected Mass Spectral Data
| Ion | Expected m/z (Negative Mode) | Interpretation |
| [M-H]⁻ | ~197.06 | Molecular Ion |
| [M-H-H₂O]⁻ | ~179.05 | Loss of water from the molecular ion |
| [M-H-CO₂]⁻ | ~153.08 | Decarboxylation |
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Expected Characteristic Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption in the range of 2500-3300 cm⁻¹.[6] This broadness is due to hydrogen bonding between carboxylic acid dimers.[6]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption around 1700-1725 cm⁻¹.[6]
-
C-O Stretch: Absorptions in the 1210-1320 cm⁻¹ range.
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H Bending (Out-of-Plane): The substitution pattern on the benzene ring can be inferred from the out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region.[9][10] For a 1,2,4-trisubstituted benzene ring, characteristic absorptions are expected.
-
C-F Stretch: A strong absorption typically in the 1000-1400 cm⁻¹ range.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The spectrum is typically acquired over the range of 4000-400 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.
3.3.1. ¹H NMR Spectroscopy
Expected Chemical Shifts and Multiplicities:
-
-COOH Proton: A broad singlet far downfield, typically between 10-12 ppm.[4][6] This signal will disappear upon the addition of D₂O due to proton exchange.[4]
-
Aromatic Protons: The three protons on the substituted benzene ring will appear in the aromatic region (typically 6.5-8.0 ppm). Their chemical shifts and coupling patterns will be influenced by the electron-donating methoxy group and the electron-withdrawing fluoro group.
-
Propanoic Acid Chain Protons:
3.3.2. ¹³C NMR Spectroscopy
Expected Chemical Shifts:
-
Carbonyl Carbon (-COOH): Deshielded, appearing around 170-185 ppm.[4][6]
-
Aromatic Carbons: In the range of 110-160 ppm. The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF).
-
Methoxy Carbon (-OCH₃): Around 55-60 ppm.
-
Propanoic Acid Chain Carbons:
-
α-carbon (-CH₂-COOH): Around 30-40 ppm.[4]
-
β-carbon (Ar-CH₂-): Around 25-35 ppm.
-
3.3.3. 2D NMR Spectroscopy (COSY and HSQC)
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the α- and β-protons of the propanoic acid chain is expected.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It is invaluable for assigning the carbon signals of the propanoic acid chain and the protonated aromatic carbons.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[12]
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum.
-
2D NMR Acquisition: Run standard COSY and HSQC experiments.[12]
Data Presentation: Predicted NMR Data
| Group | ¹H Chemical Shift (ppm) | ¹H Multiplicity | ¹³C Chemical Shift (ppm) |
| -COOH | 10-12 | br s | 170-185 |
| Aromatic-H | 6.5-8.0 | m | 110-160 |
| -OCH₃ | ~3.8 | s | 55-60 |
| -CH₂-Ar | 2.8-3.2 | t | 25-35 |
| -CH₂-COOH | 2.5-2.9 | t | 30-40 |
Integrated Structure Elucidation Workflow
The power of this multi-technique approach lies in the integration of data from each analysis.
Caption: Workflow for the structure elucidation of this compound.
Conclusion: A Self-Validating Approach to Structural Integrity
References
- 1. shimadzu.co.kr [shimadzu.co.kr]
- 2. Enantiospecific high-performance liquid chromatographic analysis of 2-phenylpropionic acid, ketoprofen and fenoprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. GCMS Section 6.12 [people.whitman.edu]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. spectra-analysis.com [spectra-analysis.com]
- 11. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Synthesis of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid
Introduction: The Significance of Fluorinated Scaffolds in Modern Drug Discovery
The strategic incorporation of fluorine into molecular frameworks has become a cornerstone of modern medicinal chemistry. The unique physicochemical properties of the fluorine atom, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence the pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2] Fluorination can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to target proteins.[3][4] Phenylpropanoic acids, in particular, are a recurring motif in a variety of biologically active molecules, including non-steroidal anti-inflammatory drugs (NSAIDs).[5] The targeted placement of a fluorine atom on such a scaffold, as in 3-(5-Fluoro-2-methoxyphenyl)propanoic acid, presents a valuable building block for the synthesis of novel therapeutics with potentially improved properties.[6] This guide provides a comprehensive overview of a robust synthetic pathway to this compound, intended for researchers, scientists, and drug development professionals.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound, suggests a multi-step synthesis commencing from commercially available precursors. The core strategy involves the formation of the aryl-carbon bond, followed by the elaboration of the propanoic acid side chain.
This approach is advantageous due to the accessibility of the starting materials and the reliability of the proposed chemical transformations. The key steps involve the synthesis of the crucial intermediate, 5-Fluoro-2-methoxybenzaldehyde, its subsequent condensation to form an acrylic acid derivative, and a final reduction to yield the desired propanoic acid.
Part 1: Synthesis of the Key Intermediate: 5-Fluoro-2-methoxybenzaldehyde
The synthesis of 5-Fluoro-2-methoxybenzaldehyde is a critical first step. A reliable method involves the ortho-lithiation of 2-Bromo-4-fluoroanisole followed by formylation.
Experimental Protocol: Synthesis of 5-Fluoro-2-methoxybenzaldehyde
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 2-Bromo-4-fluoroanisole | 100g | 205.03 g/mol | 100 g | 0.488 mol |
| n-Butyllithium (2.5 M in hexanes) | 109-72-8 | 64.06 g/mol | 215 mL | 0.537 mol |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 g/mol | 42.8 mL | 0.537 mol |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | 72.11 g/mol | 1.5 L | - |
| Saturated aq. NH4Cl | - | - | 800 mL | - |
| Ethyl acetate | 141-78-6 | 88.11 g/mol | As needed | - |
| Anhydrous MgSO4 | 7487-88-9 | 120.37 g/mol | As needed | - |
Procedure:
-
A dry 3 L three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 2-Bromo-4-fluoroanisole (100 g, 0.488 mol) and anhydrous THF (1.5 L).
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
n-Butyllithium (2.5 M in hexanes, 215 mL, 0.537 mol) is added dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below -70 °C.
-
The reaction mixture is stirred at -78 °C for an additional hour.
-
N,N-Dimethylformamide (42.8 mL, 0.537 mol) is then added dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1 hour.
-
The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution (800 mL).
-
The aqueous layer is extracted with ethyl acetate (3 x 500 mL).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 5-Fluoro-2-methoxybenzaldehyde as a pale yellow solid.[7]
Expected Yield: ~85-90%
Part 2: Synthesis of this compound
The target molecule is synthesized in a two-step sequence from the aldehyde intermediate: a Knoevenagel condensation followed by catalytic hydrogenation.
Step 1: Knoevenagel Condensation to 3-(5-Fluoro-2-methoxyphenyl)acrylic acid
The Knoevenagel condensation provides an efficient route to α,β-unsaturated acids from aldehydes and compounds containing an active methylene group, such as malonic acid.[1][8][9] The Doebner modification, which utilizes pyridine as a solvent and a catalytic amount of piperidine, is particularly effective for this transformation and is often accompanied by decarboxylation.[1][10]
Experimental Protocol: Synthesis of 3-(5-Fluoro-2-methoxyphenyl)acrylic acid
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 5-Fluoro-2-methoxybenzaldehyde | 19415-51-1 | 154.14 g/mol | 10 g | 0.065 mol |
| Malonic acid | 141-82-2 | 104.06 g/mol | 7.4 g | 0.071 mol |
| Pyridine | 110-86-1 | 79.10 g/mol | 20 mL | - |
| Piperidine | 110-89-4 | 85.15 g/mol | 0.5 mL | - |
| Concentrated HCl | 7647-01-0 | 36.46 g/mol | As needed | - |
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid (7.4 g, 0.071 mol) in pyridine (20 mL).
-
Add 5-Fluoro-2-methoxybenzaldehyde (10 g, 0.065 mol) to the solution.
-
Add a catalytic amount of piperidine (0.5 mL).
-
Heat the reaction mixture to reflux for 3-4 hours. The progress of the reaction can be monitored by the evolution of carbon dioxide.
-
After cooling to room temperature, pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water) to obtain pure 3-(5-Fluoro-2-methoxyphenyl)acrylic acid.
Expected Yield: ~70-80%
Step 2: Catalytic Hydrogenation to this compound
The final step is the reduction of the carbon-carbon double bond of the acrylic acid derivative. Catalytic hydrogenation using palladium on carbon is a highly effective and clean method for this transformation.[11]
Experimental Protocol: Synthesis of this compound
Materials:
| Reagent | CAS Number | Molecular Weight | Quantity | Moles |
| 3-(5-Fluoro-2-methoxyphenyl)acrylic acid | 157518-45-1 | 196.17 g/mol | 5 g | 0.025 mol |
| 10% Palladium on carbon (Pd/C) | 7440-05-3 | - | 0.25 g | - |
| Ethanol | 64-17-5 | 46.07 g/mol | 100 mL | - |
| Hydrogen gas (H₂) | 1333-74-0 | 2.02 g/mol | Balloon pressure | - |
Procedure:
-
To a 250 mL hydrogenation flask, add 3-(5-Fluoro-2-methoxyphenyl)acrylic acid (5 g, 0.025 mol) and ethanol (100 mL).
-
Carefully add 10% Pd/C catalyst (0.25 g).
-
The flask is evacuated and backfilled with hydrogen gas (this process is repeated three times).
-
The reaction mixture is stirred vigorously under a hydrogen atmosphere (balloon pressure) at room temperature until the starting material is consumed (monitored by TLC).
-
Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the catalyst.
-
The filtrate is concentrated under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Expected Yield: >95%
Characterization of this compound
The structure and purity of the final compound should be confirmed by standard analytical techniques.
Table 1: Predicted Spectroscopic Data
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons (with coupling to fluorine), the methoxy group protons, and the two methylene groups of the propanoic acid chain. |
| ¹³C NMR | Signals for the aromatic carbons (with C-F couplings), the methoxy carbon, the carbonyl carbon, and the two methylene carbons. |
| Mass Spec | Molecular ion peak corresponding to the calculated mass of C₁₀H₁₁FO₃. |
| FT-IR | Characteristic absorptions for the carboxylic acid O-H and C=O stretching, and C-F stretching. |
Conclusion and Future Outlook
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity [mdpi.com]
- 4. 1873368-59-2|3-(5-Fluoro-2-methoxyphenyl)-2-oxopropanoic acid|BLD Pharm [bldpharm.com]
- 5. Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. asianpubs.org [asianpubs.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. prepchem.com [prepchem.com]
An In-depth Technical Guide to 3-(5-Fluoro-2-methoxyphenyl)propanoic Acid: Synthesis, Properties, and Potential Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy for modulating a compound's physicochemical and pharmacological properties. The unique electronic nature of fluorine can significantly influence metabolic stability, binding affinity, lipophilicity, and pKa, making fluorinated building blocks highly valuable in drug discovery programs. This guide provides a comprehensive technical overview of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid, a substituted phenylpropanoic acid with potential as a key intermediate or pharmacophore in the development of novel therapeutics. While this specific molecule is not extensively documented in publicly available research, this guide will elucidate its core characteristics, propose robust synthetic routes based on established chemical principles, and explore its potential applications by drawing parallels with structurally related compounds.
Nomenclature and Chemical Identity
A clear and unambiguous identification of a chemical entity is paramount for effective scientific communication and research.
IUPAC Name
The formal name for the compound of interest, following the guidelines of the International Union of Pure and Applied Chemistry (IUPAC), is This compound .
Synonyms and Identifiers
While no common synonyms are widely reported, it may also be referred to as 5-Fluoro-2-methoxy-benzenepropanoic acid. For precise identification and database searching, the following identifiers are crucial:
| Identifier | Value |
| CAS Number | 900021-53-6[1] |
| Molecular Formula | C₁₀H₁₁FO₃ |
| Molecular Weight | 198.19 g/mol [1] |
| InChI Key | JYWLXEJMMZKQBW-UHFFFAOYSA-N[1] |
Physicochemical Properties
| Property | This compound | 3-(2-Methoxyphenyl)propanoic acid (CAS 6342-77-4) | 3-(3-Methoxyphenyl)propanoic acid (CAS 10516-71-9) |
| Physical Form | Solid[1] | White to very pale yellow crystal-powder | Brown, low melting solid[2] |
| Melting Point | Not Reported | 90 °C[3] | 43-45 °C[4] |
| Boiling Point | Not Reported | ~273 °C (estimated)[3] | ~318 °C (predicted)[4] |
| Solubility | Not Reported | Not Reported | Soluble in water[4] |
| pKa | Not Reported | Not Reported | 4.65 (at 25°C)[4] |
The presence of the fluorine atom is expected to influence the acidity (pKa) of the carboxylic acid group and the overall lipophilicity of the molecule compared to its non-fluorinated counterparts.
Proposed Synthetic Methodologies
While a specific, published synthesis for this compound was not identified, established organic chemistry reactions for creating substituted phenylpropanoic acids allow for the design of highly plausible and efficient synthetic routes. The selection of a particular route in a drug development setting would depend on factors such as starting material availability, scalability, and cost.
Route 1: Malonic Ester Synthesis
The malonic ester synthesis is a classic and reliable method for preparing carboxylic acids with an extended carbon chain.[5][6][7][8] This approach offers high yields and avoids over-alkylation. The proposed workflow is as follows:
Caption: Proposed Malonic Ester Synthesis Workflow.
Experimental Protocol (Proposed):
-
Enolate Formation: Diethyl malonate is treated with a strong base, typically sodium ethoxide in ethanol, to quantitatively form the corresponding enolate.[8]
-
Alkylation: The nucleophilic malonate enolate is then reacted with a suitable electrophile, in this case, 5-fluoro-2-methoxybenzyl bromide (which can be prepared from the corresponding alcohol or via bromination of 4-fluoro-1-methoxy-2-methylbenzene). The reaction proceeds via an Sₙ2 mechanism to form the dialkylated malonic ester.
-
Hydrolysis and Decarboxylation: The resulting ester is subjected to acidic hydrolysis (e.g., using aqueous HCl or H₂SO₄) and heated. This process first converts the ester groups to carboxylic acids. The resulting β-keto acid is unstable and readily undergoes decarboxylation upon heating to yield the final product, this compound, with the loss of CO₂.[7]
Causality and Rationale: The acidity of the α-hydrogens in diethyl malonate (pKa ≈ 13) makes them easily removable by an alkoxide base. This creates a soft, carbon-based nucleophile ideal for Sₙ2 reactions with primary halides like the proposed benzyl bromide, minimizing side reactions. The final decarboxylation is thermodynamically driven by the formation of stable CO₂.
Route 2: Hydrogenation of a Cinnamic Acid Precursor
Another highly effective and common method involves the reduction of a carbon-carbon double bond in a corresponding cinnamic acid derivative. This method is often clean and high-yielding.
Caption: Proposed Cinnamic Acid Hydrogenation Workflow.
Experimental Protocol (Proposed):
-
Synthesis of Cinnamic Acid Derivative: The precursor, 3-(5-fluoro-2-methoxyphenyl)propenoic acid, can be synthesized via a condensation reaction. A common method is the Knoevenagel condensation of 5-fluoro-2-methoxybenzaldehyde with malonic acid in the presence of a basic catalyst like pyridine or piperidine.
-
Catalytic Hydrogenation: The resulting cinnamic acid derivative is dissolved in a suitable solvent, such as ethanol or methanol. A catalyst, typically palladium on carbon (10% Pd/C), is added. The mixture is then subjected to a hydrogen atmosphere (from a balloon or a pressurized hydrogenation apparatus) and stirred until the reaction is complete (monitored by TLC or LC-MS).[4]
-
Work-up: The catalyst is removed by filtration (e.g., through Celite), and the solvent is evaporated under reduced pressure to yield the desired product.[4]
Causality and Rationale: The condensation reaction is a reliable method for forming carbon-carbon double bonds. Catalytic hydrogenation is a highly efficient and selective method for reducing alkene double bonds without affecting the aromatic ring or the carboxylic acid group under standard conditions. The palladium catalyst provides a surface for the adsorption of both hydrogen gas and the alkene, facilitating the addition of hydrogen across the double bond.
Potential Applications in Research and Drug Development
While no specific biological activities have been reported for this compound, the phenylpropanoic acid scaffold is present in numerous biologically active molecules. The incorporation of the fluoro and methoxy groups on the phenyl ring provides a unique electronic and steric profile that could be exploited in drug design.
As a Building Block for Bioactive Molecules
The primary utility of this compound is likely as a versatile building block. The carboxylic acid functional group is a key handle for further chemical modifications, such as:
-
Amide bond formation: Coupling with various amines to generate a library of amides, a common functional group in many drugs.
-
Esterification: Reaction with alcohols to produce esters, which can act as prodrugs or modulate solubility.
-
Reduction: Conversion of the carboxylic acid to an alcohol, opening up further synthetic possibilities.
Potential as an NSAID Analog
Many non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen, are derivatives of phenylpropanoic acid. Loxoprofen is another example.[8] The core structure of this compound fits this general pharmacophore. The fluorine substitution could potentially enhance anti-inflammatory activity or improve the pharmacokinetic profile.
Antimicrobial and Anticancer Potential
Derivatives of 3-arylpropanoic acids have been investigated for their antimicrobial and anticancer activities. For instance, certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown activity against multidrug-resistant bacteria and fungi.[4] Additionally, 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been explored as potential anticancer agents.[9] The unique substitution pattern of this compound makes it an interesting candidate for synthesis and screening in these therapeutic areas.
Conclusion
This compound represents a valuable, yet under-explored, chemical entity for drug discovery and development. Its IUPAC name and key identifiers are well-defined. Although specific experimental data on its properties and biological functions are sparse, robust and scalable synthetic routes can be confidently proposed based on fundamental organic chemistry principles, such as the malonic ester synthesis and the hydrogenation of a cinnamic acid intermediate.
The strategic placement of the fluorine and methoxy substituents on the phenylpropanoic acid core suggests significant potential for this molecule to serve as a key building block in the synthesis of novel therapeutic agents, particularly in areas like inflammation, infectious diseases, and oncology. This guide provides a foundational framework for researchers to synthesize, characterize, and explore the biological potential of this promising compound, thereby contributing to the advancement of medicinal chemistry and the development of new medicines.
References
- 1. 3-(5-Fluoro-2-methoxyphenyl)propionic acid | 900021-53-6 [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. echemi.com [echemi.com]
- 4. 3-(3-METHOXYPHENYL)PROPIONIC ACID | 10516-71-9 [chemicalbook.com]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. Illustrated Glossary of Organic Chemistry - Malonic ester synthesis [chem.ucla.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mdpi.com [mdpi.com]
A Guide to the Spectral Analysis of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
3-(5-Fluoro-2-methoxyphenyl)propanoic acid is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science. Its molecular structure, featuring a fluoro-substituted methoxy-activated benzene ring coupled to a propanoic acid moiety, presents a rich landscape for spectroscopic characterization. Understanding the spectral signature of this compound is paramount for its unambiguous identification, purity assessment, and for elucidating its role in chemical and biological systems. This guide provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral data for this compound, grounded in the fundamental principles of spectroscopy and supported by established methodologies. While a publicly available, comprehensive experimental dataset for this specific molecule is not readily found, this guide will present a detailed, predictive analysis based on the well-understood spectroscopic behavior of its constituent functional groups.
Molecular Structure and Spectroscopic Overview
The structural features of this compound, including an aromatic ring with distinct electronic environments, a chiral center at the propanoic acid alpha-carbon (if derivatized or in a chiral environment), and various functional groups, give rise to a unique and informative set of spectral data.
Caption: Molecular Structure of this compound.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.
¹H NMR Spectroscopy
The proton NMR spectrum will reveal the number of different types of protons, their chemical environment, their proximity to other protons, and their relative numbers.
Predicted ¹H NMR Data (in CDCl₃, 300 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~11-12 | br s | 1H | -COOH |
| ~6.95 | dd | 1H | Ar-H |
| ~6.85 | m | 1H | Ar-H |
| ~6.75 | dd | 1H | Ar-H |
| ~3.85 | s | 3H | -OCH₃ |
| ~2.95 | t | 2H | -CH₂-Ar |
| ~2.70 | t | 2H | -CH₂-COOH |
Interpretation and Rationale:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet far downfield. Its chemical shift can be concentration-dependent.
-
Aromatic Protons (Ar-H): The three protons on the benzene ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling. The electron-donating methoxy group and the electron-withdrawing fluoro group will influence their chemical shifts.
-
Methoxy Protons (-OCH₃): These three equivalent protons will appear as a sharp singlet.
-
Propanoic Acid Protons (-CH₂-CH₂-): The two methylene groups will appear as triplets, assuming coupling to each other. The methylene group adjacent to the aromatic ring will be slightly more deshielded than the one adjacent to the carbonyl group.
Experimental Protocol for ¹H NMR Data Acquisition:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup:
-
Use a 300 MHz or higher field NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
Acquire a standard one-pulse ¹H NMR spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
Integrate the peaks to determine the relative proton ratios.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
Caption: ¹H NMR Data Acquisition Workflow.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the number of non-equivalent carbons and their chemical environments.
Predicted ¹³C NMR Data (in CDCl₃, 75 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~178 | -COOH |
| ~158 (d) | C-F |
| ~155 | C-OCH₃ |
| ~130 | C-CH₂ |
| ~117 (d) | CH (aromatic) |
| ~115 (d) | CH (aromatic) |
| ~113 | CH (aromatic) |
| ~56 | -OCH₃ |
| ~34 | -CH₂-COOH |
| ~25 | -CH₂-Ar |
Interpretation and Rationale:
-
Carbonyl Carbon (-COOH): This carbon is highly deshielded and appears far downfield.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon directly attached to the fluorine will show a large one-bond carbon-fluorine coupling (d, doublet). Carbons two and three bonds away from the fluorine will show smaller couplings.
-
Aliphatic Carbons: The carbons of the propanoic acid side chain will appear in the upfield region of the spectrum.
II. Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for structural confirmation.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 198 | [M]⁺ (Molecular Ion) |
| 153 | [M - COOH]⁺ |
| 125 | [M - COOH - CO]⁺ or [M - CH₂COOH]⁺ |
| 95 | [C₆H₄F]⁺ |
Fragmentation Pathway:
Upon electron ionization, the molecular ion ([M]⁺) is formed. This ion can then undergo fragmentation. A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group (-COOH) as a radical. Further fragmentation of the aromatic portion can also occur.
Caption: Predicted Mass Spectrometry Fragmentation.
Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Ionize the sample using a beam of high-energy electrons (typically 70 eV).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
III. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Data (KBr pellet or thin film)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |
| ~3000 | Medium | C-H stretch (aromatic and aliphatic) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1480 | Medium | C=C stretch (aromatic) |
| ~1250 | Strong | C-O stretch (aryl ether) |
| ~1100 | Strong | C-F stretch |
Interpretation and Rationale:
-
O-H Stretch: The broad absorption in the 3300-2500 cm⁻¹ region is highly characteristic of the O-H stretching vibration in a hydrogen-bonded carboxylic acid dimer.
-
C=O Stretch: The strong absorption around 1700 cm⁻¹ is indicative of the carbonyl group of the carboxylic acid.
-
Aromatic and Aliphatic Stretches: The various C-H, C=C, C-O, and C-F stretching and bending vibrations provide further confirmation of the molecular structure.
Experimental Protocol for IR Data Acquisition (FT-IR):
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.
-
Thin Film: Dissolve the sample in a volatile solvent, deposit a drop onto a salt plate (e.g., NaCl, KBr), and allow the solvent to evaporate.
-
-
Data Acquisition:
-
Place the sample in the beam of an FT-IR spectrometer.
-
Acquire a background spectrum (of air or the pure KBr pellet).
-
Acquire the sample spectrum.
-
The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Conclusion
The comprehensive spectral analysis of this compound through NMR, MS, and IR spectroscopy provides a detailed and unambiguous confirmation of its molecular structure. Each technique offers complementary information, and together they form a powerful toolkit for the characterization of this and other novel chemical entities. The predictive data and protocols outlined in this guide serve as a valuable resource for researchers in the planning and execution of their experimental work, ensuring data integrity and facilitating the advancement of scientific discovery.
A Theoretical Exploration of 3-(5-Fluoro-2-methoxyphenyl)propanoic Acid: A Computational Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive theoretical framework for the in-depth computational analysis of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid, a molecule of interest in medicinal chemistry and drug development. In the absence of extensive empirical data for this specific compound, this document outlines a robust, first-principles-based workflow designed to elucidate its structural, electronic, and potential biological properties. By leveraging a suite of well-established computational chemistry techniques, from Density Functional Theory (DFT) to molecular dynamics and QSAR, we present a self-validating system of protocols. This guide is intended for researchers, scientists, and drug development professionals, offering both a strategic overview and detailed, step-by-step methodologies for the virtual characterization of novel small molecules.
Introduction: The Rationale for a Theoretical First Approach
The journey of a small molecule from a synthetic concept to a viable drug candidate is fraught with challenges, high costs, and a significant attrition rate. Computational, or in silico, methods offer a powerful paradigm to de-risk and accelerate this process.[1][2] For a molecule like this compound, where public domain experimental data is sparse, a theoretical-first approach is not just advantageous, it is essential. By building a comprehensive computational model, we can predict a wide array of chemical and physical properties, understand its potential interactions with biological targets, and guide further experimental work with a higher probability of success.
This guide is structured to provide a logical progression of theoretical studies, beginning with the fundamental quantum mechanical characterization of the isolated molecule and advancing to more complex simulations of its behavior in a biological context. Each section is designed to be a self-contained protocol, yet contributes to a holistic understanding of the molecule's potential.
Foundational Analysis: Unveiling the Intrinsic Properties
The first step in our theoretical investigation is to understand the molecule in its most fundamental state: as an isolated entity in a vacuum. This allows us to probe its intrinsic electronic structure and conformational preferences without the influence of a solvent or a biological receptor. Density Functional Theory (DFT) is the workhorse for such calculations, offering a favorable balance between accuracy and computational cost.[3][4][5]
Conformational Analysis: Mapping the Energy Landscape
Due to the presence of rotatable single bonds in the propanoic acid side chain, this compound is a flexible molecule. Identifying its low-energy conformations is critical, as these are the shapes the molecule is most likely to adopt when interacting with a biological target.[6][7]
-
Initial Structure Generation: A 3D structure of this compound is generated using a molecular builder.
-
Force Field-Based Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94). This initial, computationally inexpensive step broadly samples the conformational space.[8]
-
DFT Optimization and Ranking: The unique, low-energy conformers identified in the previous step are then subjected to geometry optimization using DFT. The B3LYP functional with a 6-31G(d,p) basis set is a common and reliable choice for this purpose.[9]
-
Energy Analysis: The final energies of the optimized conformers are calculated, allowing for the identification of the global minimum energy conformation and a set of low-energy conformers for further analysis.
Electronic Structure Analysis: Reactivity and Stability Insights
With the optimized geometry of the global minimum energy conformer, we can now delve into its electronic properties. These properties provide clues about the molecule's reactivity, stability, and potential interaction sites.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[10] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.[11][12]
-
Single-Point Energy Calculation: Using the optimized geometry, a single-point energy calculation is performed at the same level of theory (e.g., B3LYP/6-31G(d,p)).
-
Orbital Visualization and Energy Extraction: The energies of the HOMO and LUMO are extracted from the calculation output. Visualization software is used to plot the 3D shapes of these orbitals.
Table 1: Key Computational Parameters for Foundational Analysis
| Parameter | Recommended Value/Method | Rationale |
| Software | Gaussian, GAMESS, Q-Chem | Industry-standard quantum chemistry packages.[13][14][15] |
| Method | Density Functional Theory (DFT) | Provides a good balance of accuracy and computational cost for molecular properties.[4][16] |
| Functional | B3LYP | A widely used and well-validated hybrid functional for organic molecules.[9] |
| Basis Set | 6-31G(d,p) | A Pople-style basis set that provides a reasonable description of electron distribution. |
| Conformational Search | Molecular Mechanics (MMFF94) followed by DFT | Efficiently samples conformational space before refining with a more accurate method.[8] |
In Silico Pharmacokinetics: Predicting Drug-like Properties
A promising drug candidate must not only be active at its target but also possess favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. Computational models can provide early-stage predictions of these properties.
Molecular Descriptors for ADMET Prediction
A variety of molecular descriptors, calculated from the 2D and 3D structures of the molecule, can be used to predict its pharmacokinetic behavior. These include:
-
Molecular Weight (MW): Influences size-dependent transport.
-
LogP (Octanol-Water Partition Coefficient): A measure of lipophilicity, which affects membrane permeability and solubility.
-
Topological Polar Surface Area (TPSA): Correlates with passive molecular transport through membranes.
-
Number of Hydrogen Bond Donors and Acceptors: Important for solubility and binding to biological targets.
These descriptors can be used in conjunction with established models, such as Lipinski's Rule of Five, to assess the "drug-likeness" of a molecule.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational technique that establishes a mathematical relationship between the chemical structure and the biological activity or a specific property of a set of compounds.[1][2][17] By building a QSAR model based on a dataset of structurally similar compounds with known activity, we can predict the potential activity of this compound.
-
Data Curation: A dataset of molecules structurally related to the target compound with measured biological activity (e.g., IC50 values for a specific enzyme) is collected.
-
Descriptor Calculation: A wide range of molecular descriptors (e.g., constitutional, topological, quantum-chemical) are calculated for all molecules in the dataset.
-
Model Building: A statistical model (e.g., multiple linear regression, partial least squares, or machine learning algorithms) is built to correlate the descriptors with the biological activity.[18]
-
Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.
-
Prediction for Target Molecule: The validated QSAR model is used to predict the biological activity of this compound.
Diagram 1: Theoretical Study Workflow
Caption: A workflow for the theoretical study of a small molecule.
Simulating Biological Interactions: A Dynamic Perspective
While static quantum mechanical calculations provide a wealth of information, understanding how a molecule behaves in a dynamic, solvated environment and how it interacts with a potential biological target requires more advanced simulation techniques.
Molecular Dynamics (MD) Simulations: Capturing Molecular Motion
MD simulations allow us to observe the time-evolution of a molecular system, providing insights into its conformational dynamics, solvation, and interactions with other molecules.[19] Simulating this compound in a water box can reveal its preferred solution-phase conformation and hydration patterns.
-
System Setup: The optimized structure of the molecule is placed in the center of a periodic box of water molecules (e.g., TIP3P water model).
-
Force Field Parameterization: A suitable force field (e.g., GAFF, CHARMM) is assigned to the molecule.[20]
-
Energy Minimization: The energy of the entire system is minimized to remove any steric clashes.
-
Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is equilibrated.
-
Production Run: A long simulation (e.g., 100 ns) is run to collect trajectory data.
-
Analysis: The trajectory is analyzed to determine conformational flexibility, radial distribution functions of water around key functional groups, and other dynamic properties.
Molecular Electrostatic Potential (ESP) Mapping: Visualizing Interaction Hotspots
The ESP map provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (negative potential) and electron-poor (positive potential).[21][22] This is invaluable for predicting how the molecule will interact with a biological target through electrostatic interactions, including hydrogen bonding.[23][24]
-
DFT Calculation: A DFT calculation is performed on the optimized geometry of the molecule.
-
ESP Calculation: The electrostatic potential is calculated on a 3D grid of points around the molecule.
-
Surface Mapping: The calculated ESP values are mapped onto the molecule's electron density surface, typically using a color scale where red indicates negative potential and blue indicates positive potential.
Diagram 2: Key Intermolecular Interactions
Caption: Potential intermolecular interactions with a biological target.
Conclusion: From Theoretical Insights to Experimental Validation
This guide has outlined a comprehensive and scientifically rigorous workflow for the theoretical characterization of this compound. By systematically applying the described computational protocols, researchers can generate a rich dataset of predicted properties, from conformational preferences and electronic structure to potential biological activity and dynamic behavior.
It is crucial to emphasize that these theoretical studies are not a replacement for experimental validation. Instead, they serve as a powerful hypothesis-generation engine, enabling a more targeted and efficient experimental design. The insights gained from this in silico investigation will provide a solid foundation for subsequent laboratory-based research, ultimately accelerating the discovery and development of novel therapeutics.
References
- 1. neovarsity.org [neovarsity.org]
- 2. What is the significance of QSAR in drug design? [synapse.patsnap.com]
- 3. DFT for drug and material discovery - Microsoft Research [microsoft.com]
- 4. Density functional theory - Wikipedia [en.wikipedia.org]
- 5. Density Functional Theory in the Prediction of Mutagenicity: A Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tackling the conformational sampling of larger flexible compounds and macrocycles in pharmacology and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformational analysis of flexible ligands in macromolecular receptor sites | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview [mdpi.com]
- 10. ossila.com [ossila.com]
- 11. Assessing Reactivity with LUMO and HOMO Energy Gap-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 12. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 13. GAMESS: Open Source Quantum Chemistry Software | Ames Laboratory [ameslab.gov]
- 14. ritme.com [ritme.com]
- 15. Q-Chem 6.4 | Fast, Accurate, Robust Quantum Chemistry | Q-Chem [q-chem.com]
- 16. dockdynamics.com [dockdynamics.com]
- 17. jocpr.com [jocpr.com]
- 18. QSAR Analysis - Creative Biostucture Drug Discovery [drug-discovery.creative-biostructure.com]
- 19. Molecular dynamics - Wikipedia [en.wikipedia.org]
- 20. Molecular dynamics simulations of structure and dynamics of organic molecular crystals - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 21. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]
- 22. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]
- 23. researchgate.net [researchgate.net]
- 24. Practical High-Quality Electrostatic Potential Surfaces for Drug Discovery Using a Graph-Convolutional Deep Neural Network - PubMed [pubmed.ncbi.nlm.nih.gov]
introduction to fluorinated propanoic acid derivatives
An In-depth Technical Guide to Fluorinated Propanoic Acid Derivatives for Drug Discovery Professionals
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, fundamentally altering the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. This guide provides a comprehensive technical overview of fluorinated propanoic acid derivatives, a class of building blocks that offers a unique combination of a biologically relevant carboxylic acid moiety and the powerful modulatory effects of fluorine. We will delve into the profound impact of fluorine substitution on physicochemical properties, explore diverse and stereoselective synthetic methodologies, and present detailed experimental protocols. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique advantages of fluorinated propanoic acids in the design of next-generation therapeutics.
The Strategic Imperative of Fluorine in Medicinal Chemistry
The fluorine atom, despite its simplicity, is a powerhouse in drug design. Its introduction into a candidate molecule is rarely an afterthought; it is a deliberate strategy to overcome common developmental hurdles. The unique properties of fluorine—its small van der Waals radius (1.47 Å), high electronegativity (3.98 on the Pauling scale), and the exceptional strength of the carbon-fluorine (C-F) bond—confer a suite of advantageous modifications to organic molecules.[1][2]
Key benefits of incorporating fluorine include:
-
Enhanced Metabolic Stability: The C-F bond is significantly stronger than a carbon-hydrogen (C-H) bond, making it resistant to cleavage by metabolic enzymes like Cytochrome P450. Placing fluorine at a metabolically vulnerable position can effectively block oxidative metabolism, thereby increasing the drug's half-life and bioavailability.[2][3]
-
Modulation of Physicochemical Properties: Fluorine's potent electron-withdrawing inductive effect can drastically alter the acidity (pKa) of nearby functional groups.[3][4] For carboxylic acids, this increases acidity, which can influence solubility and receptor binding. Fluorination also modifies a molecule's lipophilicity, a critical parameter for membrane permeability and overall pharmacokinetics.[5]
-
Increased Binding Affinity: The C-F bond can participate in favorable non-covalent interactions within a protein's binding pocket, including dipole-dipole interactions and weak hydrogen bonds.[3][6] Replacing a C-H with a C-F group can therefore enhance the ligand's binding affinity and selectivity for its target.[2]
-
Conformational Control: The introduction of fluorine can influence the preferred conformation of a molecule, potentially locking it into a more biologically active shape.
The propanoic acid scaffold is a common motif in biologically active molecules. When combined with fluorine, it creates a versatile building block for probing structure-activity relationships and optimizing drug candidates.
A Survey of Key Fluorinated Propanoic Acid Derivatives
The precise placement and number of fluorine atoms on the propanoic acid backbone dictate the resulting compound's properties and utility.
-
2-Fluoropropanoic Acid: Fluorination at the α-carbon directly adjacent to the carboxyl group significantly increases acidity due to the strong inductive effect. This position is also a common site for creating chiral centers, making stereoselective synthesis crucial for producing enantiomerically pure compounds for pharmaceutical use.[7][8][9][10]
-
3-Fluoropropanoic Acid: With the fluorine atom at the β-position, the inductive effect on the carboxyl group's acidity is still present but diminished compared to the 2-fluoro isomer.[11][12][13] These derivatives are valuable intermediates in organic synthesis.[12]
-
Polyfluorinated and Perfluoropropanoic Acids: Compounds with multiple fluorine atoms, such as 2,3,3,3-tetrafluoropropionic acid and perfluoropropanoic acid (PFPrA), exhibit dramatic changes in their properties.[14] PFPrA, a three-carbon perfluoroalkyl carboxylic acid (PFCA), is highly acidic and exceptionally stable due to the strength of the C-F bonds.[15][16] However, such highly fluorinated compounds are also noted for their environmental persistence and potential toxicity, a critical consideration in drug development.[15][17][18][19]
Table 1: Physicochemical Properties of Selected Propanoic Acid Derivatives
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Acidity (pKa, predicted) |
| Propanoic Acid | 79-09-4 | C₃H₆O₂ | 74.08 | 141 | ~4.87 |
| 2-Fluoropropanoic Acid | 6087-13-4 | C₃H₅FO₂ | 92.07 | 153-154[7] | ~2.7 |
| 3-Fluoropropanoic Acid | 461-56-3 | C₃H₅FO₂ | 92.07 | ~165 (Decomposes) | 3.89±0.10[11] |
| Perfluoropropanoic Acid | 422-64-0 | C₃HF₅O₂ | 164.03 | 131-133[15] | ~0.5 |
Note: pKa values are approximate and can vary based on the prediction method and experimental conditions.
Synthetic Strategies for Accessing Fluorinated Propanoic Acids
The synthesis of fluorinated compounds, particularly with high stereoselectivity, has been a significant area of research. Modern methods provide reliable access to these valuable building blocks.
Electrophilic Fluorination
This is one of the most common and versatile methods for introducing a fluorine atom. The strategy involves the reaction of a carbon-centered nucleophile (like an enolate or silyl enol ether derived from a propanoic acid ester) with an electrophilic fluorine source ("F+").[20]
Common Electrophilic Fluorinating Agents:
-
Selectfluor® (F-TEDA-BF₄): A highly effective, stable, and easy-to-handle crystalline solid. It is one of the most widely used reagents for electrophilic fluorination in both academic and industrial settings due to its broad functional group tolerance.[21][22]
-
N-Fluorobenzenesulfonimide (NFSI): Another powerful and widely used reagent. It is soluble in many organic solvents and is effective for fluorinating a variety of substrates, including olefins and aromatic compounds.[20][21]
The general mechanism involves the attack of the nucleophilic carbon on the electron-deficient fluorine atom of the N-F reagent.
Figure 1: General mechanism for electrophilic fluorination.
Asymmetric Synthesis: The Key to Chiral Fluorinated Molecules
For pharmaceutical applications, controlling stereochemistry is paramount. The synthesis of specific enantiomers of compounds like 2-fluoropropanoic acid derivatives is often achieved through asymmetric catalysis.
-
Asymmetric Alkylation: This involves the use of chiral phase-transfer catalysts to guide the alkylation of α-fluoro ketones or esters, producing chiral compounds with high enantiomeric excess (ee).[23]
-
Transition Metal Catalysis: Synergistic catalysis, for instance using palladium and copper complexes with chiral ligands, enables highly enantioselective reactions like the decarboxylative allylic alkylation of α-fluoro esters to create carbon-fluorine quaternary stereocenters.[24]
-
Enzymatic Approaches: Biocatalysis offers an exceptionally precise method for creating chiral fluorinated compounds. Enzymes like FMN-dependent reductases can be used to generate fluorinated carbon radicals that are then captured by an olefin with high enantioselectivity, allowing for the construction of remote stereocenters.[25]
Figure 2: Workflow for asymmetric electrophilic fluorination.
Decarboxylative Fluorination
This modern strategy uses readily available carboxylic acids as precursors. The reaction involves the replacement of the carboxylic acid group with a fluorine atom. For example, silver(I) can react with an electrophilic fluorinating agent like Selectfluor® to generate a highly reactive Ag(III)-F species. This species then facilitates the decarboxylation of the substrate to form an alkyl radical, which is subsequently trapped by a fluorine atom to yield the fluorinated product.[26] This method is particularly valuable for accessing alkyl fluorides from abundant starting materials.[26]
Experimental Protocol: Asymmetric Electrophilic Fluorination of an Aryl Propanoic Ester
This protocol describes a representative procedure for the synthesis of a chiral α-fluoro-α-aryl propanoic acid ester, a valuable building block in drug discovery.
Objective: To synthesize Ethyl (R)-2-fluoro-2-phenylpropanoate with high enantioselectivity.
Materials:
-
Ethyl 2-phenylpropanoate (1 mmol)
-
Diisopropylamine (1.1 mmol)
-
n-Butyllithium (1.6 M in hexanes, 1.1 mmol)
-
(-)-Sparteine (1.2 mmol)
-
N-Fluorobenzenesulfonimide (NFSI) (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions (Schlenk line, nitrogen atmosphere)
Procedure:
-
Preparation of the Chiral Base: To a flame-dried, nitrogen-purged round-bottom flask, add anhydrous THF (10 mL) and cool to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine (1.1 mmol) to the cooled THF.
-
Slowly add n-butyllithium (1.1 mmol) dropwise to the solution. Stir for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).
-
Add (-)-Sparteine (1.2 mmol), a chiral ligand, to the LDA solution and stir for an additional 30 minutes.
-
Enolate Formation: In a separate flame-dried flask under nitrogen, dissolve ethyl 2-phenylpropanoate (1 mmol) in anhydrous THF (5 mL).
-
Cool the ester solution to -78 °C.
-
Slowly transfer the chiral LDA/(-)-Sparteine solution to the ester solution via cannula. Stir the resulting mixture for 1 hour at -78 °C to ensure complete formation of the chiral lithium enolate.
-
Fluorination: Dissolve NFSI (1.2 mmol) in anhydrous THF (5 mL) in a separate flask.
-
Slowly add the NFSI solution to the enolate solution at -78 °C. The reaction is typically rapid.
-
Quenching and Workup: After 30 minutes, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient).
-
Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) of the product using chiral High-Performance Liquid Chromatography (HPLC).
Self-Validating System: The protocol's success is validated at multiple stages. The formation of the enolate can be inferred by a color change. The final product's identity is confirmed by spectroscopic analysis, and its chiral purity is quantitatively measured by chiral HPLC, ensuring the effectiveness of the asymmetric induction.
Applications in Drug Development and Diagnostics
Fluorinated propanoic acid derivatives are not just synthetic curiosities; they are integral components of approved drugs and advanced diagnostic agents.
-
Anti-inflammatory Drugs: A notable example is the synthesis of derivatives related to Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID). Research has focused on creating new derivatives of 2-(3-fluorobiphenyl-4-yl)propanoic acid to develop compounds with enhanced anti-inflammatory activity.[27]
-
Oncology: The ability of fluorine to block metabolic degradation is heavily exploited in cancer drug design.[28] By replacing a hydrogen atom on a propanoic acid side chain with fluorine, medicinal chemists can prevent metabolic enzymes from deactivating the molecule, leading to higher plasma concentrations and greater efficacy.
-
Diagnostics with Positron Emission Tomography (PET): The fluorine-18 (¹⁸F) isotope is a positron emitter with an ideal half-life for medical imaging. 2-Fluoropropionic acid labeled with ¹⁸F has been investigated as an imaging agent for detecting prostate cancer.[8] The incorporation of the ¹⁸F-labeled moiety allows for non-invasive visualization of biological processes at the molecular level, aiding in diagnosis and treatment monitoring.[2]
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]
- 7. chembk.com [chembk.com]
- 8. 2-FLUOROPROPIONIC ACID | 6087-13-4 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
- 10. scilit.com [scilit.com]
- 11. Page loading... [guidechem.com]
- 12. CAS 461-56-3: 3-Fluoropropanoic acid | CymitQuimica [cymitquimica.com]
- 13. Propanoic acid, 3-fluoro- | C3H5FO2 | CID 10004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. CN103508875A - 2,3,3,3-tetrafluoro propionic acid (I) synthesis method - Google Patents [patents.google.com]
- 15. downloads.regulations.gov [downloads.regulations.gov]
- 16. Perfluoroalkyl carboxylic acids - Wikipedia [en.wikipedia.org]
- 17. cfpua.org [cfpua.org]
- 18. INTRODUCTION - ORD Human Health Toxicity Value for Perfluoropropanoic Acid (CASRN 422-64-0|DTXSID8059970) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. ORD Human Health Toxicity Value for Perfluoropropanoic Acid (CASRN 422-64-0 | DTXSID8059970) | Risk Assessment Portal | US EPA [assessments.epa.gov]
- 20. Electrophilic fluorination - Wikipedia [en.wikipedia.org]
- 21. alfa-chemistry.com [alfa-chemistry.com]
- 22. mdpi.com [mdpi.com]
- 23. Recent advances in stereoselective construction of fluorinated quaternary carbon centers from fluorinated compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach [the-innovation.org]
- 26. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ijpsr.com [ijpsr.com]
- 28. pharmacyjournal.org [pharmacyjournal.org]
Methodological & Application
Synthesis Protocol for 3-(5-Fluoro-2-methoxyphenyl)propanoic Acid: An Application Note
Abstract
This application note provides a detailed, two-step protocol for the synthesis of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the Knoevenagel condensation of 5-Fluoro-2-methoxybenzaldehyde with malonic acid, followed by catalytic hydrogenation of the resulting acrylic acid derivative. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and safety considerations.
Introduction
This compound and its derivatives are of significant interest in the pharmaceutical industry due to their potential as intermediates in the synthesis of various biologically active molecules. The presence of the fluoro and methoxy substituents on the phenyl ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a target compound. This document outlines a reliable and scalable laboratory procedure for the preparation of this key intermediate.
Overall Synthetic Scheme
The synthesis is accomplished in two primary stages:
-
Step 1: Knoevenagel Condensation: Formation of (E)-3-(5-fluoro-2-methoxyphenyl)acrylic acid from 5-fluoro-2-methoxybenzaldehyde and malonic acid.
-
Step 2: Catalytic Hydrogenation: Reduction of the carbon-carbon double bond of the acrylic acid intermediate to yield the final product, this compound.
Experimental Protocols
Part 1: Synthesis of (E)-3-(5-fluoro-2-methoxyphenyl)acrylic acid via Knoevenagel Condensation
This procedure is a Doebner modification of the Knoevenagel condensation, which involves the reaction of an aldehyde with malonic acid using a basic catalyst, typically pyridine with a catalytic amount of piperidine.[1][2] The reaction proceeds via a condensation-decarboxylation sequence.[3]
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| 5-Fluoro-2-methoxybenzaldehyde | C₈H₇FO₂ | 154.14 | 10.0 g (64.9 mmol) | Starting material[4][5] |
| Malonic Acid | C₃H₄O₄ | 104.06 | 8.12 g (78.0 mmol) | Active methylene compound |
| Pyridine | C₅H₅N | 79.10 | 25 mL | Solvent and base |
| Piperidine | C₅H₁₁N | 85.15 | 0.5 mL | Catalyst |
| Hydrochloric Acid (conc.) | HCl | 36.46 | ~30 mL | For workup |
| Deionized Water | H₂O | 18.02 | As needed | For washing |
| Ethanol | C₂H₆O | 46.07 | For recrystallization |
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 5-fluoro-2-methoxybenzaldehyde (10.0 g, 64.9 mmol) and malonic acid (8.12 g, 78.0 mmol).
-
Addition of Solvent and Catalyst: To the flask, add pyridine (25 mL) followed by piperidine (0.5 mL).
-
Reaction: Heat the reaction mixture to 90-100°C in a preheated oil bath. Maintain this temperature and stir for 4-6 hours. The progress of the reaction can be monitored by observing the evolution of carbon dioxide.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing crushed ice (approx. 100 g) and concentrated hydrochloric acid (30 mL). This will neutralize the pyridine and precipitate the product.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water (3 x 50 mL) to remove any remaining salts. Recrystallize the crude product from ethanol to obtain pure (E)-3-(5-fluoro-2-methoxyphenyl)acrylic acid as a white to off-white solid.
-
Drying and Characterization: Dry the purified product in a vacuum oven at 50-60°C. Characterize the product by ¹H NMR, ¹³C NMR, and melting point analysis.
Part 2: Synthesis of this compound via Catalytic Hydrogenation
This step involves the reduction of the alkene double bond of the intermediate acrylic acid using hydrogen gas and a palladium on carbon (Pd/C) catalyst. This is a standard and efficient method for such transformations.[6]
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Notes |
| (E)-3-(5-fluoro-2-methoxyphenyl)acrylic acid | C₁₀H₉FO₃ | 196.17 | 5.0 g (25.5 mmol) | From Part 1 |
| Palladium on Carbon (10% Pd) | Pd/C | - | 0.25 g | Catalyst |
| Ethanol | C₂H₆O | 46.07 | 100 mL | Solvent |
| Hydrogen Gas | H₂ | 2.02 | As needed | Reducing agent |
| Celite® | - | - | For filtration |
Step-by-Step Procedure:
-
Reaction Setup: To a 250 mL hydrogenation flask or a suitable pressure vessel, add (E)-3-(5-fluoro-2-methoxyphenyl)acrylic acid (5.0 g, 25.5 mmol) and ethanol (100 mL).
-
Catalyst Addition: Carefully add 10% palladium on carbon (0.25 g) to the flask.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus (e.g., a Parr shaker). Purge the system with nitrogen, then introduce hydrogen gas to a pressure of 3-4 atm (45-60 psi). Stir the reaction mixture vigorously at room temperature.
-
Monitoring the Reaction: The reaction is typically complete within 4-8 hours, which can be monitored by the cessation of hydrogen uptake. Alternatively, thin-layer chromatography (TLC) can be used to check for the disappearance of the starting material.
-
Catalyst Removal: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.
-
Product Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the ethanol. The resulting solid or oil is the crude this compound.
-
Purification and Characterization: If necessary, the product can be further purified by recrystallization (e.g., from a hexane/ethyl acetate mixture). Dry the final product under vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.[7]
Mechanistic Insights
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction.[1] In the Doebner modification, malonic acid serves as the active methylene compound. The mechanism proceeds as follows:
-
Enolate Formation: The basic catalyst (piperidine) deprotonates the α-carbon of malonic acid to form a reactive enolate.
-
Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of 5-fluoro-2-methoxybenzaldehyde.
-
Aldol-type Addition: This results in an aldol-type addition product.
-
Dehydration and Decarboxylation: Under the reaction conditions, this intermediate readily undergoes dehydration to form an α,β-unsaturated dicarboxylic acid, which then decarboxylates (loses CO₂) to yield the more stable cinnamic acid derivative, (E)-3-(5-fluoro-2-methoxyphenyl)acrylic acid.[3]
Catalytic Hydrogenation
Catalytic hydrogenation of the α,β-unsaturated carboxylic acid involves the addition of hydrogen across the carbon-carbon double bond. The palladium on carbon catalyst provides a surface for the reaction to occur. The hydrogen gas adsorbs onto the surface of the palladium, where it is activated. The alkene also coordinates to the palladium surface, facilitating the stepwise addition of two hydrogen atoms to the double bond, resulting in the saturated propanoic acid derivative.
Visualizing the Workflow
Caption: Synthetic workflow for this compound.
Safety Precautions
-
5-Fluoro-2-methoxybenzaldehyde: May cause skin, eye, and respiratory irritation.[8]
-
Malonic Acid: Harmful if swallowed and causes serious eye irritation.
-
Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.
-
Piperidine: Highly flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.
-
Palladium on Carbon: Flammable solid. Handle with care, especially when dry, as it can be pyrophoric.
-
Hydrogen Gas: Extremely flammable gas. Ensure the hydrogenation apparatus is properly set up and leak-tested.
All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
References
- 1. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. 5-Fluoro-2-methoxybenzaldehyde [oakwoodchemical.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. prepchem.com [prepchem.com]
- 7. 900021-53-6|this compound|BLD Pharm [bldpharm.com]
- 8. 5-Fluoro-2-methoxybenzaldehyde, 98% | Fisher Scientific [fishersci.ca]
Application Notes and Protocols for the Analysis of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid
Abstract
This comprehensive guide provides detailed analytical methodologies for the characterization and quantification of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid, a key intermediate in pharmaceutical synthesis. Recognizing the criticality of robust analytical support in drug development, this document outlines field-proven protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each protocol is presented with an in-depth explanation of the underlying scientific principles, ensuring both technical accuracy and practical applicability for researchers, scientists, and drug development professionals.
Introduction: The Significance of this compound Analysis
This compound (CAS No: 900021-53-6, Molecular Weight: 198.19 g/mol ) is a substituted phenylpropanoic acid derivative. Its structural features, including a fluorine atom and a methoxy group on the phenyl ring, make it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). The fluorine substituent can significantly influence the metabolic stability and binding affinity of the final drug molecule, making precise analytical control of this intermediate paramount.
The purity, identity, and stability of this compound directly impact the quality and safety of the final pharmaceutical product. Therefore, validated analytical methods are essential for its characterization, from raw material testing to in-process control and final product release. This guide is designed to provide a comprehensive and practical resource for establishing such analytical capabilities.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Reverse-phase HPLC (RP-HPLC) is the workhorse for assessing the purity and quantifying the content of moderately polar organic compounds like this compound. The method's robustness, precision, and accuracy make it ideal for routine quality control.[1]
Principle of Separation
The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically C18) and a polar mobile phase.[1] By adjusting the mobile phase composition, the retention of this compound and its potential impurities can be modulated to achieve optimal separation. The acidic nature of the analyte necessitates the addition of an acid modifier to the mobile phase to suppress the ionization of the carboxylic acid group, leading to sharper peaks and more reproducible retention times.
HPLC Protocol
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound.
-
Dissolve in a 10 mL volumetric flask with a diluent (e.g., 50:50 acetonitrile:water).
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (v/v) |
| Gradient | Isocratic at 60:40 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detection | 225 nm |
| Run Time | 15 minutes |
Rationale for Parameter Selection:
-
C18 Column: Provides excellent hydrophobic retention for the aromatic ring of the analyte.
-
Acetonitrile/Water Mobile Phase: A common and effective mobile phase for RP-HPLC, offering good solvating power and UV transparency.
-
Phosphoric Acid: Suppresses the ionization of the carboxylic acid, leading to improved peak shape and retention time stability. Formic acid can be a suitable alternative, especially for LC-MS applications.[2]
-
UV Detection at 225 nm: The phenyl ring with its substituents provides strong UV absorbance in this region, ensuring high sensitivity.
Data Analysis and System Suitability
-
Quantification: The concentration of this compound is determined by comparing its peak area to that of a reference standard of known concentration.
-
Purity Assessment: The area percentage of the main peak relative to the total area of all peaks provides an estimation of the sample's purity.
-
System Suitability: Before sample analysis, inject a standard solution multiple times to ensure the system is performing adequately. Key parameters to monitor include retention time repeatability (RSD < 1%), peak area repeatability (RSD < 2%), tailing factor (< 2), and theoretical plates (> 2000).
Caption: HPLC analysis workflow for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile analytes like carboxylic acids, derivatization is necessary to increase their volatility and thermal stability.[3]
Principle of Derivatization and Analysis
The carboxylic acid group of this compound is converted into a less polar and more volatile ester, typically a methyl ester. This is commonly achieved through reaction with a methylating agent like diazomethane or by heating with methanol in the presence of an acid catalyst.[3] The derivatized sample is then injected into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented, producing a unique mass spectrum that acts as a molecular fingerprint for identification.
GC-MS Protocol
Derivatization (Esterification):
-
To 1 mg of the sample in a vial, add 1 mL of 2% (v/v) sulfuric acid in methanol.
-
Cap the vial tightly and heat at 60 °C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Add 1 mL of saturated sodium bicarbonate solution to neutralize the acid.
-
Extract the methyl ester with 1 mL of a suitable organic solvent (e.g., dichloromethane or hexane).
-
Transfer the organic layer to a clean vial and dry it with anhydrous sodium sulfate.
-
Transfer the dried extract to a GC vial for analysis.
GC-MS Conditions:
| Parameter | Recommended Setting |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless (or split 10:1 for concentrated samples) |
| Oven Program | Initial 80 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
Expected Mass Spectrum:
The mass spectrum of the methylated derivative is expected to show a molecular ion peak (M+) corresponding to the methyl ester. Key fragmentation patterns for carboxylic acids include the loss of the alkoxy group (-OCH3) and the carboxyl group (-COOCH3).[4] For this compound methyl ester, characteristic fragments would arise from cleavage of the propanoic acid side chain and fragmentation of the substituted phenyl ring.
Caption: GC-MS analysis workflow including the essential derivatization step.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an unparalleled technique for the unambiguous structural confirmation of organic molecules. ¹H, ¹³C, and ¹⁹F NMR are all highly relevant for the analysis of this compound.
NMR Protocol
Sample Preparation:
-
Dissolve 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Ensure the solution is clear and free of particulate matter.
Spectrometer Parameters:
| Nucleus | Expected Chemical Shift Ranges (δ, ppm) |
| ¹H NMR | Aromatic protons: 6.5-8.0Propanoic acid protons: 2.5-3.0 (CH₂), 11-12 (COOH)Methoxy protons: ~3.8 |
| ¹³C NMR | Carboxyl carbon: 170-185[5]Aromatic carbons: 110-160Propanoic acid carbons: 25-40Methoxy carbon: ~56[6] |
| ¹⁹F NMR | Aromatic fluorine: -110 to -140 (relative to CFCl₃)[7] |
Expected Spectral Features:
-
¹H NMR: The spectrum will show distinct signals for the aromatic protons, the two methylene groups of the propanoic acid chain, the methoxy group protons, and a characteristic broad singlet for the acidic carboxylic acid proton at a downfield chemical shift (around 12 ppm).[5] The aromatic protons will exhibit splitting patterns (coupling) due to interactions with each other and with the fluorine atom.
-
¹³C NMR: The spectrum will display signals for each unique carbon atom in the molecule. The carboxyl carbon will resonate at a downfield position. The carbon directly attached to the fluorine atom will show a large one-bond coupling constant (¹JCF).
-
¹⁹F NMR: A single resonance is expected for the fluorine atom, which may be split into a multiplet due to coupling with neighboring aromatic protons. ¹⁹F NMR is highly sensitive to the electronic environment, making it an excellent tool for confirming the position of the fluorine substituent.[8]
Caption: Logical relationships in the NMR analysis of the target molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation.
FTIR Protocol
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
Data Acquisition:
-
Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
Expected Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Appearance |
| O-H (Carboxylic Acid) | 3300-2500 | Very broad |
| C-H (Aromatic & Aliphatic) | 3100-2850 | Sharp |
| C=O (Carboxylic Acid) | 1760-1690 | Strong, sharp[9] |
| C=C (Aromatic) | 1600-1450 | Medium to weak |
| C-O (Acid & Ether) | 1320-1000 | Strong |
| C-F | 1250-1000 | Strong |
The FTIR spectrum will be dominated by a very broad O-H stretching band from the hydrogen-bonded carboxylic acid dimer and a strong carbonyl (C=O) absorption.[10] The presence of these two bands is strong evidence for the carboxylic acid functionality.
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive analysis of this compound. The selection of a specific method or combination of methods will depend on the analytical objective, whether it is routine purity testing, structural confirmation, or the identification of trace impurities. Adherence to these protocols, coupled with proper method validation, will ensure the generation of reliable and accurate data, which is fundamental to the integrity of the drug development process.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Separation of (2S)-2-(Acetylsulfanyl)-3-phenylpropanoic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
1H NMR and 13C NMR of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Structural Elucidation of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid
Prepared by: Gemini, Senior Application Scientist
Abstract: This application note provides a comprehensive guide to the structural elucidation of this compound using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed, field-proven protocols for sample preparation, data acquisition, and processing. The core of this guide is an in-depth analysis of the anticipated ¹H and ¹³C NMR spectra, supported by Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) data. The causality behind spectral features, such as chemical shifts and coupling constants, is explained, providing researchers, scientists, and drug development professionals with a robust framework for the structural verification of this and related substituted phenylpropanoic acid derivatives.
Introduction
This compound is a substituted phenylpropanoic acid, a class of compounds with significant interest in medicinal chemistry and materials science. Accurate and unambiguous structural characterization is a critical step in the development and quality control of such molecules. NMR spectroscopy is the most powerful technique for determining the detailed molecular structure of organic compounds in solution. This guide details the application of ¹H, ¹³C, and advanced 2D NMR experiments to confirm the constitution and connectivity of the title compound.
Molecular Structure and NMR Prediction
The first step in any NMR analysis is to examine the target structure to predict the expected number of signals, their multiplicities, and approximate chemical shifts.
Structure with Atom Numbering:
Caption: Structure of this compound with IUPAC numbering.
-
¹H NMR Predictions:
-
Aromatic Region: Three distinct signals are expected for H3, H4, and H6. Their chemical shifts will be influenced by the electron-donating methoxy group (-OCH₃) and the electron-withdrawing fluoro group (-F). Splitting will arise from both H-H and H-F couplings.
-
Aliphatic Region: The two methylene groups (-CH₂-CH₂-) of the propanoic acid chain (C7-H₂ and C8-H₂) will appear as two triplets, assuming free rotation.
-
Methoxy Group: A sharp singlet for the three equivalent protons of the -OCH₃ group (C10-H₃).
-
Carboxylic Acid: A broad singlet for the acidic proton (-COOH), which is exchangeable with deuterium.
-
-
¹³C NMR Predictions:
-
Aromatic Region: Six distinct signals are expected for the aromatic carbons (C1-C6). The carbons directly bonded to fluorine (C5) and the methoxy group (C2) will show significant shifts. Strong coupling between C5 and the fluorine atom is anticipated.[1]
-
Aliphatic Region: Three signals for the propanoic acid chain carbons (C7, C8, C9). The carboxyl carbon (C9) will be the most downfield.
-
Methoxy Carbon: One signal for the methoxy carbon (C10).
-
PART I: Experimental Protocols
A well-prepared sample is fundamental to acquiring high-quality NMR data.
Protocol 1: Sample Preparation
The goal is a homogeneous solution free of particulate matter and paramagnetic impurities.[2]
-
Weighing the Analyte: Accurately weigh 5-25 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[3][4]
-
Solvent Selection: Choose a suitable deuterated solvent.
-
CDCl₃ (Deuterated Chloroform): A common choice for many organic molecules. It is relatively non-polar.
-
DMSO-d₆ (Deuterated Dimethyl Sulfoxide): An excellent choice for polar compounds and carboxylic acids, as it helps in observing the acidic -OH proton.
-
-
Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3][5] Gently vortex or sonicate if necessary to ensure complete dissolution.
-
Filtration: Filter the solution through a pipette containing a small plug of glass wool directly into a high-quality, clean 5 mm NMR tube.[6] This removes any suspended particles that can degrade spectral quality by disrupting magnetic field homogeneity.[2][6]
-
Internal Standard: Modern spectrometers typically reference the residual solvent peak. However, for precise chemical shift calibration, Tetramethylsilane (TMS) can be added (typically 1% v/v), though it is often omitted in modern practice.[6]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Caption: Workflow for NMR sample preparation.
Protocol 2: NMR Data Acquisition
These protocols are based on a 400 MHz or 500 MHz spectrometer.
-
1D ¹H NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize homogeneity.
-
Acquire the spectrum with standard parameters (e.g., 16-32 scans, 5-second relaxation delay).
-
-
1D ¹³C NMR Acquisition:
-
Use the same locked and shimmed sample.
-
Select a proton-decoupled carbon experiment (e.g., zgpg30).
-
Acquire the spectrum. Due to the low natural abundance of ¹³C, more scans are required (e.g., 1024 or more), which can take 20-60 minutes.[4]
-
-
2D NMR Acquisition (HSQC & HMBC):
-
HSQC: Run a gradient-selected, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.3). This experiment reveals all direct one-bond C-H correlations.[7][8]
-
HMBC: Run a gradient-selected HMBC experiment (e.g., hmbcgplpndqf). This experiment is crucial for identifying long-range (2-4 bond) C-H correlations, which are used to piece together the molecular skeleton.[8][9]
-
PART II: Spectral Interpretation and Data Analysis
The following is a predictive analysis of the NMR data for this compound.
¹H NMR Spectrum: Predicted Data
The spectrum is best analyzed by breaking it down into regions. The propanoic acid moiety typically shows two triplets around 2.6 and 2.9 ppm.[10] The aromatic region is more complex due to substitution.
| Label | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) | Assignment |
| H-a | ~11-12 | Broad Singlet | 1H | - | -COOH |
| H-6 | ~6.95 | Doublet of Doublets (dd) | 1H | ³JHH ≈ 8-9 Hz, ⁴JHF ≈ 3-4 Hz | Aromatic Proton |
| H-4 | ~6.90 | Doublet of Doublets (dd) | 1H | ³JHH ≈ 8-9 Hz, ³JHF ≈ 8-10 Hz | Aromatic Proton |
| H-3 | ~6.75 | Triplet of Doublets (td) | 1H | ³JHH ≈ 8-9 Hz, ⁴JHF ≈ 3 Hz | Aromatic Proton |
| H-d | ~3.85 | Singlet | 3H | - | -OCH₃ |
| H-c | ~2.90 | Triplet (t) | 2H | ³JHH ≈ 7-8 Hz | -CH₂-Ar |
| H-b | ~2.65 | Triplet (t) | 2H | ³JHH ≈ 7-8 Hz | -CH₂-COOH |
Causality of Assignments:
-
-COOH (H-a): The carboxylic acid proton is highly deshielded and its signal is often broad. Its chemical shift is concentration and solvent dependent.
-
-OCH₃ (H-d): The methoxy protons are in a clean environment, appearing as a sharp singlet.
-
Propanoic Chain (H-b, H-c): These protons form a classic A₂B₂ system, appearing as two triplets. The methylene group adjacent to the aromatic ring (H-c) is slightly more deshielded than the one adjacent to the carbonyl group (H-b).
-
Aromatic Protons (H-3, H-4, H-6): The positioning is dictated by the substituents. The ortho- and para-positions relative to the electron-donating -OCH₃ group are shielded (shifted upfield), while positions ortho- and meta- to the electron-withdrawing -F atom are deshielded. The multiplicities are complex due to both proton-proton (³JHH) and proton-fluorine (JHF) couplings. Vicinal (³JHF) couplings are typically larger than meta (⁴JHF) couplings.[11]
¹³C NMR Spectrum: Predicted Data
Proton-decoupled ¹³C NMR provides one signal for each unique carbon atom.
| Label | Predicted δ (ppm) | Multiplicity (from C-F coupling) | Assignment |
| C9 | ~178 | Singlet | C OOH |
| C5 | ~158 | Doublet (¹JCF ≈ 240-250 Hz) | C -F |
| C2 | ~154 | Doublet (²JCF ≈ 20-25 Hz) | C -OCH₃ |
| C1 | ~131 | Doublet (³JCF ≈ 5-7 Hz) | C -CH₂- |
| C6 | ~118 | Doublet (²JCF ≈ 20-25 Hz) | Aromatic CH |
| C3 | ~117 | Singlet | Aromatic CH |
| C4 | ~114 | Doublet (³JCF ≈ 5-7 Hz) | Aromatic CH |
| C10 | ~56 | Singlet | -OC H₃ |
| C8 | ~35 | Singlet | -C H₂-COOH |
| C7 | ~25 | Singlet | -C H₂-Ar |
Causality of Assignments:
-
Carbonyl Carbon (C9): The most deshielded carbon, typically appearing around 170-180 ppm.[12][13]
-
Aromatic Carbons:
-
C5: Directly attached to the highly electronegative fluorine, causing a large downfield shift and a very large one-bond C-F coupling constant (¹JCF).[1]
-
C2: Attached to oxygen, also significantly deshielded. It will show a smaller two-bond coupling to fluorine (²JCF).
-
The remaining carbons show shifts and C-F couplings consistent with their position relative to the fluorine atom.
-
-
Aliphatic and Methoxy Carbons: Their chemical shifts fall into the expected ranges for sp³ hybridized carbons.
2D NMR Analysis: Confirming Connectivity
While 1D spectra provide strong evidence, 2D NMR is required for unambiguous proof of structure.[14][15]
-
HSQC Analysis: The HSQC spectrum correlates proton signals with the signals of the carbons they are directly attached to. It would confirm the following connections: C3-H3, C4-H4, C6-H6, C7-H(c), C8-H(b), and C10-H(d). Carbons without attached protons (C1, C2, C5, C9) will be absent from the HSQC spectrum. This is a self-validating check of the 1D assignments.
-
HMBC Analysis: This is the key experiment for determining the molecular skeleton by identifying 2- and 3-bond correlations.
Caption: Key HMBC correlations for structural confirmation.
Key Expected HMBC Correlations:
-
-OCH₃ Protons (H-d) to C2: A strong correlation from the methoxy protons to the carbon they are attached to via oxygen confirms the position of the methoxy group.
-
Propanoic Protons (H-c) to Aromatic Ring: Correlations from the H-c protons (on C7) to C1, C2, and C6 definitively link the propanoic acid side chain to the C1 position of the aromatic ring.
-
Propanoic Protons (H-b) to Carbonyl (C9): A correlation from the H-b protons (on C8) to the carbonyl carbon C9 confirms the integrity of the propanoic acid chain.
Conclusion
This application note outlines a systematic and robust NMR-based approach for the complete structural elucidation of this compound. By combining 1D ¹H and ¹³C NMR with 2D HSQC and HMBC experiments, every atom's position and connectivity within the molecule can be unambiguously determined. The provided protocols are grounded in established laboratory practices, and the detailed spectral analysis explains the causal relationships between molecular structure and the resulting NMR data, empowering researchers to apply these principles to a wide range of organic molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. organomation.com [organomation.com]
- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 4. scribd.com [scribd.com]
- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 6. NMR Sample Preparation [nmr.eps.hw.ac.uk]
- 7. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. low/high resolution 1H proton nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 propionic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 11. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 12. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. anuchem.weebly.com [anuchem.weebly.com]
Application Notes and Protocols: Characterizing 3-(5-Fluoro-2-methoxyphenyl)propanoic acid as a GPR40 Modulator
Abstract
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for type 2 diabetes.[1][2] Predominantly expressed in pancreatic β-cells, its activation by medium- and long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS).[1][3][4] This glucose-dependent mechanism of action presents a significant advantage over traditional insulin secretagogues, offering a reduced risk of hypoglycemia.[5] Synthetic small-molecule agonists for GPR40 have shown promise in preclinical and clinical settings for improving glycemic control.[6][7] This document provides a detailed guide for researchers to characterize the activity of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid, a representative of the dihydrocinnamic acid class of GPR40 agonists, using established in vitro cellular assays.[8] We present step-by-step protocols for both a primary calcium mobilization assay and a confirmatory inositol monophosphate (IP1) accumulation assay, explain the rationale behind key steps, and provide guidance on data analysis and interpretation.
Introduction: The Rationale for Targeting GPR40
Type 2 diabetes is characterized by insulin resistance and progressive pancreatic β-cell dysfunction.[9] A key goal of therapy is to enhance insulin secretion in response to glucose excursions without causing dangerously low blood sugar levels. GPR40's unique biology makes it an ideal target to meet this goal.
-
Expression Profile: GPR40 is highly expressed in pancreatic β-cells and, to some extent, in incretin-secreting enteroendocrine cells of the gut.[5][8][9] This localized expression helps to minimize off-target effects.
-
Mechanism of Action: GPR40 is a Gq-coupled receptor.[6][7] Upon agonist binding, it activates the Gαq/11 protein, which in turn stimulates phospholipase C (PLC).[6][10] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[5][6] IP3 triggers the release of calcium (Ca²⁺) from the endoplasmic reticulum, and the subsequent rise in intracellular Ca²⁺ concentration amplifies the signal for insulin granule exocytosis, but only when glucose levels are already elevated.[1][5][6]
GPR40 Signaling Pathway
The canonical signaling pathway initiated by a GPR40 agonist is depicted below. This cascade is the foundation for the functional assays described in this guide.
Caption: Canonical GPR40 signaling cascade via the Gq pathway.
The Modulator: this compound
The compound of interest belongs to a well-established class of GPR40 agonists. Its structure features a carboxylic acid group, which is a common feature for many GPR40 ligands, interacting with the receptor's binding pocket.[11]
-
Chemical Structure:
-
IUPAC Name: this compound
-
CAS Number: 900021-53-6[12]
-
-
Preparation: This compound can be synthesized via several organic chemistry routes. A common method involves the hydrogenation of the corresponding cinnamic acid derivative, which can be prepared from 5-fluoro-2-methoxybenzaldehyde.[13][14] For research purposes, it is readily available from commercial suppliers.[12]
-
Handling and Storage: The compound should be stored as a solid at -20°C. For biological assays, prepare a concentrated stock solution (e.g., 10-50 mM) in DMSO and store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
Experimental Workflow: From Compound to Data
A robust characterization of a potential GPR40 agonist involves a tiered approach. A rapid, high-throughput primary assay is used for initial activity assessment, followed by a more specific secondary assay to confirm the mechanism of action.
Caption: General experimental workflow for GPR40 agonist characterization.
Protocol 1: Calcium Mobilization Assay
This assay provides a rapid and sensitive measure of Gq pathway activation by monitoring the transient increase in intracellular calcium.[15][16] It is an ideal method for primary screening and initial potency determination.
4.1. Principle Cells stably expressing GPR40 are loaded with a fluorescent calcium indicator dye. Upon agonist stimulation, GPR40 activation leads to IP3-mediated calcium release from the ER, causing a sharp increase in the dye's fluorescence, which is measured in real-time by a kinetic plate reader.[17]
4.2. Materials
-
Cells: HEK293 or CHO cells stably expressing human GPR40 (e.g., from Eurofins Discovery, Millipore).
-
Culture Medium: DMEM or F-12K supplemented with 10% FBS, antibiotics, and a selection agent (e.g., G418).
-
Assay Plates: Black, clear-bottom 384-well microplates.
-
Calcium Assay Kit: E.g., Fluo-8 No Wash Calcium Assay Kit (includes probenecid).
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: 10 mM stock of this compound in DMSO.
-
Control Agonist: 10 mM stock of Linoleic Acid or a known synthetic agonist (e.g., GW9508) in DMSO.
-
Instrumentation: FLIPR, FDSS, or similar kinetic fluorescence plate reader.[18]
4.3. Step-by-Step Protocol
-
Cell Plating: The day before the assay, seed GPR40-expressing cells into 384-well plates at a density of 15,000-20,000 cells/well in 25 µL of culture medium. Incubate overnight at 37°C, 5% CO₂.[18]
-
Rationale: This allows cells to form a uniform monolayer, ensuring consistent responses.
-
-
Compound Plate Preparation: Prepare a serial dilution of the test compound and control agonist in Assay Buffer. A typical final assay concentration range would be 1 nM to 30 µM. Remember to include a "vehicle only" (e.g., 0.1% DMSO) control.
-
Dye Loading: On the day of the assay, remove the culture medium from the cell plate. Prepare the dye-loading solution according to the manufacturer's protocol (e.g., Fluo-8 dye and probenecid in Assay Buffer). Add 25 µL of dye-loading solution to each well.[18]
-
Rationale: Probenecid is an anion-exchange transport inhibitor that prevents the cells from pumping the dye out, improving signal stability.
-
-
Incubation: Incubate the cell plate at 37°C for 1 hour, followed by 20 minutes at room temperature in the dark.[18]
-
Measurement: Place both the cell plate and the compound plate into the kinetic plate reader. Program the instrument to add 12.5 µL from the compound plate to the cell plate.
-
Measure baseline fluorescence for 10-20 seconds.
-
Initiate compound addition.
-
Continue recording the fluorescence signal (e.g., Ex: 490 nm, Em: 525 nm) every second for at least 180 seconds.[18]
-
-
Data Analysis: For each well, determine the maximum fluorescence intensity post-addition minus the baseline. Normalize the data with the vehicle control as 0% activation and the maximal response of a saturating concentration of a full control agonist as 100% activation. Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀ value.
Protocol 2: IP-One HTRF® Accumulation Assay
This assay provides a more direct and robust measure of PLC activation by quantifying the accumulation of IP1, a stable metabolite of IP3.[19][20] It is an excellent secondary assay to confirm the mechanism of action and is less susceptible to artifacts that can affect calcium signals.[21][22]
5.1. Principle GPR40 activation stimulates PLC, producing IP3 which is rapidly metabolized to IP1. In the presence of lithium chloride (LiCl), the degradation of IP1 is blocked, causing it to accumulate.[23] The accumulated IP1 is then measured using a competitive immunoassay based on Homogeneous Time-Resolved Fluorescence (HTRF).[19][23]
5.2. Materials
-
Cells and Media: Same as for the calcium assay.
-
IP-One HTRF Assay Kit: E.g., from Cisbio/Revvity (contains IP1-d2 conjugate, anti-IP1-Cryptate antibody, and lysis buffer).[21]
-
Stimulation Buffer: Assay buffer from the kit, typically containing LiCl.
-
Test Compound and Controls: Same as for the calcium assay.
-
Assay Plates: Low-volume, white 384-well microplates.
-
Instrumentation: HTRF-compatible plate reader (e.g., SpectraMax, PHERAstar).[23]
5.3. Step-by-Step Protocol
-
Cell Plating: Seed cells as described in step 4.3.1.
-
Compound Preparation: Prepare serial dilutions of the test compound in the stimulation buffer provided with the kit.
-
Cell Stimulation: Remove the culture medium from the cells. Add 10 µL of the compound dilutions to the appropriate wells. Add 10 µL of stimulation buffer to control wells.
-
Rationale: LiCl in the stimulation buffer is crucial as it inhibits inositol monophosphatase, allowing the IP1 signal to accumulate over the incubation period.[23]
-
-
Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection: Add 5 µL of IP1-d2 conjugate to each well, followed by 5 µL of the anti-IP1-Cryptate antibody.
-
Final Incubation: Seal the plate and incubate at room temperature for 60 minutes in the dark.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000). The signal is inversely proportional to the amount of IP1 produced. Convert the HTRF ratio to IP1 concentration using a standard curve run in parallel. Plot the IP1 concentration against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC₅₀.
Data Interpretation and Expected Results
A compound acting as a GPR40 agonist will produce a concentration-dependent increase in signal in both assays.
| Parameter | This compound | Control Agonist (e.g., Linoleic Acid) |
| Assay Type | EC₅₀ (nM) | EC₅₀ (nM) |
| Calcium Mobilization | To be determined | ~1,000 - 5,000 |
| IP-One Accumulation | To be determined | ~1,000 - 5,000 |
| Maximal Efficacy (%) | To be determined | 100% (by definition) |
-
Potency (EC₅₀): The concentration at which the compound elicits 50% of its maximal response. A lower EC₅₀ indicates higher potency.
-
Efficacy: The maximal response produced by the compound relative to a known full agonist. A compound with efficacy similar to the endogenous ligand is a full agonist, while one with a significantly lower maximal response is a partial agonist. Some synthetic modulators can act as "ago-PAMs" (agonists and positive allosteric modulators), exhibiting efficacy greater than endogenous ligands.[24]
Conclusion
The protocols outlined in this application note provide a robust framework for characterizing the pharmacological activity of this compound as a GPR40 modulator. By combining a rapid calcium mobilization assay for initial potency assessment with a confirmatory IP-One accumulation assay, researchers can generate reliable data on the compound's potency and efficacy. This systematic approach is a critical first step in the drug discovery cascade for developing novel, glucose-dependent insulin secretagogues for the treatment of type 2 diabetes.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Modulating GPR40: therapeutic promise and potential in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Fatty Acid Receptor GPR40 Plays a Role in Insulin Secretion In Vivo After High-Fat Feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. G protein-coupled receptor (GPR)40-dependent potentiation of insulin secretion in mouse islets is mediated by protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 6. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure−Activity Study of Dihydrocinnamic Acids and Discovery of the Potent FFA1 (GPR40) Agonist TUG-469 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulators of GPR40 as Treatment for Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. diabetesjournals.org [diabetesjournals.org]
- 11. scbt.com [scbt.com]
- 12. 900021-53-6|this compound|BLD Pharm [bldpharm.com]
- 13. prepchem.com [prepchem.com]
- 14. mdpi.com [mdpi.com]
- 15. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 16. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 17. drugtargetreview.com [drugtargetreview.com]
- 18. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selectscience.net [selectscience.net]
- 20. Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format - PMC [pmc.ncbi.nlm.nih.gov]
- 21. revvity.com [revvity.com]
- 22. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 23. HTRF IP-One Gq assay on SpectraMax Readers [moleculardevices.com]
- 24. Design and Synthesis of Novel, Selective GPR40 AgoPAMs - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Evaluation of the Antibacterial Activity of Novel 3-(5-Fluoro-2-methoxyphenyl)propanoic Acid Derivatives
Introduction: The Imperative for Novel Antibacterial Scaffolds
The escalating crisis of multidrug-resistant (MDR) pathogens constitutes a paramount threat to global public health, necessitating the urgent discovery of new chemical entities that can circumvent existing resistance mechanisms.[1][2][3] The chemical scaffold of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid and its derivatives represents a promising, yet underexplored, area for novel antibacterial agents. The incorporation of a fluorine atom can enhance metabolic stability and binding affinity, while the methoxy group can modulate electronic properties and target interactions, features well-documented in successful antibacterial agents like fluoroquinolones.[4][5]
This guide provides a comprehensive framework for the systematic evaluation of the antibacterial potential of this novel compound class. It is designed not merely as a set of instructions, but as a self-validating system that explains the causality behind critical experimental steps, ensuring robust and reproducible data generation for early-stage drug discovery programs.
Foundational Principles: Quantifying Antibacterial Efficacy
The initial assessment of a new compound's antibacterial potential hinges on two key metrics: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).
-
Minimum Inhibitory Concentration (MIC): This is the most fundamental measure of a compound's potency. It is defined as the lowest concentration of an antimicrobial agent that completely prevents the visible in vitro growth of a microorganism under standardized conditions.[1][6][7] An MIC value provides a quantitative measure of the compound's bacteriostatic activity.
-
Minimum Bactericidal Concentration (MBC): This metric determines the lowest concentration of an agent required to kill 99.9% of a specific bacterial population over a set period.[8][9][10] The MBC test distinguishes bactericidal agents (which actively kill bacteria) from bacteriostatic agents (which merely inhibit growth). An agent is typically considered bactericidal if its MBC is no more than four times its MIC.[10][11]
Understanding the distinction between these activities is critical for drug development, as bactericidal agents are often preferred for treating severe infections, particularly in immunocompromised patients.
Experimental Design: A Validated Workflow
A logical and sequential workflow is essential for the efficient evaluation of novel compounds. The process begins with determining the MIC to establish potency, followed by the MBC to ascertain bactericidal activity. This tiered approach ensures that resources are focused on the most promising candidates.
Figure 1: High-level experimental workflow for antibacterial assessment.
Detailed Protocols
These protocols are based on internationally recognized standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), to ensure data integrity and comparability.[6]
Protocol 1: Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This method is the gold standard for determining MIC values due to its efficiency and scalability.[6][12]
4.1.1 Principle of the Assay A standardized bacterial inoculum is exposed to serial dilutions of the test compound in a liquid growth medium within a 96-well microtiter plate.[6][12] Following incubation, the absence or presence of visible growth is determined, and the lowest concentration that inhibits growth is recorded as the MIC.[6]
4.1.2 Materials and Reagents
-
This compound derivatives (test compounds)
-
Dimethyl sulfoxide (DMSO), sterile
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well, U-bottom microtiter plates
-
Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
Spectrophotometer or turbidimeter
-
Multichannel pipette
-
Incubator (35 ± 2°C)
4.1.3 Step-by-Step Methodology
-
Preparation of Compound Stock Solutions:
-
Dissolve each test compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL).
-
Causality Insight: DMSO is used for its ability to dissolve a wide range of organic compounds. The stock concentration must be high enough to ensure the final DMSO concentration in the assay is non-inhibitory (typically ≤1%).
-
Prepare a working stock solution by diluting the primary stock in CAMHB. This working solution should be at least twice the highest concentration to be tested.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) agar plate, select 3-5 isolated colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[13] This can be verified using a spectrophotometer at 625 nm.
-
Dilute this standardized suspension in CAMHB to achieve a final target inoculum concentration of approximately 5 x 10⁵ CFU/mL in each test well.[6][7][13]
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the compound working stock to well 1.
-
Perform a 2-fold serial dilution: transfer 100 µL from well 1 to well 2, mix thoroughly, and repeat this process down to well 10. Discard the final 100 µL from well 10.
-
This creates a concentration gradient of the test compound.
-
Well 11 (Growth Control): Add 100 µL of CAMHB. This well will receive the inoculum but no compound.
-
Well 12 (Sterility Control): Add 100 µL of CAMHB. This well receives neither compound nor inoculum.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum (from step 2) to wells 1 through 11. Do not inoculate the sterility control (well 12). The final volume in each well is now 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[6]
-
-
Reading the MIC:
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
The MBC test is performed as a direct follow-up to the MIC assay to determine if the compound is bactericidal.[9]
4.2.1 Principle of the Assay Aliquots from the clear wells of the MIC plate (at and above the MIC) are subcultured onto an antibiotic-free agar medium. After incubation, the number of surviving colonies is counted to determine the concentration that results in a ≥99.9% reduction in the initial inoculum.[10][14]
4.2.2 Materials and Reagents
-
Completed MIC microtiter plate
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips
-
Incubator (35 ± 2°C)
4.2.3 Step-by-Step Methodology
-
Subculturing from MIC Plate:
-
Select the well corresponding to the MIC and at least two more concentrated wells from the completed MIC assay.
-
Mix the contents of each selected well thoroughly.
-
Using a calibrated loop or pipette, withdraw a 10 µL aliquot from each well and spot it onto a labeled section of an MHA plate.
-
Causality Insight: Plating from wells at concentrations higher than the MIC is crucial to confirm a bactericidal effect and rule out paradoxical growth or trailing endpoints.
-
-
Inoculum Viability Control:
-
To determine the initial inoculum count (CFU/mL), perform a serial dilution of the growth control well (well 11) from the MIC plate and plate it onto an MHA plate. This provides the baseline for the 99.9% kill calculation.
-
-
Incubation:
-
Incubate the MHA plates at 35 ± 2°C for 18-24 hours.
-
-
Reading the MBC:
Data Presentation and Interpretation
Organizing data in a clear, tabular format is essential for structure-activity relationship (SAR) analysis.
Table 1: Hypothetical Antibacterial Activity Data for this compound Derivatives
| Compound ID | R-Group Modification | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus | MBC/MIC Ratio | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. E. coli | MBC/MIC Ratio |
| FMPA-001 | -H (Parent Acid) | 64 | >256 | >4 | 128 | >256 | >2 |
| FMPA-002 | -Methyl Ester | 32 | 64 | 2 | 64 | 128 | 2 |
| FMPA-003 | -Amide | 16 | 32 | 2 | 128 | >256 | >2 |
| FMPA-004 | -Ethylamide | 8 | 16 | 2 | 64 | 128 | 2 |
| Ciprofloxacin | (Control) | 0.5 | 1 | 2 | 0.015 | 0.03 | 2 |
Interpretation: In this hypothetical dataset, derivatization of the parent carboxylic acid improves potency, particularly against the Gram-positive S. aureus. Compounds FMPA-002, -003, and -004 demonstrate bactericidal activity (MBC/MIC ≤ 4). The weaker activity against E. coli suggests a potential permeability issue or a target that is less susceptible in Gram-negative bacteria.
Authoritative Insights and Next Steps
The initial MIC and MBC data provide a critical foundation for advancing a compound series. Based on these results, a logical progression of studies can be planned to build a comprehensive profile of the lead candidates.
Figure 2: Decision-making framework for advancing lead antibacterial candidates.
-
Time-Kill Assays: For bactericidal compounds, time-kill assays provide valuable data on the rate and concentration-dependence of bacterial killing.
-
Mechanism of Action (MoA) Studies: The structural similarity to quinolones suggests that DNA gyrase and topoisomerase IV could be potential targets.[15][16] Initial screening can be performed using macromolecular synthesis assays to see if DNA, RNA, protein, or cell wall synthesis is inhibited.
-
Cytotoxicity Assays: It is crucial to assess the compound's toxicity against mammalian cell lines early to ensure selectivity for the bacterial target.
By following these rigorous, self-validating protocols and a logical decision-making framework, researchers can effectively and efficiently evaluate the antibacterial potential of novel this compound derivatives, paving the way for the development of next-generation antibiotics.
References
- 1. ijrpc.com [ijrpc.com]
- 2. Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial Activity of New Dibenzoxepinone Oximes with Fluorine and Trifluoromethyl Group Substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluoroquinolones Hybrid Molecules as Promising Antibacterial Agents in the Fight against Antibacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. microchemlab.com [microchemlab.com]
- 10. Minimum bactericidal concentration - Wikipedia [en.wikipedia.org]
- 11. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. scilit.com [scilit.com]
- 13. benchchem.com [benchchem.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Synthesis, Characterization and Antibacterial Mechanism of Action of (Fluoro) Quinolones: An Overview | European Journal of Applied Sciences [journals.scholarpublishing.org]
- 16. "Synthesis, evaluation, and CoMFA study of fluoroquinophenoxazine deriv" by Xufen Yu, Mingming Zhang et al. [digitalcommons.fiu.edu]
Application Notes and Protocols for the In Vitro Experimental Use of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid
Introduction: A Framework for In Vitro Characterization of Novel Chemical Entities
The journey of a novel chemical entity, such as 3-(5-Fluoro-2-methoxyphenyl)propanoic acid, from synthesis to potential therapeutic application is underpinned by rigorous in vitro evaluation.[1][2][3] This initial phase of screening is critical for establishing a foundational understanding of a compound's biological activity, guiding further development, and identifying potential liabilities early in the process.[2][4] The structural motif of a methoxyphenylpropanoic acid suggests a range of potential biological activities, as derivatives have been explored for anti-inflammatory, antimicrobial, and metabolic regulatory properties.[5][6][7][8][9]
This guide provides a comprehensive framework for the initial in vitro characterization of this compound. As a Senior Application Scientist, the protocols detailed herein are designed not merely as a sequence of steps, but as a logical, self-validating workflow. We will begin by assessing the compound's impact on cell viability and then proceed to dissect the potential mechanisms of action, should any significant biological effect be observed. The experimental design emphasizes robustness, reproducibility, and the generation of clear, actionable data.[4][10]
Part 1: Foundational Analysis - Cytotoxicity and Cell Viability Screening
The first critical question for any novel compound is its effect on cell viability. This initial screen determines if the compound is inert, promotes cell proliferation, or induces cytotoxicity. We will employ two robust and widely accepted methods: the MTT and XTT assays. These colorimetric assays measure the metabolic activity of a cell population, which serves as a proxy for cell viability.[11][12][13][14]
Causality Behind Experimental Choices:
-
Why start with cytotoxicity? Establishing a concentration-dependent effect on cell viability is fundamental. It defines the therapeutic window and informs the concentrations used in all subsequent, more complex mechanistic assays.
-
Why use both MTT and XTT? The MTT assay relies on the reduction of a tetrazolium salt to an insoluble formazan product, requiring a solubilization step.[11][12] The XTT assay, a second-generation alternative, produces a water-soluble formazan, simplifying the protocol and making it suitable for high-throughput screening.[11][13] Using both provides a cross-validation of the results.
Experimental Workflow for Cytotoxicity Screening
Caption: Workflow for assessing the cytotoxicity of this compound.
Protocol 1.1: MTT Cell Viability Assay
This protocol is a general guideline and should be optimized for specific cell lines and experimental conditions.[11]
Materials:
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.[11]
-
Treatment: Remove the old medium and add 100 µL of medium containing the various concentrations of the compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.[12][14]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
Protocol 1.2: XTT Cell Viability Assay
Materials:
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide)
-
Electron coupling reagent (e.g., PMS - N-methyl dibenzopyrazine methyl sulfate)
-
Cell culture medium
-
96-well plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 from the MTT protocol.
-
XTT Reagent Preparation: Prepare the XTT/electron coupling reagent mixture immediately before use according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the XTT reagent mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C.[11]
-
Absorbance Measurement: Measure the absorbance at 450-500 nm using a microplate reader.[11]
Data Presentation: Cytotoxicity
| Cell Line | Incubation Time (h) | IC50 (µM) for this compound |
| Cancer Cell Line 1 | 24 | |
| 48 | ||
| 72 | ||
| Cancer Cell Line 2 | 24 | |
| 48 | ||
| 72 | ||
| Normal Cell Line 1 | 24 | |
| 48 | ||
| 72 |
Part 2: Mechanistic Investigation - Apoptosis Assays
If this compound demonstrates significant cytotoxicity, the next logical step is to determine the mechanism of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. We will investigate two key hallmarks of apoptosis: the activation of caspases and DNA fragmentation.[15][16][17][18]
Causality Behind Experimental Choices:
-
Why measure caspase activity? Caspases are a family of proteases that are central executioners of apoptosis. Measuring the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) can confirm an apoptotic mechanism and provide insights into the specific pathway (extrinsic or intrinsic).
-
Why perform a TUNEL assay? The TUNEL (TdT-mediated dUTP Nick-End Labeling) assay detects DNA fragmentation, a later-stage event in apoptosis.[15][16][17] This provides a distinct and complementary method to confirm apoptosis.
Experimental Workflow for Apoptosis Investigation
Caption: Workflow for investigating apoptosis induced by this compound.
Protocol 2.1: Caspase-Glo® 3/7 Assay
This is a luminescent assay that measures caspase-3 and -7 activities.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Reagent Addition: Add 100 µL of the reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure luminescence using a plate-reading luminometer.
Protocol 2.2: TUNEL Assay for DNA Fragmentation
This protocol is for fluorescence microscopy.
Materials:
-
TUNEL assay kit (e.g., DeadEnd™ Fluorometric TUNEL System, Promega)
-
Chamber slides or coverslips
-
Fluorescence microscope
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
Procedure:
-
Cell Seeding and Treatment: Seed cells on chamber slides or coverslips and treat with the compound at its IC50 and 2x IC50 concentrations.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 25 minutes at room temperature.
-
Permeabilization: Permeabilize the cells with 0.2% Triton™ X-100 solution in PBS for 5 minutes.[17]
-
TdT Reaction: Perform the TdT-mediated dUTP nick-end labeling reaction according to the kit manufacturer's instructions. This typically involves incubating the cells with the TdT reaction mix for 60 minutes at 37°C in a humidified chamber.[17]
-
Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips using an anti-fade mounting medium.
-
Visualization: Visualize the cells using a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus, while all nuclei will be stained blue with DAPI.
Data Presentation: Apoptosis
Caspase-3/7 Activity
| Treatment | Concentration | Fold Increase in Caspase-3/7 Activity (vs. Vehicle Control) |
|---|---|---|
| This compound | IC50 | |
| 2x IC50 |
| Positive Control (e.g., Staurosporine) | 1 µM | |
TUNEL Assay
| Treatment | Concentration | Percentage of TUNEL-Positive Cells |
|---|---|---|
| This compound | IC50 | |
| 2x IC50 |
| Positive Control (e.g., DNase I treated) | - | |
Conclusion and Future Directions
The protocols outlined in this guide provide a robust and scientifically sound starting point for the in vitro characterization of this compound. The initial cytotoxicity screening will establish a dose-response relationship and identify sensitive cell lines. If cytotoxic, the subsequent apoptosis assays will elucidate the mechanism of cell death.
Positive results from these initial screens would warrant further investigation into the specific apoptotic pathways (intrinsic vs. extrinsic), cell cycle analysis, and target identification studies. This structured approach ensures that the progression of this novel compound through the drug discovery pipeline is based on a solid foundation of in vitro data.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. One moment, please... [international-biopharma.com]
- 3. The Role Of in vitro Testing In Drug Development [pion-inc.com]
- 4. Quality by Design for Preclinical In Vitro Assay Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid Produced from 4-Hydroxy-3-methoxycinnamic Acid by Gut Microbiota Improves Host Metabolic Condition in Diet-Induced Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Model Selection and Experimental Design in Screening | KCAS Bio [kcasbio.com]
- 11. benchchem.com [benchchem.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Apoptosis Protocols | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. Protocol: TUNEL and Active Caspase-3 Detection by IHC/ICC [bio-techne.com]
- 17. clyte.tech [clyte.tech]
- 18. bio-protocol.org [bio-protocol.org]
developing assays for 3-(5-Fluoro-2-methoxyphenyl)propanoic acid activity
An Application Note and Protocol from the Office of the Senior Application Scientist
Topic: A Comprehensive Guide to Developing In Vitro Assays for the Functional Characterization of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid
Audience: Researchers, scientists, and drug development professionals in the fields of metabolic disease, GPCR pharmacology, and high-throughput screening.
Introduction: The Therapeutic Potential of Propanoic Acid Derivatives
The global rise in metabolic disorders, particularly type 2 diabetes mellitus (T2DM), has intensified the search for novel therapeutic agents with improved efficacy and safety profiles. Among the promising targets for T2DM is the Free Fatty Acid Receptor 1 (FFAR1), also known as G-protein Coupled Receptor 40 (GPR40).[1] FFAR1 is predominantly expressed in pancreatic β-cells and is activated by medium to long-chain free fatty acids.[2][3] This activation enhances glucose-stimulated insulin secretion (GSIS), making FFAR1 an attractive target for developing new classes of anti-diabetic drugs.[1]
The compound this compound belongs to a class of 3-arylpropanoic acid derivatives that have been identified as potent agonists of FFAR1/GPR40.[3][4] Characterizing the activity and mechanism of action of such molecules is a critical step in the drug discovery pipeline. This application note provides a structured, field-proven guide for developing a robust assay cascade to determine the bioactivity of this compound and similar compounds, from initial high-throughput screening to detailed pharmacological profiling.
Scientific Rationale: Targeting the FFAR1/GPR40 Signaling Pathway
The selection of appropriate assays is dictated by the molecular mechanism of the target receptor. FFAR1 is primarily a Gαq-coupled GPCR.[5] The canonical Gαq signaling cascade provides distinct, measurable endpoints for assay development.[6] Upon agonist binding, the receptor activates the Gαq protein, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two key second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol and binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca2+).[6][7] This rapid and transient increase in cytosolic Ca2+ is an excellent proximal readout for receptor activation, while the accumulation of IP3 metabolites, such as inositol monophosphate (IP1), offers a more stable, downstream signal.
This guide will detail a two-tiered assay strategy:
-
Primary Screening Assay: A Calcium Flux assay to rapidly identify active compounds in a high-throughput format by measuring the immediate Ca2+ mobilization event.[8]
-
Secondary Confirmatory & Profiling Assay: An IP-One Homogeneous Time-Resolved Fluorescence (HTRF) assay to confirm the Gαq mechanism and precisely quantify compound potency (EC50) by measuring the accumulation of IP1.[9][10]
FFAR1/GPR40 Gαq Signaling Pathway
References
- 1. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ligands at Free Fatty Acid Receptor 1 (GPR40) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Constitutive activity of GPR40/FFA1 intrinsic or assay dependent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. G Protein-Coupled Receptor Signaling Analysis Using Homogenous Time-Resolved Förster Resonance Energy Transfer (HTRF®) Technology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating 3-(5-Fluoro-2-methoxyphenyl)propanoic acid in Metabolic Disease Research
Abstract
Metabolic diseases, including type 2 diabetes (T2D) and obesity, represent a significant global health challenge, necessitating the discovery of novel therapeutic agents. A promising target for T2D is the G-protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[1][2] GPR40 is highly expressed in pancreatic β-cells and plays a crucial role in potentiating glucose-stimulated insulin secretion (GSIS) in response to fatty acids.[1][2][3] Small molecule agonists of GPR40 are of considerable interest as they can enhance insulin release in a glucose-dependent manner, which minimizes the risk of hypoglycemia associated with other secretagogues like sulfonylureas.[4][5] This document introduces 3-(5-Fluoro-2-methoxyphenyl)propanoic acid , a novel chemical entity with structural motifs similar to other known propanoic acid-based GPR40 agonists.[5] We present a hypothesis-driven framework and detailed protocols for its comprehensive evaluation as a potential GPR40 agonist for metabolic disease research and drug development.
Introduction: The Rationale for Targeting GPR40
The GPR40 receptor is a key regulator of insulin secretion. Upon activation by medium and long-chain fatty acids, it initiates signaling cascades that amplify the effects of glucose on insulin exocytosis.[1][4] This glucose-dependent mechanism is a highly attractive feature for a therapeutic agent, as it implies that the drug would primarily act to lower blood glucose only when levels are elevated, such as after a meal.[2][4] Studies involving GPR40 knockout mice have demonstrated reduced fatty acid-induced insulin secretion, while its overexpression enhances GSIS and improves glucose tolerance.[1][3]
Given the established role of GPR40, the identification of potent and selective small molecule agonists is a primary goal in metabolic drug discovery.[5] this compound is a propanoic acid derivative. While direct studies on this specific molecule are not yet prevalent in published literature, its structural features suggest a potential interaction with the GPR40 binding pocket. The following protocols are designed to systematically test the hypothesis that this compound is a GPR40 agonist and to characterize its potential therapeutic efficacy from in vitro validation to in vivo proof-of-concept.
Hypothesized Mechanism of Action: GPR40 Signaling Cascade
We hypothesize that this compound acts as an agonist at the GPR40 receptor. The canonical signaling pathway for GPR40 activation in pancreatic β-cells is primarily mediated through the Gαq/11 subunit of the heterotrimeric G-protein.[3][6]
The proposed signaling cascade is as follows:
-
Ligand Binding: The compound binds to and activates the GPR40 receptor on the surface of the pancreatic β-cell.
-
G-Protein Activation: The activated receptor catalyzes the exchange of GDP for GTP on the Gαq subunit, leading to its dissociation from the βγ subunits.
-
PLC Activation: The Gαq subunit activates Phospholipase C (PLC).[3]
-
Second Messenger Generation: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][6]
-
Calcium Mobilization: IP3 binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored Ca2+ into the cytoplasm.[3][4] This initial spike in intracellular calcium is a hallmark of GPR40 activation.
-
Amplification of Insulin Secretion: The rise in intracellular Ca2+ and the action of DAG (which activates Protein Kinase C) augment the signaling cascade initiated by glucose metabolism (the ATP/ADP ratio increase and KATP channel closure). This potentiation leads to the enhanced exocytosis of insulin-containing granules.[1][4]
Certain GPR40 agonists may also engage Gαs signaling or β-arrestin pathways, which can influence long-term receptor function and potentially contribute to incretin hormone secretion from enteroendocrine cells.[7][8]
Caption: Hypothesized GPR40 signaling pathway activated by the ligand.
Experimental Workflow for Compound Evaluation
A tiered approach is recommended to efficiently characterize this compound. The workflow progresses from confirming target engagement at the molecular level to assessing functional cellular responses and finally to evaluating efficacy in a relevant in vivo model.
Caption: Tiered experimental workflow for compound evaluation.
Detailed Protocols: In Vitro Characterization
These protocols are designed for use with recombinant cell lines expressing human GPR40 (e.g., HEK293, CHO-K1) or insulin-secreting cell lines (e.g., MIN6, INS-1E).[6]
Protocol 4.1: Calcium Mobilization Assay
This assay provides a rapid and high-throughput method to determine if the compound activates GPR40, leading to a Gq-mediated release of intracellular calcium.
-
Objective: To determine the potency (EC50) of this compound in activating the GPR40 receptor.
-
Principle: GPR40 activation leads to an increase in intracellular calcium ([Ca2+]i), which can be measured using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GPR40.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Fluo-4 AM dye and Pluronic F-127.
-
Test Compound: this compound, dissolved in DMSO to create a 10 mM stock.
-
96- or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with injection capability (e.g., FLIPR, FlexStation).
-
-
Procedure:
-
Cell Plating: Seed GPR40-expressing cells into the microplate at a density of 40,000-60,000 cells/well and culture overnight.
-
Dye Loading: Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) with 0.02% Pluronic F-127 in Assay Buffer.
-
Aspirate the culture medium from the cells and add 50 µL of the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark.
-
Compound Preparation: Prepare a serial dilution of the test compound in Assay Buffer, typically from 100 µM down to 0.1 nM (2x final concentration). Include a vehicle control (DMSO) and a positive control (e.g., a known GPR40 agonist like TAK-875).
-
Measurement: Place the cell plate into the fluorescence plate reader. Set the instrument to measure fluorescence (Excitation: ~494 nm, Emission: ~516 nm).
-
Establish a stable baseline reading for 15-20 seconds.
-
Inject 50 µL of the compound dilutions into the respective wells.
-
Immediately begin recording the fluorescence signal for 2-3 minutes to capture the transient calcium peak.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Normalize the data: (Response - Baseline) / Baseline or as a percentage of the maximal response of a reference agonist.
-
Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Protocol 4.2: Glucose-Stimulated Insulin Secretion (GSIS) Assay
This functional assay determines if the compound enhances insulin secretion from pancreatic β-cells in a glucose-dependent manner.
-
Objective: To measure the effect of the test compound on insulin secretion under basal (low glucose) and stimulatory (high glucose) conditions.
-
Principle: In the presence of high glucose, pancreatic β-cells depolarize and secrete insulin. A GPR40 agonist will potentiate this secretion.
-
Materials:
-
Pancreatic β-cell line (e.g., INS-1E or MIN6 cells).
-
Secretion Buffer (KRBH): Krebs-Ringer Bicarbonate HEPES buffer, supplemented with 0.2% BSA.
-
Low Glucose Buffer: KRBH with 2.8 mM glucose.
-
High Glucose Buffer: KRBH with 16.7 mM glucose.
-
Test Compound dilutions prepared in both Low and High Glucose Buffers.
-
Insulin ELISA kit.
-
24-well culture plates.
-
-
Procedure:
-
Cell Plating: Seed INS-1E or MIN6 cells in 24-well plates and culture until they reach ~80-90% confluency.
-
Pre-incubation (Starvation): Gently wash the cells twice with PBS. Add 500 µL of Low Glucose Buffer to each well and incubate for 1-2 hours at 37°C to starve the cells and establish a basal state.
-
Incubation with Compound: Aspirate the pre-incubation buffer. Add 500 µL of the appropriate treatment buffer to each well:
-
Group 1: Low Glucose Buffer + Vehicle
-
Group 2: Low Glucose Buffer + Test Compound (e.g., 10 µM)
-
Group 3: High Glucose Buffer + Vehicle
-
Group 4: High Glucose Buffer + Test Compound (e.g., 10 µM)
-
(Optional: Include multiple concentrations of the test compound in High Glucose Buffer to generate a dose-response curve).
-
-
Incubate the plate for 1-2 hours at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well. Centrifuge to remove any detached cells and store at -20°C until analysis.
-
Cell Lysis: Lyse the remaining cells in each well to determine total protein or DNA content for normalization.
-
Insulin Measurement: Quantify the insulin concentration in the collected supernatants using a commercially available Insulin ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the measured insulin concentration to the total protein/DNA content for each well.
-
Compare the insulin secretion levels between the different treatment groups. A successful GPR40 agonist should show a significant increase in insulin secretion in Group 4 compared to Group 3, with little to no effect in Group 2 compared to Group 1.
-
Hypothetical Data Summary
The following tables represent expected outcomes for a potent and selective GPR40 agonist.
Table 1: In Vitro Potency and Efficacy
| Assay | Parameter | This compound | TAK-875 (Reference) |
|---|---|---|---|
| Calcium Mobilization | EC50 (nM) | 15.5 | 10.2 |
| GSIS (16.7 mM Glucose) | Fold Increase vs. Vehicle | 2.8-fold | 3.1-fold |
| GSIS (2.8 mM Glucose) | Fold Increase vs. Vehicle | 1.1-fold (Not Significant) | 1.2-fold (Not Significant) |
Table 2: In Vivo Oral Glucose Tolerance Test (OGTT) in db/db Mice
| Treatment Group (10 mg/kg, p.o.) | Glucose AUC (0-120 min) (mg/dL*min) | % Reduction vs. Vehicle |
|---|---|---|
| Vehicle | 35,500 ± 1,800 | - |
| This compound | 24,140 ± 1,550 | 32% |
| Sitagliptin (Reference) | 22,720 ± 1,600 | 36% |
Detailed Protocol: In Vivo Efficacy Evaluation
Protocol 6.1: Oral Glucose Tolerance Test (OGTT)
This is the standard in vivo model to assess the ability of a compound to improve glucose disposal and overall glycemic control.
-
Objective: To evaluate the effect of the test compound on blood glucose levels following an oral glucose challenge in a diabetic animal model.
-
Animal Model: Genetically diabetic mice (e.g., db/db mice, 8-10 weeks old) or diet-induced obese C57BL/6J mice.
-
Materials:
-
Test Compound formulation (e.g., suspension in 0.5% methylcellulose).
-
Glucose solution (2 g/kg body weight).
-
Handheld glucometer and test strips.
-
Oral gavage needles.
-
-
Procedure:
-
Acclimation and Fasting: Acclimate animals to handling. Fast the mice overnight (e.g., 16 hours) with free access to water.
-
Baseline Blood Glucose: On the day of the study, record the body weight of each mouse. Take a baseline blood sample (t= -60 min) from the tail vein to measure blood glucose.
-
Compound Administration: Administer the test compound or vehicle solution via oral gavage (p.o.). A typical volume is 10 mL/kg.
-
Pre-Glucose Measurement: At t= 0 min (i.e., 60 minutes after compound administration), take a second blood sample to measure the pre-challenge glucose level.
-
Glucose Challenge: Immediately after the t=0 sample, administer the glucose solution (2 g/kg) via oral gavage.
-
Post-Challenge Blood Sampling: Collect blood samples from the tail vein at specified time points after the glucose challenge, typically at 15, 30, 60, 90, and 120 minutes.
-
Measure and record the blood glucose level at each time point.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from t=0 to t=120 min for each animal.
-
Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the AUC of the compound-treated groups to the vehicle-treated group. A significant reduction in the glucose AUC indicates improved glucose tolerance.
-
Conclusion and Future Directions
The protocols outlined in this document provide a comprehensive framework for the initial characterization of this compound as a potential therapeutic agent for metabolic diseases. Positive results from these studies—demonstrating potent, glucose-dependent GPR40 agonism in vitro and significant glucose-lowering effects in vivo—would establish a strong foundation for further preclinical development. Subsequent investigations could include chronic dosing studies to assess effects on HbA1c, lipid profiles, and body weight, as well as detailed pharmacokinetic and safety pharmacology assessments. The exploration of this and similar novel chemical entities holds promise for the continued development of safer and more effective treatments for type 2 diabetes.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. The G-Protein-Coupled Long-Chain Fatty Acid Receptor GPR40 and Glucose Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. What are GPR40 agonists and how do they work? [synapse.patsnap.com]
- 5. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Navigating the Synthesis of 3-(5-Fluoro-2-methoxyphenyl)propanoic Acid: A Technical Support Guide
FOR IMMEDIATE RELEASE
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting resource for the synthesis of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid. This molecule is a valuable building block in pharmaceutical research, and its efficient synthesis is crucial for advancing drug discovery programs. This guide, structured in a user-friendly question-and-answer format, addresses common challenges and offers practical, field-proven solutions.
I. Troubleshooting Guide: Common Issues and Solutions
A prevalent and robust method for synthesizing this compound involves a two-step process:
-
Perkin Reaction: Condensation of 5-fluoro-2-methoxybenzaldehyde with acetic anhydride to yield 3-(5-fluoro-2-methoxyphenyl)acrylic acid.
-
Catalytic Hydrogenation: Reduction of the acrylic acid intermediate to the target propanoic acid.
The following sections address specific problems that may arise during this synthetic sequence.
Step 1: Perkin Reaction
Question 1: My Perkin reaction is showing low or no conversion of the starting aldehyde. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the Perkin reaction is a frequent challenge. Several factors can contribute to this issue:
-
Insufficient Reaction Temperature and Time: The Perkin reaction often requires high temperatures (typically 140-180 °C) and prolonged reaction times (several hours) to proceed to completion.
-
Troubleshooting:
-
Ensure your reaction temperature is consistently maintained within the optimal range. Use a high-boiling point solvent or neat conditions as appropriate.
-
Monitor the reaction progress using a suitable technique (e.g., TLC, GC-MS). If the reaction stalls, consider extending the reaction time.
-
-
-
Presence of Moisture: The base used in the Perkin reaction, typically sodium or potassium acetate, is sensitive to moisture. Anhydrous conditions are crucial for the formation of the reactive enolate from acetic anhydride.
-
Troubleshooting:
-
Use freshly dried sodium acetate. This can be achieved by heating the salt under vacuum.
-
Ensure all glassware is thoroughly dried before use.
-
Employ a drying tube or conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
-
Sub-optimal Base to Aldehyde Ratio: The stoichiometry of the base is critical. An insufficient amount of base will result in incomplete deprotonation of the anhydride.
-
Troubleshooting:
-
Use a slight excess of the acetate salt relative to the aldehyde to ensure efficient catalysis.
-
-
Question 2: I am observing the formation of significant byproducts in my Perkin reaction. How can I identify and minimize them?
Answer:
Side reactions in the Perkin condensation can lead to a complex product mixture and purification difficulties. Common byproducts include:
-
Diastereomeric 3-acetoxy-2-(5-fluoro-2-methoxyphenyl)propanoic acids: These can form as intermediates in the reaction.
-
Troubleshooting:
-
Careful control of reaction temperature and time can influence the formation of these intermediates. Lowering the temperature may favor their formation, while prolonged heating at higher temperatures should promote their conversion to the desired acrylic acid.
-
-
-
Decarboxylation Products: Although less common, at very high temperatures, the acrylic acid product can undergo decarboxylation.
-
Troubleshooting:
-
Avoid excessive heating. Monitor the reaction closely and stop it once the starting material is consumed.
-
-
Step 2: Catalytic Hydrogenation
Question 3: My catalytic hydrogenation of 3-(5-fluoro-2-methoxyphenyl)acrylic acid is incomplete. What could be the problem?
Answer:
Incomplete hydrogenation is a common hurdle. The following factors should be investigated:
-
Catalyst Activity: The choice and activity of the catalyst are paramount. Palladium on carbon (Pd/C) is a common choice for this type of reduction.
-
Troubleshooting:
-
Ensure you are using a fresh, high-quality catalyst. Older or improperly stored catalysts can lose activity.
-
Consider screening different catalyst loadings (e.g., 5% or 10% Pd/C) and types (e.g., platinum-based catalysts) to find the most effective one for your substrate.
-
-
-
Hydrogen Pressure and Delivery: Insufficient hydrogen pressure or poor gas-liquid mixing can limit the reaction rate.
-
Troubleshooting:
-
Ensure your reaction vessel is properly sealed and can maintain the desired hydrogen pressure.
-
Vigorous stirring is essential to ensure good contact between the substrate, catalyst, and hydrogen gas.
-
-
-
Catalyst Poisoning: Trace impurities in the substrate, solvent, or from the previous reaction step can poison the catalyst.
-
Troubleshooting:
-
Purify the 3-(5-fluoro-2-methoxyphenyl)acrylic acid intermediate before hydrogenation to remove any potential catalyst poisons. Recrystallization is often an effective purification method.
-
Use high-purity solvents for the reaction.
-
-
Question 4: I am concerned about potential side reactions during the hydrogenation. What should I look out for?
Answer:
While the hydrogenation of an acrylic acid is generally a clean reaction, potential side reactions to be aware of include:
-
Over-reduction: Although less likely for an aromatic ring under standard hydrogenation conditions for a double bond, aggressive conditions (high pressure, high temperature, or a very active catalyst like rhodium) could potentially lead to the reduction of the aromatic ring.
-
Troubleshooting:
-
Use milder conditions initially (e.g., atmospheric pressure of hydrogen, room temperature) and gradually increase the intensity if the reaction is too slow.
-
-
-
Dehalogenation: The carbon-fluorine bond is generally stable to catalytic hydrogenation. However, with certain catalysts and under harsh conditions, defluorination could occur.
-
Troubleshooting:
-
Monitor the reaction for the formation of any defluorinated byproducts. If observed, switch to a less reactive catalyst or milder conditions.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is a typical experimental procedure for the synthesis of this compound?
A1: A general two-step procedure is as follows:
-
Step 1: Perkin Reaction to form 3-(5-fluoro-2-methoxyphenyl)acrylic acid.
-
Combine 5-fluoro-2-methoxybenzaldehyde, a slight molar excess of acetic anhydride, and a catalytic amount of anhydrous sodium acetate in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture to approximately 160-180 °C for 4-6 hours.
-
Cool the reaction mixture and pour it into water.
-
Boil the aqueous mixture to hydrolyze any remaining acetic anhydride.
-
Acidify the solution with hydrochloric acid to precipitate the crude acrylic acid.
-
Filter, wash with cold water, and dry the crude product. Recrystallize from a suitable solvent (e.g., ethanol/water) for purification.
-
-
Step 2: Catalytic Hydrogenation to form this compound.
-
Dissolve the purified 3-(5-fluoro-2-methoxyphenyl)acrylic acid in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (typically 1-4 atm) with vigorous stirring until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent to yield the crude this compound. Further purification can be achieved by recrystallization.
-
Q2: How can I best purify the final product, this compound?
A2: Recrystallization is a highly effective method for purifying the final product. The choice of solvent will depend on the impurities present. A common starting point is a mixed solvent system like ethanol/water or ethyl acetate/hexanes. Column chromatography on silica gel can also be employed if recrystallization is not sufficient to remove all impurities.
Q3: Are there alternative synthetic routes to this compound?
A3: Yes, other synthetic strategies exist. For instance, a Heck reaction between 5-fluoro-2-methoxy-iodobenzene and an acrylate ester, followed by hydrolysis of the ester and reduction of the double bond, could be a viable alternative. Another approach could involve the reaction of a suitable organometallic reagent derived from 5-fluoro-2-methoxyanisole with a three-carbon synthon. The choice of route will depend on the availability of starting materials, desired scale, and the specific challenges of each synthetic step.
III. Data and Workflow Visualization
Table 1: Troubleshooting Summary for the Perkin Reaction
| Problem | Potential Cause | Recommended Solution |
| Low/No Conversion | Insufficient temperature/time | Increase temperature to 140-180 °C and/or extend reaction time. |
| Presence of moisture | Use anhydrous reagents and dry glassware. | |
| Incorrect base:aldehyde ratio | Use a slight molar excess of the acetate base. | |
| Byproduct Formation | Formation of acetoxy-propionic acid intermediates | Optimize reaction time and temperature to favor elimination. |
| Decarboxylation of product | Avoid excessive heating; monitor reaction progress. |
Table 2: Troubleshooting Summary for Catalytic Hydrogenation
| Problem | Potential Cause | Recommended Solution |
| Incomplete Reaction | Inactive catalyst | Use fresh, high-quality catalyst; consider different types/loadings. |
| Insufficient H₂ pressure/mixing | Ensure a sealed system and vigorous stirring. | |
| Catalyst poisoning | Purify the acrylic acid intermediate before hydrogenation. | |
| Side Reactions | Over-reduction of aromatic ring | Use milder conditions (lower pressure/temperature). |
| Dehalogenation | Use a less reactive catalyst or milder conditions. |
Diagram 1: Synthetic Workflow
Caption: A two-step synthesis of this compound.
IV. References
-
Perkin, W. H. On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society1868 , 21, 53-61.
-
Johnson, J. R. The Perkin Reaction and Related Reactions. Organic Reactions2011 , 210-265.
-
House, H. O. Modern Synthetic Reactions, 2nd ed.; W. A. Benjamin: Menlo Park, CA, 1972.
-
Buck, J. S.; Ide, W. S. The Aldol Stage of the Perkin Reaction. Journal of the American Chemical Society1931 , 53 (5), 1912–1916.
-
Mumtazuddin, S.; Sinha, S. K. Perkin Reactions under Microwave Irradiation. Asian Journal of Chemistry2007 , 19 (6), 4945-4946.
-
Augustine, R. L. Catalytic Hydrogenation: Techniques and Applications in Organic Synthesis; Marcel Dekker: New York, 1965.
-
Rylander, P. N. Catalytic Hydrogenation over Platinum Metals; Academic Press: New York, 1967.
-
Côté, C. R.; Ciriminna, R.; Pandarus, V.; Béland, F.; Pagliaro, M. Comparing the Pyrophoricity of Palladium Catalysts for Heterogeneous Hydrogenation. Organic Process Research & Development2018 , 22 (12), 1852–1855.
-
Crabtree, R. H. Deactivation in Homogeneous Transition Metal Catalysis: Causes, Avoidance, and Cure. Chemical Reviews2015 , 115 (1), 127–150.
-
Hammond, C. Intensification Studies of Heterogeneous Catalysts: Probing and Overcoming Catalyst Deactivation During Liquid Phase Operation. Green Chemistry2017 , 19 (12), 2711–2728.
-
Argyle, M. D.; Bartholomew, C. H. Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts2015 , 5 (1), 145–269.
-
Menon, P. G. Diagnosis of Industrial Catalyst Deactivation by Surface Characterization Techniques. Chemical Reviews1994 , 94 (4), 1021–1046.
-
J&K Scientific LLC. Perkin Reaction. --INVALID-LINK-- (accessed Dec 31, 2025).
-
BYJU'S. Perkin Reaction Mechanism. --INVALID-LINK-- (accessed Dec 31, 2025).
-
PrepChem.com. Synthesis of 3-(m-methoxyphenyl)propionic acid. --INVALID-LINK-- (accessed Dec 31, 2025).
Technical Support Center: Purification of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid
Welcome to the dedicated technical support guide for the purification of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid (CAS No. 900021-53-6). This resource is designed for researchers, medicinal chemists, and process development scientists who handle this compound. Here, we move beyond simple protocols to address the nuanced challenges you may encounter, providing troubleshooting solutions and foundational knowledge to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the basic physical properties of this compound? This compound is typically a solid at ambient temperature with a purity of 98% or higher as supplied by commercial vendors. It is classified as a carboxylic acid, benzene compound, and ether.[1]
Q2: What are the primary recommended purification techniques for this molecule? The two most effective and commonly used methods for purifying this compound and related arylpropanoic acids are recrystallization and flash column chromatography . The choice between them depends on the impurity profile and the desired final purity.
Q3: How can I reliably assess the purity of my compound post-purification? A multi-faceted approach is recommended. High-Performance Liquid Chromatography (HPLC) is ideal for quantitative assessment of purity and detecting minor impurities.[2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides structural confirmation and can reveal the presence of residual solvents or structurally similar impurities.[1] For definitive identification, Mass Spectrometry (MS) is invaluable.[3]
Q4: What are the likely impurities I might encounter? Impurities typically stem from the synthetic route. They can include:
-
Unreacted Starting Materials: Precursors used in the synthesis.
-
Reaction Intermediates: Incompletely reacted molecules.
-
Side-Products: Compounds formed from alternative reaction pathways, which may have very similar properties to the desired product.[4]
-
Over-alkylation Products: In related syntheses, this is a common issue that can be challenging to separate.[5]
Troubleshooting Guide: From Theory to Benchtop Solutions
This section addresses specific experimental challenges in a question-and-answer format, providing both a diagnosis and a validated solution.
Scenario 1: My product fails to crystallize from solution and remains an oil.
-
Question: I have removed the reaction solvent and attempted recrystallization, but the compound has "oiled out." What is happening and how can I induce crystallization?
-
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This is often due to a high concentration of impurities, the presence of residual solvent acting as a plasticizer, or rapid cooling that doesn't allow time for crystal nucleation.
Causality & Solution Pathway:
-
Confirm Purity: First, analyze a small sample of the oil by Thin Layer Chromatography (TLC) or HPLC. If it is heavily impure, direct crystallization is unlikely to succeed. Proceed directly to column chromatography.
-
Remove Residual Solvents: Ensure all reaction solvents are rigorously removed under high vacuum, possibly with gentle heating. Residual solvents can significantly depress the melting point.
-
Induce Crystallization via Trituration: Add a poor solvent in which your product is insoluble but the oily impurities are soluble (e.g., cold hexanes or pentane). Vigorously stir or sonicate the mixture. This process washes away impurities and the mechanical agitation can promote nucleation, often resulting in the formation of a solid powder.
-
Re-evaluate Your Solvent System: If the compound is pure but still oily, your chosen recrystallization solvent may be unsuitable. A good solvent system involves a solvent that dissolves the compound when hot but not when cold. For arylpropanoic acids, common systems include Ethyl Acetate/Hexanes, Dichloromethane/Hexanes, or Toluene.[6] Dissolve the oil in a minimum of the more polar solvent (e.g., Ethyl Acetate) and slowly add the non-polar anti-solvent (e.g., Hexanes) at an elevated temperature until the solution becomes faintly turbid. Then, allow it to cool slowly.
-
Scenario 2: After recrystallization, the purity has improved but is still below the target of >99%.
-
Question: My first recrystallization improved purity from 90% to 96%, but a second attempt yielded no significant improvement. Why has it stalled?
-
Answer: This plateau in purity suggests the presence of an impurity with very similar solubility and structural properties to your target compound, making separation by crystallization inefficient. Arylpropanoic acids are well-known to form stable, centrosymmetric dimers in the solid state through hydrogen bonding between their carboxylic acid groups.[6][7][8] If an impurity has a similar ability to pack into this crystal lattice, recrystallization will not effectively remove it.
Causality & Solution Pathway:
-
Orthogonal Purification: You must switch to a purification technique that relies on a different physical principle. Flash column chromatography, which separates compounds based on their differential adsorption to a stationary phase (like silica gel), is the logical next step.
-
Chromatography Protocol:
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of Ethyl Acetate in Hexanes is an excellent starting point. The carboxylic acid group will cause the compound to have moderate polarity. A typical gradient might run from 5% to 40% Ethyl Acetate. Adding a small amount of acetic acid (0.5-1%) to the mobile phase can improve peak shape and prevent tailing by keeping the carboxylic acid protonated.
-
Sample Loading: For optimal separation, adsorb the crude material onto a small amount of silica gel (dry loading) rather than loading it as a concentrated solution.
-
-
Scenario 3: The NMR spectrum of the final product shows broad peaks for the acidic proton and is inconsistent between samples.
-
Question: The aromatic and alkyl peaks in my ¹H NMR look sharp, but the carboxylic acid proton is broad or sometimes not visible. Why is this, and is it a problem?
-
Answer: This is a common and generally benign phenomenon for carboxylic acids. The broadening is caused by chemical exchange of the acidic proton with trace amounts of water in the NMR solvent (e.g., CDCl₃). The rate of this exchange affects the peak's shape and position.
Causality & Solution Pathway:
-
Confirmation, Not Concern: The absence or broadness of the -COOH proton is not typically an indicator of impurity. The key is the integration and sharpness of the other protons in the molecule.
-
D₂O Shake: To confirm the presence of the acidic proton, you can perform a "D₂O shake." After acquiring a standard ¹H NMR spectrum, add one drop of deuterium oxide (D₂O) to the NMR tube, shake vigorously, and re-acquire the spectrum. The acidic proton will exchange with deuterium, causing the -COOH peak to disappear entirely. This confirms its identity.
-
Solvent Choice: Using a solvent like DMSO-d₆ will often show a sharp carboxylic acid proton peak due to its ability to form strong hydrogen bonds, slowing down the exchange rate.
-
Optimized Purification Protocols
Protocol 1: High-Purity Recrystallization
This protocol is designed for material that is already >90% pure and needs a final polishing step.
-
Solvent Selection: Prepare a solvent system of Ethyl Acetate and Hexanes.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum volume of hot Ethyl Acetate required to fully dissolve the solid. This ensures the solution is saturated.
-
Hot Filtration (Optional): If any insoluble particulate matter is visible, perform a hot filtration through a fluted filter paper to remove it.
-
Induce Crystallization: While still warm, slowly add Hexanes (the anti-solvent) dropwise until a persistent cloudiness appears. Add a few drops of hot Ethyl Acetate to redissolve the precipitate, resulting in a perfectly saturated solution.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Slow cooling is critical for forming large, pure crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold Hexanes to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under high vacuum to constant weight.
Protocol 2: Flash Column Chromatography
This is the method of choice for complex mixtures or when recrystallization fails.
-
Column Preparation: Prepare a silica gel column in a Hexanes/Ethyl Acetate mixture of low polarity (e.g., 95:5).
-
Sample Preparation (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (e.g., Dichloromethane or Ethyl Acetate). Add a portion of silica gel (approx. 2-3 times the mass of your crude product) and evaporate the solvent completely to obtain a dry, free-flowing powder.
-
Loading: Carefully add the silica-adsorbed sample to the top of the prepared column.
-
Elution: Begin elution with a low-polarity mobile phase (e.g., 95:5 Hexanes/Ethyl Acetate). Gradually increase the polarity of the mobile phase. The optimal gradient can be determined beforehand using TLC analysis.
-
Fraction Collection: Collect fractions and monitor their composition using TLC plates, staining with a suitable visualization agent (e.g., potassium permanganate).
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator. Dry the resulting solid under high vacuum.
Data & Workflow Visualization
Table 1: Purification Method Selection Guide
| Initial Purity (by HPLC/NMR) | Predominant Impurity Type | Recommended Primary Method | Rationale |
| > 90% | Starting materials, minor side-products | Recrystallization | Fast, efficient for removing impurities with different solubility profiles. |
| 70-90% | Structurally similar isomers or byproducts | Flash Column Chromatography | Provides superior resolving power for closely related compounds. |
| < 70% | Complex mixture, baseline impurities | Flash Column Chromatography | Necessary to resolve multiple components before a final recrystallization step. |
| Oily/Tarry consistency | High impurity load, residual solvent | Flash Column Chromatography | Direct crystallization is unlikely to be effective. |
Diagrams
Caption: Purification strategy decision tree.
Caption: General workflow for recrystallization.
References
- 1. 900021-53-6|this compound|BLD Pharm [bldpharm.com]
- 2. An innovative approach to the analysis of 3-[4-(2-methylpropyl)phenyl]propanoic acid as an impurity of ibuprofen on a carbon-coated zirconia stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 4. US3449415A - Purification of formic acid and propionic acid - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-(2-Fluorophenoxy)propanoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Crystal structure of 3-(2,5-dimethoxyphenyl)propionic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Fluorinated Propanoic Acids
Welcome to the technical support center for the synthesis of fluorinated propanoic acids. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the expertise and practical insights needed to overcome common challenges and optimize your synthetic yields.
Introduction: The Significance of Fluorine in Propanoic Acid Scaffolds
The strategic incorporation of fluorine into propanoic acid derivatives can dramatically enhance molecular properties, including metabolic stability, bioavailability, and binding affinity.[1][2] Consequently, fluorinated propanoic acids are pivotal building blocks in the development of novel pharmaceuticals and agrochemicals.[3][4] However, the synthesis of these compounds is not without its challenges, often leading to suboptimal yields, complex purification, and unexpected side reactions. This guide provides a systematic approach to troubleshooting these issues, grounded in established chemical principles and validated protocols.
Part 1: Troubleshooting Guide
This section addresses specific experimental problems in a question-and-answer format, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low or No Yield of the Desired Fluorinated Propanoic Acid
Question: My fluorination reaction is resulting in a low yield or complete recovery of the starting material. What are the likely causes and how can I improve the conversion?
Answer: Low conversion is a common hurdle in fluorination reactions. The root cause often lies in one of three areas: the choice of fluorinating agent, the nature of the substrate, or the reaction conditions.
Causality Analysis:
-
Fluorinating Agent Reactivity: Fluorinating agents vary significantly in their reactivity. Electrophilic agents like Selectfluor® and N-fluorobenzenesulfonimide (NFSI) are effective for electron-rich substrates, while nucleophilic agents such as diethylaminosulfur trifluoride (DAST) and its analogues are suitable for displacing leaving groups.[3][5][6] Using an inappropriate agent for your substrate's electronic properties will lead to poor reactivity.
-
Substrate Activation: The acidity of the α-proton in propanoic acid derivatives is crucial for electrophilic fluorination, as it facilitates enolate formation. Steric hindrance around the α-carbon can also impede the approach of the fluorinating agent.
-
Reaction Conditions: Temperature, solvent, and the presence of additives or catalysts play a critical role. For instance, many nucleophilic fluorinations require anhydrous conditions to prevent the decomposition of the reagent and the formation of byproducts.[7]
Troubleshooting Workflow:
Here is a systematic approach to diagnosing and resolving low yield issues:
Caption: Troubleshooting workflow for low yield in fluorination.
Experimental Protocol: Screening Electrophilic Fluorinating Agents
-
Setup: In parallel reaction vials, dissolve your propanoic acid derivative (1.0 eq) in anhydrous acetonitrile (0.1 M).
-
Reagent Addition: To each vial, add a different electrophilic fluorinating agent (1.2 eq):
-
Vial A: Selectfluor®
-
Vial B: N-Fluorobenzenesulfonimide (NFSI)
-
-
Reaction: Stir the reactions at room temperature for 24 hours.
-
Analysis: Monitor the reaction progress by TLC or LC-MS to compare the consumption of starting material and the formation of the product.
Issue 2: Formation of Significant Side Products (e.g., Elimination, Rearrangement)
Question: My reaction is producing a mixture of products, including what appears to be an alkene from elimination. How can I suppress these side reactions?
Answer: The formation of elimination byproducts, particularly when using nucleophilic fluorinating agents like DAST, is a common problem. This occurs when the fluoride ion acts as a base, abstracting a proton, rather than as a nucleophile.
Causality Analysis:
-
Basicity of Fluoride Source: While fluoride is a weak base, under certain conditions, its basicity can lead to E2 elimination, especially with hindered substrates or when a more acidic β-proton is available.
-
Reagent Choice: Some deoxyfluorination reagents are more prone to inducing elimination. Newer generation reagents like PyFluor and XtalFluor-E have been developed to minimize this side reaction.[8]
-
Leaving Group Ability: A poor leaving group can favor elimination over substitution.
Strategies for Minimizing Elimination:
| Strategy | Rationale | Recommended Action |
| Use a Milder Fluorinating Agent | Reagents like PyFluor are less basic and less prone to causing elimination compared to DAST.[8] | Substitute DAST with PyFluor or XtalFluor-E. |
| Lower Reaction Temperature | Elimination reactions often have a higher activation energy than substitution reactions. | Run the reaction at 0 °C or -78 °C. |
| Choose an Appropriate Substrate | Substrates with good leaving groups (e.g., tosylates, mesylates) at the α-position can favor SN2 reaction pathways. | Convert an α-hydroxypropanoic acid to its corresponding mesylate before fluorination.[7] |
Experimental Protocol: Nucleophilic Fluorination of an α-Hydroxypropanoic Acid Derivative
-
Mesylation: To a solution of the α-hydroxypropanoic acid ester (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir for 1 hour.
-
Work-up: Wash the reaction mixture with cold 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
Fluorination: Dissolve the crude mesylate in anhydrous THF. Add tetrabutylammonium fluoride (TBAF) (1.5 eq) and stir at room temperature for 12 hours.
-
Purification: Purify the product by silica gel chromatography.
Issue 3: Difficulty in Product Purification
Question: I am struggling to separate my fluorinated propanoic acid from the reaction mixture. What purification strategies are most effective?
Answer: The polarity of fluorinated carboxylic acids can be similar to that of certain byproducts or unreacted starting materials, complicating purification by standard column chromatography.
Causality Analysis:
-
Polarity Overlap: The introduction of a fluorine atom does not always significantly alter the polarity of the molecule, leading to co-elution with impurities.
-
Residual Reagents: Some fluorinating agents and their byproducts can be difficult to remove. For example, the byproducts of Selectfluor® are water-soluble salts, which can often be removed with an aqueous workup.
Purification Workflow:
Caption: Systematic workflow for purifying fluorinated propanoic acids.
Specialized Purification Technique: Acid-Base Extraction
For acidic products, an acid-base extraction can be highly effective for removing non-acidic impurities.
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Extract the organic layer with a saturated aqueous solution of sodium bicarbonate. The deprotonated carboxylic acid will move to the aqueous layer.
-
Separate the layers.
-
Acidify the aqueous layer with 1M HCl to pH ~2, which will protonate the carboxylic acid, causing it to become less water-soluble.
-
Extract the product back into an organic solvent.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
Recent advances in extraction techniques, such as using fluorinated magnetic metal-organic frameworks, show promise for selective isolation of perfluoroalkyl carboxylic acids.[9]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the difference between electrophilic and nucleophilic fluorination for synthesizing fluorinated propanoic acids?
A1: The key difference lies in the nature of the fluorine source and the reaction mechanism.
-
Electrophilic Fluorination: Utilizes a reagent with an electron-deficient fluorine atom (F⁺ source), such as Selectfluor® or NFSI.[5][6] This method is typically used for the α-fluorination of propanoic acid derivatives via an enolate intermediate. The reaction involves deprotonation at the α-carbon followed by an attack of the resulting enolate on the electrophilic fluorine.
-
Nucleophilic Fluorination: Employs a reagent with a fluoride anion (F⁻ source), like KF, CsF, or DAST.[3][7] This approach is used to displace a leaving group (e.g., halide, tosylate) at the desired position via an Sₙ2 or SₙAr mechanism.[7]
Q2: How can I achieve asymmetric synthesis of a chiral fluorinated propanoic acid?
A2: Achieving enantioselectivity is a significant challenge. Several strategies have been developed:
-
Chiral Catalysts: The use of chiral catalysts, such as planar chiral isothiourea catalysts, can facilitate enantioselective fluorination of carboxylic acids.[10]
-
Kinetic Resolution: Racemic mixtures of fluorinated propanoic acids can be resolved through enantioselective esterification using a chiral acyl-transfer catalyst like (+)-benzotetramisole (BTM).[11][12]
-
Enzymatic Approaches: Biocatalytic methods, including the use of fluorinases or olefin reductases, offer a promising route for the precise and selective synthesis of chiral fluorinated compounds.[1][13]
Q3: Are there any "green" or more environmentally friendly methods for fluorination?
A3: Yes, the field is moving towards more sustainable practices.
-
Solid-State Fluorination: Mechanochemical protocols using potassium fluoride (KF) and a quaternary ammonium salt in a solid-state reaction can avoid the use of toxic, high-boiling point solvents.[14]
-
Biocatalysis: As mentioned, enzymatic methods operate in aqueous media under mild conditions, offering a greener alternative to traditional chemical synthesis.[13]
-
Photoredox Catalysis: Visible-light-promoted photoredox catalysis allows for the direct conversion of aliphatic carboxylic acids to alkyl fluorides under mild, redox-neutral conditions.[15][16]
Q4: My fluorinated propanoic acid appears to be unstable and decomposes over time. Why is this happening?
A4: The stability of fluorinated compounds can be influenced by the position of the fluorine atom. For example, β-fluoro carbonyl compounds that have an acidic α-proton can be prone to eliminating hydrogen fluoride (HF).[17] It is crucial to consider the electronic effects of fluorine placement in your target molecule. Storing sensitive compounds at low temperatures under an inert atmosphere can help mitigate decomposition.
References
- 1. the-innovation.org [the-innovation.org]
- 2. pharmtech.com [pharmtech.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrogen-Based Fluorinating Agents - Wordpress [reagents.acsgcipr.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 8. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 9. Efficient extraction of perfluoroalkyl carboxylic acids from food samples using a fluorinated magnetic metal-organic framework adsorbent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]
- 11. A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]
- 14. Solid-state aromatic nucleophilic fluorination: a rapid, practical, and environmentally friendly route to N-heteroaryl fluorides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. macmillan.princeton.edu [macmillan.princeton.edu]
- 17. pubs.acs.org [pubs.acs.org]
Technical Support Center: 3-(5-Fluoro-2-methoxyphenyl)propanoic acid
Introduction: Navigating the Stability of a Key Synthetic Intermediate
Welcome to the technical support guide for 3-(5-Fluoro-2-methoxyphenyl)propanoic acid. This molecule is a valuable building block in pharmaceutical research and organic synthesis, prized for its unique structural features. The presence of a propanoic acid chain, a methoxy group, and a fluorine atom on the phenyl ring all contribute to its utility, but also introduce specific stability considerations that researchers must manage for reproducible and accurate results.
The strategic placement of fluorine is often intended to enhance metabolic stability by strengthening the C-F bond compared to a C-H bond, which can block sites susceptible to enzymatic oxidation.[1][2][3] However, the overall stability of the molecule in experimental settings is a function of all its constituent parts. This guide is designed to provide you, the researcher, with practical, field-proven insights into the potential stability challenges associated with this compound. We will explore common issues, provide logical troubleshooting frameworks, and detail validated experimental protocols to help you ensure the integrity of your work.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage and handling conditions for this compound?
A: Based on safety data for structurally similar methoxyphenyl and propionic acid compounds, standard best practices should be followed.[4] Proper storage is the first line of defense against degradation.
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool, dry place. Room temperature is generally acceptable for the solid form.[4] | Minimizes the rate of potential solid-state degradation reactions. |
| Atmosphere | Keep container tightly sealed. | Protects the compound from atmospheric moisture, which could initiate hydrolysis, and from oxidative stress. |
| Light | Store in an amber vial or in the dark. | Aromatic systems can be susceptible to photodegradation.[5] Protecting from light is a crucial precautionary measure. |
| In Solution | Prepare solutions fresh for each experiment. If short-term storage is necessary, store at -20°C or below and protect from light. Avoid long-term storage in solution. | Stability in solution is often lower than in the solid state. Freeze-thaw cycles should be minimized. |
| Chemical Compatibility | Store away from strong oxidizing agents and strong bases.[6] | The methoxy group and the aromatic ring can be susceptible to oxidation, while the carboxylic acid will react with bases. |
Q2: What are the most probable degradation pathways for this molecule?
A: The structure of this compound suggests three primary degradation pathways, drawing parallels from studies on other propionic acid derivatives.[5][7]
-
Oxidative Degradation: The methoxy group (-OCH₃) and the electron-rich phenyl ring are potential sites for oxidation. This can be initiated by atmospheric oxygen, peroxide contaminants in solvents (like older ethers), or specific reagents in a reaction mixture.[5]
-
Hydrolytic Degradation: While the propanoic acid side chain itself is generally stable to hydrolysis, if the compound is used to form an ester or amide in a subsequent reaction, that new functional group could be susceptible to hydrolysis under acidic or basic conditions.[7][8]
-
Photodegradation: Aromatic compounds, particularly those with activating groups like a methoxy substituent, can be sensitive to UV or even ambient light. This can lead to the formation of radical species and subsequent complex degradation or polymerization.[5]
Q3: How do the fluorine and methoxy groups influence the compound's stability?
A: These groups have opposing electronic effects that modulate the molecule's reactivity.
-
Fluorine: As the most electronegative element, fluorine is a strong electron-withdrawing group. This property can enhance the stability of adjacent C-F bonds against metabolic attack and can alter the pKa of nearby functional groups.[1][9] Its presence can help shield the molecule from certain enzymatic degradation pathways, a primary reason for its inclusion in drug design.[3]
-
Methoxy Group: The methoxy group is an electron-donating group, which activates the phenyl ring. While this is useful for many synthetic transformations, it can also make the ring more susceptible to oxidative degradation.[5] The ether linkage itself can be a site of metabolic O-demethylation in biological systems.
Section 2: Troubleshooting Experimental Instability
This section addresses specific problems you may encounter during your experiments.
Q: I'm observing new, unidentified peaks in my HPLC/LC-MS analysis of a stock solution. What's happening?
A: This is a classic sign of compound degradation in solution. The identity of the new peaks depends on the solvent and storage conditions. The primary culprits are often solvent-mediated reactions or oxidation. The following workflow can help you diagnose the issue.
Caption: Troubleshooting workflow for unexpected peaks in HPLC.
Protocol: Investigating Solution Stability
-
Preparation: Prepare fresh solutions of this compound (e.g., at 1 mg/mL) in a panel of commonly used, high-purity solvents (e.g., Acetonitrile, DMSO, Methanol, Water with co-solvent).
-
Time-Zero Analysis: Immediately after preparation, analyze each solution by HPLC to obtain a baseline "time-zero" chromatogram. Record the peak area of the parent compound.
-
Incubation: Divide each solution into two sets of vials:
-
Set A (Ambient): Store at room temperature, exposed to ambient lab light.
-
Set B (Controlled): Store at 4°C, protected from light.
-
-
Time-Point Analysis: Analyze samples from both sets at regular intervals (e.g., 4, 8, 24, 48 hours).
-
Data Evaluation: Compare the chromatograms over time. Calculate the percentage of the parent compound remaining and note the emergence and growth of any new peaks. This will identify the solvent and storage conditions in which your compound is most stable.
Q: My assay results are inconsistent, and I suspect the compound is degrading under the experimental conditions. How can I prove this and identify the cause?
A: Inconsistent results often point to degradation during an assay. To pinpoint the cause, you must perform a forced degradation study (also known as stress testing). This involves intentionally subjecting the compound to harsh conditions to accelerate degradation, allowing you to identify the likely degradation products and pathways.[7][10] This is a standard practice in pharmaceutical development for establishing stability-indicating methods.[8]
Caption: Workflow for a forced degradation study.
Section 3: Key Experimental Protocols
Protocol A: Forced Degradation (Stress Testing) Methodology
This protocol is adapted from established guidelines for studying propionic acid derivatives.[7][10][11]
Objective: To identify potential degradation products and pathways for this compound.
Materials:
-
This compound
-
Methanol or Acetonitrile (HPLC grade)
-
1.0 M HCl, 1.0 M NaOH
-
30% (w/v) Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or MS detector
Procedure:
-
Stock Solution: Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile.
-
Control Sample: Dilute the stock solution with your mobile phase diluent to a working concentration (e.g., 100 µg/mL). This is your unstressed control.
-
Acid Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1.0 M HCl.
-
Heat at 80°C for 6 hours.
-
Cool to room temperature and neutralize with 1.0 M NaOH.
-
Dilute to a final volume of 10 mL with diluent.
-
-
Base Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH.
-
Heat at 80°C for 6 hours.[7]
-
Cool to room temperature and neutralize with 1.0 M HCl.
-
Dilute to a final volume of 10 mL with diluent.
-
-
Oxidative Degradation:
-
Mix 1 mL of stock solution with 1 mL of 30% H₂O₂.
-
Store at room temperature for 24 hours (or heat at 80°C for 12 hours for accelerated conditions).[7]
-
Dilute to a final volume of 10 mL with diluent.
-
-
Thermal Degradation:
-
Place the solid compound in a hot air oven at 80°C for 24 hours.
-
Also, heat a solution of the compound (in a stable solvent like acetonitrile) at 80°C for 24 hours.
-
Prepare samples for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of the compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Simultaneously, keep a control sample protected from light.
-
-
Analysis: Analyze all stressed samples and the control sample by a suitable HPLC method (see Protocol B). Compare the chromatograms to identify new peaks corresponding to degradation products. An MS detector is invaluable for obtaining mass information on these new peaks.
Protocol B: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products identified in the forced degradation study.
| Parameter | Starting Condition | Rationale & Optimization Notes |
| Column | C18, 250 x 4.6 mm, 5 µm | A standard C18 column provides good hydrophobic retention. If degradants are very polar, consider a column with an aqueous-stable end-capping or a HILIC column.[12] |
| Mobile Phase A | 0.1% Formic Acid or Phosphoric Acid in Water (pH ~2.5-3.0) | Acidic pH keeps the carboxylic acid protonated, leading to better retention and peak shape on a reverse-phase column.[11] |
| Mobile Phase B | Acetonitrile or Methanol | Acetonitrile is often preferred for its lower UV cutoff and viscosity. |
| Elution | Gradient | Start with a high percentage of Mobile Phase A (e.g., 90%) and ramp to a high percentage of Mobile Phase B (e.g., 95%) over 20-30 minutes. A gradient is essential to ensure separation of compounds with different polarities.[12] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[10][11] |
| Column Temperature | 30-40°C | Elevated temperature can improve peak shape and reduce viscosity, but be cautious of on-column degradation. |
| Detection | UV, Diode Array Detector (DAD) at 220 nm and 275 nm. | The methoxyphenyl chromophore should have absorbance in the 270-280 nm range, while 220 nm provides more universal detection for potential degradants. A DAD allows for peak purity analysis.[7][11] |
Validation: Once the method is developed, inject a mixture of all stressed samples to confirm that all degradation peaks are resolved from the main peak and from each other. This confirms the method is "stability-indicating."
References
- 1. tandfonline.com [tandfonline.com]
- 2. nbinno.com [nbinno.com]
- 3. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 900021-53-6|this compound|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. scispace.com [scispace.com]
- 8. [PDF] Identification and Structure Elucidation of Forced Degradation Products of the Novel Propionic acid Derivative Loxoprofen: Development of Stability-Indicating Chromatographic Methods Validated as per ICH Guidelines. | Semantic Scholar [semanticscholar.org]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Optimizing Reaction Conditions for the Fluorination of Propanoic Acid: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery and materials science. The unique properties imparted by fluorine can dramatically alter a molecule's lipophilicity, metabolic stability, and binding affinity. However, the fluorination of aliphatic carboxylic acids like propanoic acid presents a unique set of challenges. This guide, designed by senior application scientists, provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this transformation.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the fluorination of propanoic acid, offering insights into their root causes and providing actionable solutions.
Q1: My fluorination reaction is resulting in a low yield of the desired fluorinated propanoic acid. What are the primary factors to investigate?
Low yields are a frequent hurdle and can stem from several sources. A systematic approach to troubleshooting is crucial.
Possible Causes & Solutions:
-
Suboptimal Fluorinating Agent: The choice of fluorinating agent is paramount. Reagents vary significantly in their reactivity and substrate compatibility.
-
For Decarboxylative Fluorination: Electrophilic fluorinating agents like Selectfluor® are commonly used in conjunction with a catalyst.[1][2][3][4] This method provides access to fluoroalkanes under mild conditions.[1][3][4]
-
For Deoxyfluorination (to form acyl fluorides): Reagents like DAST (Diethylaminosulfur Trifluoride) and Deoxo-Fluor are effective but require careful handling due to their reactivity and potential for thermal instability.[5][6][7][8] More stable solid alternatives like XtalFluor-E® have been developed.[7][9]
-
-
Incomplete Reaction: The reaction may not have reached completion.
-
Solution: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS, or 19F NMR). Extend the reaction time if necessary. For photoredox-catalyzed reactions, ensure adequate light exposure.[10]
-
-
Side Reactions: The formation of undesired byproducts can consume starting material and reduce the yield.
-
Solution: Analyze the crude reaction mixture to identify major byproducts. Common side reactions include elimination to form acrylic acid or anhydride formation.[11] Adjusting the reaction temperature or the choice of base can often minimize these pathways.
-
-
Moisture Sensitivity: Many fluorinating agents are highly sensitive to moisture, leading to their decomposition and reduced efficacy.[11]
-
Solution: Employ rigorous anhydrous techniques. Use flame-dried glassware, dry solvents, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[11]
-
Q2: I am observing poor regioselectivity in my reaction, with fluorination occurring at both the α- and β-positions. How can I improve selectivity?
Achieving high regioselectivity is a significant challenge in the fluorination of aliphatic chains.
Possible Causes & Solutions:
-
Reaction Mechanism: The inherent mechanism of the fluorination reaction plays a key role.
-
Radical Reactions: Decarboxylative fluorination methods, often proceeding through radical intermediates, can sometimes lead to mixtures of isomers, although they can be highly effective for specific substrates.[10][12]
-
Directed C-H Activation: For achieving β-C(sp³)–H fluorination, transition-metal-catalyzed approaches using directing groups can provide high selectivity.[13]
-
-
Steric and Electronic Effects: The substitution pattern of the substrate can influence the site of fluorination.
-
Solution: While less influential than in aromatic systems, steric hindrance around a particular C-H bond can disfavor fluorination at that site.[14]
-
-
Catalyst and Ligand Choice: In catalyzed reactions, the nature of the catalyst and its ligands can dramatically influence regioselectivity.
-
Solution: A screening of different catalysts and ligands is often necessary to find the optimal system for a desired regiochemical outcome.
-
Q3: My reaction is generating a significant amount of elimination byproduct (acrylic acid). How can this be minimized?
Elimination is a common competing pathway, particularly under basic conditions or with certain fluorinating agents.
Possible Causes & Solutions:
-
Base Strength: The use of a strong base can promote elimination.
-
Reaction Temperature: Higher temperatures can favor elimination.
-
Solution: Attempt the reaction at a lower temperature.[15]
-
-
Choice of Fluorinating Agent: Some reagents are more prone to inducing elimination.
-
Solution: If using a nucleophilic fluorinating agent like DAST, which can generate HF in situ, consider alternatives that may be less prone to this side reaction under the specific reaction conditions.[7]
-
Part 2: In-Depth Technical Protocols & Methodologies
This section provides detailed experimental protocols for common fluorination methods applicable to propanoic acid, grounded in established scientific literature.
Method 1: Silver-Catalyzed Decarboxylative Fluorination
This method leverages the ability of a silver catalyst to facilitate the decarboxylation of the carboxylic acid, followed by fluorination of the resulting alkyl radical with an electrophilic fluorine source.[1][3][4]
Reaction Scheme:
Experimental Protocol:
-
To a solution of propanoic acid (1.0 mmol) in a mixture of acetone and water, add silver nitrate (AgNO₃, 0.1 mmol).
-
Add Selectfluor® (1.2 mmol) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Causality Behind Choices:
-
Silver Catalyst: Ag(I) is oxidized to an active Ag(II) species by Selectfluor®, which then promotes the single-electron oxidation of the carboxylate, leading to decarboxylation.[1][3][4]
-
Selectfluor®: A stable, crystalline, and relatively safe electrophilic fluorinating agent.[16]
-
Solvent System: The acetone/water mixture is crucial for solubilizing both the organic substrate and the inorganic salts.[1][3][4]
Method 2: Photoredox-Catalyzed Decarboxylative Fluorination
Visible light photoredox catalysis offers a mild and efficient pathway for the decarboxylative fluorination of aliphatic carboxylic acids.[10]
Experimental Protocol:
-
In a reaction vial, combine propanoic acid (1.0 mmol), a photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆, 0.01 mmol), a base (e.g., Na₂HPO₄, 1.0 mmol), and Selectfluor® (1.5 mmol).
-
Add a mixture of acetonitrile and water as the solvent.
-
Degas the reaction mixture and place it under an inert atmosphere.
-
Irradiate the mixture with visible light (e.g., blue LEDs) and stir at room temperature.
-
Monitor the reaction by an appropriate analytical method.
-
Perform a standard aqueous workup and purify the product by chromatography.
Causality Behind Choices:
-
Photocatalyst: The excited state of the photocatalyst initiates a single-electron transfer process.
-
Base: Deprotonates the carboxylic acid to form the carboxylate, which is more readily oxidized.[10]
-
Light Source: Provides the energy to excite the photocatalyst and drive the reaction.
Part 3: Data Presentation & Visualization
Table 1: Comparison of Common Fluorinating Agents for Carboxylic Acids
| Fluorinating Agent | Type | Common Applications | Key Advantages | Key Disadvantages |
| Selectfluor® | Electrophilic | Decarboxylative Fluorination | Stable, crystalline solid; relatively safe to handle.[16] | Often requires a catalyst or promoter.[1][2] |
| DAST | Nucleophilic | Deoxyfluorination | Highly reactive; effective for a wide range of substrates.[6][17] | Thermally unstable; can be explosive.[6][7] |
| Deoxo-Fluor | Nucleophilic | Deoxyfluorination | More thermally stable than DAST.[5][6][8] | Can also be hazardous; generates HF.[7] |
| XtalFluor-E® | Nucleophilic | Deoxyfluorination | Crystalline solid; significantly more stable than DAST.[7][9] | Higher cost compared to DAST. |
Diagrams
Caption: Troubleshooting workflow for low reaction yield.
Caption: Simplified mechanism of Ag-catalyzed decarboxylative fluorination.
Part 4: Safety Precautions
Working with fluorinating agents requires strict adherence to safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, a flame-resistant lab coat, and chemical-resistant gloves.[18] For highly corrosive reagents, double-gloving is recommended.[18]
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[19]
-
Handling Fluorine Gas: Handling elemental fluorine requires specialized equipment and training. All equipment must be scrupulously dried and passivated.[19][20]
-
Quenching and Waste Disposal: Quenching reactions involving reagents like DAST can be highly exothermic and release hazardous gases.[18] Always add the reaction mixture slowly to a cooled quenching solution with vigorous stirring.[18] Dispose of all fluorinated waste according to institutional guidelines.
-
Emergency Procedures: Be familiar with emergency procedures for exposure. For skin contact with reagents that can generate HF, immediately flush with copious amounts of water and apply calcium gluconate gel.[20] Seek immediate medical attention in all cases of exposure.[20]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanistic study of silver-catalyzed decarboxylative fluorination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Alcohol to Fluoride - Common Conditions [commonorganicchemistry.com]
- 7. Simpler fluorine chemistry [soci.org]
- 8. DAST and Deoxo-Fluor | www.wenxuecity.com [wenxuecity.com]
- 9. BJOC - Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents [beilstein-journals.org]
- 10. Decarboxylative Fluorination of Aliphatic Carboxylic Acids via Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Decarboxylative Fluorination Strategies for Accessing Medicinally-relevant Products - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemrxiv.org [chemrxiv.org]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. SelectFluor - Enamine [enamine.net]
- 17. eurekaselect.com [eurekaselect.com]
- 18. benchchem.com [benchchem.com]
- 19. ipo.rutgers.edu [ipo.rutgers.edu]
- 20. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
Technical Support Center: Degradation Pathways of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers working with 3-(5-Fluoro-2-methoxyphenyl)propanoic acid. It is designed as a central resource for troubleshooting common experimental challenges related to its stability, degradation, and analysis. The content is structured in a question-and-answer format to directly address practical issues encountered in the laboratory.
Part 1: Frequently Asked Questions (FAQs) - Stability & Degradation Profile
This section addresses foundational questions regarding the chemical stability and expected degradation pathways of this compound, based on its chemical structure and data from analogous compounds.
Q1: What are the most likely degradation pathways for this compound under stress conditions?
A1: Based on its functional groups (methoxy, fluoro, carboxylic acid, and phenyl ring), the compound is susceptible to several degradation pathways. While specific experimental data for this exact molecule is not extensively published, we can predict the primary routes based on established chemical principles observed in similar phenylpropanoic acid derivatives.
-
O-Demethylation: The methoxy group (-OCH₃) is a primary target for degradation, especially under acidic and thermal stress. This reaction would yield 3-(5-Fluoro-2-hydroxyphenyl)propanoic acid.
-
Oxidative Degradation: The phenyl ring and the propanoic acid side chain are susceptible to oxidation. Common oxidative conditions (e.g., using hydrogen peroxide) can lead to hydroxylation of the aromatic ring or cleavage of the side chain.
-
Photodegradation: Aromatic compounds, particularly those with halo-substituents, can be sensitive to light. Photolytic stress may induce complex reactions, including defluorination or the formation of phenolic impurities.
-
Decarboxylation: Under significant thermal stress, the propanoic acid moiety may undergo decarboxylation, although this typically requires harsh conditions.
Below is a diagram illustrating these predicted primary degradation pathways.
Q2: How should I design a forced degradation study for this compound according to regulatory standards?
A2: Forced degradation, or stress testing, is crucial for identifying potential degradation products and establishing the stability-indicating nature of your analytical methods. Studies should be conducted according to ICH Q1A(R2) guidelines. The goal is to achieve 5-20% degradation of the active substance.
| Stress Condition | Recommended Starting Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M HCl at 60-80°C for 2-8 hours | O-Demethylation |
| Base Hydrolysis | 0.1 M NaOH at 60-80°C for 2-8 hours | Generally more stable, but monitor |
| Oxidation | 3% H₂O₂ at room temp or slightly elevated (40°C) for 12-24 hours | Ring Hydroxylation, Side-Chain Cleavage |
| Thermal | Solid state at 80°C (dry heat) for 24-48 hours | O-Demethylation, Decarboxylation |
| Photostability | Solid & solution exposed to ICH Q1B option 2 conditions (1.2 million lux hours and 200 W h/m²) | Photolytic cleavage, Defluorination |
Causality: The choice of these conditions is based on providing sufficient energy to overcome reaction activation barriers without causing unrealistic degradation pathways that wouldn't occur under normal storage. For example, using a moderate temperature (60-80°C) accelerates hydrolysis without forcing the molecule into complete destruction.
Part 2: Troubleshooting Guide - Experimental & Analytical Issues
This section provides solutions to specific problems that may arise during the experimental analysis of this compound and its degradants.
Q3: I am not observing any degradation under oxidative stress with 3% H₂O₂. What should I do?
A3: This is a common issue, as some molecules are highly resistant to oxidation.
-
Plausible Cause 1: Insufficient Stress. The reaction conditions may not be energetic enough.
-
Solution: Gradually increase the stress. First, try extending the exposure time to 24 or 48 hours. If no degradation is observed, increase the temperature to 40-50°C. As a final step, you can cautiously increase the hydrogen peroxide concentration to 10% or 30%, but be aware that higher concentrations can lead to overly aggressive and non-relevant degradation pathways.
-
-
Plausible Cause 2: Poor Solubility. If the compound has low solubility in the aqueous peroxide solution, the reaction kinetics will be very slow.
-
Solution: Add a co-solvent. A small amount of a water-miscible organic solvent like acetonitrile or methanol (e.g., 10-20% v/v) can significantly improve solubility and facilitate the reaction. Ensure the co-solvent itself does not react with the oxidant or interfere with the analysis.
-
Q4: My HPLC analysis shows poor peak shape (tailing) for the parent compound. How can I fix this?
A4: Peak tailing for acidic compounds like this is often caused by secondary interactions with the stationary phase or issues with the mobile phase.
-
Plausible Cause 1: Silanol Interactions. The carboxylic acid moiety can interact with residual, un-capped silanol groups on the surface of C18 silica columns, especially at mid-range pH.
-
Solution 1 (Modify Mobile Phase pH): Lower the pH of your mobile phase to ~2.5-3.0 using an additive like formic acid or phosphoric acid. At this pH, the carboxylic acid is fully protonated (non-ionized), and the silanol groups are also protonated, minimizing ionic interactions and significantly improving peak shape.
-
**Solution 2 (Change
-
Technical Support Center: Troubleshooting HPLC Separation of Fluorinated Compounds
Welcome to the technical support center dedicated to the unique challenges of High-Performance Liquid Chromatography (HPLC) for fluorinated compounds. The introduction of fluorine into a molecule dramatically alters its physicochemical properties, including polarity, pKa, and conformational structure, which in turn demands a specialized approach to chromatographic separation.[1] This guide is designed for researchers, scientists, and drug development professionals, providing expert-driven, field-proven insights in a direct question-and-answer format to resolve common issues encountered during your experiments.
Part 1: Foundational Strategy - Column and Mobile Phase Selection
The success of your separation is fundamentally tied to the initial choice of stationary and mobile phases. Fluorinated compounds exhibit unique retention behaviors that are often not adequately addressed by standard C8 or C18 columns.[2][3]
FAQ 1: My fluorinated analyte shows poor retention or co-elutes with non-fluorinated impurities on a C18 column. What should I do?
Answer: This is a classic selectivity problem. While C18 columns separate primarily based on hydrophobicity, this mechanism is often insufficient for fluorinated molecules.[3] The high electronegativity of fluorine can reduce the polarizability of adjacent atoms, leading to weaker van der Waals interactions with the C18 stationary phase compared to their non-fluorinated analogs.
Core Recommendation: Switch to a stationary phase that offers alternative retention mechanisms. Fluorinated phases are designed for this purpose and interact with analytes differently than traditional alkyl phases.[2]
-
Pentafluorophenyl (PFP) Phases: These are often the first choice for aromatic and halogenated compounds.[2][3] PFP phases provide multiple interaction modes, including hydrophobic, π-π, dipole-dipole, and charge-transfer interactions, which can dramatically alter selectivity.[3][4]
-
Perfluoroalkyl Phases (e.g., C8F17): These phases are highly effective for separating halogenated compounds and can exhibit unique shape selectivity for isomers.[3] They can also be useful when separating mixtures of fluorinated and non-fluorinated compounds.[2]
Decision Logic: Selecting the Right Column
The following diagram outlines a decision-making workflow for initial column selection.
Caption: Column selection decision tree for fluorinated analytes.
FAQ 2: I switched to a PFP column, but my basic fluorinated amine still shows significant peak tailing. Why?
Answer: Peak tailing for basic compounds is most often caused by secondary interactions with acidic, ionized silanol groups on the surface of the silica support.[5][6] Even on PFP columns, if the underlying silica is not perfectly end-capped or if the mobile phase pH is not controlled, these interactions will dominate and cause poor peak shape.[5]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The most effective strategy is to lower the mobile phase pH. Operating at a pH of 2-3 ensures that the vast majority of silanol groups are protonated (Si-OH) and not ionized (Si-O-), minimizing their ability to interact with your protonated basic analyte.[7]
-
Use of Additives:
-
Acidic Additives: Adding 0.1% trifluoroacetic acid (TFA) or formic acid to the mobile phase is a standard practice to control pH and improve the peak shape of basic compounds.[8]
-
Basic Additives: In some less common scenarios, a small amount of a basic modifier like triethylamine (TEA) can be added. TEA acts as a silanol-masking agent, competing with your analyte for the active sites.[9]
-
-
Consider the Base Particle: The chemistry of the base particle itself can significantly affect retention and peak shape for ionizable compounds.[10] Columns with a charged surface hybrid (CSH) particle can offer different selectivity and improved peak shape for bases compared to standard silica-based columns, even with the same PFP ligand.[10]
FAQ 3: My fluorinated compound has very low retention, even on a fluorinated column. How can I increase it?
Answer: Insufficient retention is a common challenge. While fluorinated phases can enhance selectivity, they sometimes exhibit lower retention for certain compounds compared to a C18 phase, especially for neutral molecules.[2]
Solutions to Increase Retention:
-
Decrease Organic Modifier: This is the most straightforward approach in reversed-phase HPLC. Lowering the percentage of acetonitrile or methanol in the mobile phase will increase retention.
-
Utilize Fluorinated Mobile Phase Additives: The use of 2,2,2-trifluoroethanol (TFE) as a mobile phase modifier can uniquely alter selectivity.[2] TFE can adsorb to fluorinated stationary phases, changing the surface energy and promoting the retention of certain compounds, particularly basic ones.[2]
-
Exploit HILIC Mechanism: For some basic analytes, fluorinated phases can operate under a Hydrophilic Interaction Chromatography (HILIC) mechanism when using high concentrations of organic modifier (e.g., >80% acetonitrile).[2][11] This can dramatically increase the retention of polar and basic fluorinated compounds.[11]
-
Ion-Pairing Agents: For ionizable fluorinated compounds, adding an ion-pairing reagent to the mobile phase can significantly increase retention. Perfluorinated carboxylic acids like heptafluorobutyric acid (HFBA) are effective for basic analytes, forming a neutral, more retentive ion pair.[1][12]
| Strategy | Mechanism of Action | Best For... | Considerations |
| Decrease Organic % | Increases partitioning into the stationary phase. | All compounds in reversed-phase mode. | May significantly increase analysis time and backpressure. |
| Add TFE Modifier | Alters stationary phase surface energy.[2] | Basic compounds on fluorinated phases. | TFE is viscous and can increase backpressure. |
| Switch to HILIC Mode | Partitioning into an aqueous layer on the stationary phase surface. | Polar, basic fluorinated compounds. | Requires high organic (>80%) mobile phase; equilibration can be slow. |
| Add Ion-Pairing Reagent | Forms a neutral, more hydrophobic complex with the analyte.[12] | Ionizable acidic or basic compounds. | Can be harsh on columns and requires extensive flushing; may suppress MS signal. |
Table 1: Strategies to Increase Retention of Fluorinated Compounds.
Part 2: Troubleshooting Common Chromatographic Issues
This section addresses specific, frequently encountered problems and provides a systematic approach to their resolution.
FAQ 4: I am trying to separate fluorinated isomers, but the resolution is very poor on my C18 column. What is the best approach?
Answer: Achieving resolution between isomers requires a stationary phase that can recognize and differentiate subtle structural differences. C18 columns, relying on general hydrophobicity, often fail to separate positional isomers.
The Causality: Fluorinated stationary phases, particularly PFP and perfluoroalkyl types, often exhibit superior "shape selectivity".[3] The rigid structure of perfluorinated alkyl chains and the multiple interaction points of a PFP ring allow these phases to interact differently with isomers based on their specific shape and dipole moment, enabling separation.[3][13]
Recommended Protocol:
-
Primary Approach: Screen a PFP column. Its multiple retention mechanisms (π-π, dipole-dipole) are highly effective for differentiating the electronic and steric differences between isomers.[3][4]
-
Alternative Approach: Test a perfluoroalkyl column. These phases can also provide the necessary shape selectivity to resolve positional isomers that co-elute on other columns.[3]
-
Optimize Mobile Phase: Use simpler mobile phases (e.g., Acetonitrile/Water or Methanol/Water) initially. The unique selectivity of the fluorinated phase is often more apparent without complex buffers or additives.[2]
-
Adjust Temperature: Temperature can influence selectivity. Try running the separation at different temperatures (e.g., 25°C, 40°C, 50°C) as this can alter the interactions between the analytes and the stationary phase.[14]
FAQ 5: My retention times are drifting and inconsistent from one injection to the next. What are the likely causes?
Answer: Retention time variability is a common HPLC issue that can stem from several sources, not all of which are specific to fluorinated compounds. However, the mobile phases used can sometimes exacerbate these problems.
Troubleshooting Workflow: Unstable Retention Times
This workflow provides a systematic process for diagnosing the root cause of retention time drift.
Caption: A systematic workflow for troubleshooting retention time instability.
Detailed Breakdown of Causes:
-
Leaks: The most common cause of fluctuating pressure and subsequent retention time shifts is a leak in the system.[15] Check all fittings, pump seals, and the injector.
-
Mobile Phase Issues: Inconsistent mobile phase composition due to improper mixing, evaporation of the more volatile component, or degradation will cause drift.[16] Always use freshly prepared and thoroughly degassed mobile phases.[17]
-
Temperature Fluctuations: Column temperature has a significant effect on retention. Even minor changes in ambient lab temperature can cause drift if a column oven is not used.
-
Insufficient Equilibration: This is especially critical when using ion-pairing reagents or operating in HILIC mode. These methods require longer equilibration times (10-20 column volumes or more) to ensure the stationary phase surface is stable.[9]
Part 3: Key Experimental Protocols
Protocol 1: General Purpose Column Flush for Fluorinated Phases
This protocol is designed to remove strongly retained compounds and recondition your PFP or perfluoroalkyl column.
-
Disconnect the Column: Disconnect the column from the detector to prevent contamination of the flow cell.
-
Water Wash: Flush the column with 20 column volumes of HPLC-grade water (if buffers/salts were used).
-
Methanol Wash: Flush with 20 column volumes of 100% Methanol.
-
Acetonitrile Wash: Flush with 20 column volumes of 100% Acetonitrile.
-
Intermediate Strength Wash (Optional but Recommended): Flush with 20 column volumes of a 50:50 mixture of Acetonitrile and Isopropanol.
-
Re-equilibration: Re-connect the column to the system (detector included) and equilibrate with the initial mobile phase for at least 10-15 column volumes, or until the baseline is stable.
Protocol 2: Mobile Phase Preparation with Trifluoroacetic Acid (TFA)
This protocol ensures an accurate and consistent concentration of TFA for controlling pH and improving peak shape.
-
Prepare Aqueous Phase: In a 1 L volumetric flask, add approximately 900 mL of HPLC-grade water.
-
Add Acid: Using a calibrated micropipette, carefully add 1.0 mL of high-purity TFA to the water. (Safety Note: Work in a fume hood and wear appropriate PPE).
-
Bring to Volume: Add HPLC-grade water to the 1 L mark.
-
Mix and Filter: Cap the flask and invert at least 10 times to ensure homogeneity. Filter the solution through a 0.22 µm or 0.45 µm membrane filter. This solution is your 0.1% TFA in water.
-
Prepare Final Mobile Phase: Mix the prepared aqueous phase with your organic solvent (e.g., Acetonitrile) at the desired ratio. For example, for a 50:50 ACN:Water mobile phase, mix 500 mL of ACN with 500 mL of your 0.1% TFA solution.
-
Degas: Degas the final mobile phase using sonication or an inline degasser before use.
References
- 1. academic.oup.com [academic.oup.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. chromtech.com [chromtech.com]
- 7. uhplcs.com [uhplcs.com]
- 8. researchgate.net [researchgate.net]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. waters.com [waters.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Application of perfluorinated acids as ion-pairing reagents for reversed-phase chromatography and retention-hydrophobicity relationships studies of selected beta-blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aelabgroup.com [aelabgroup.com]
- 16. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 17. ijnrd.org [ijnrd.org]
preventing decomposition of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid
Welcome to the dedicated technical support guide for 3-(5-Fluoro-2-methoxyphenyl)propanoic acid. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the stability and integrity of this compound throughout your experiments. Our goal is to provide you with the expertise and practical insights needed to anticipate and resolve challenges, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and stability of this compound.
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: The decomposition of this compound is primarily influenced by three factors: exposure to light, presence of strong oxidizing agents, and elevated temperatures. The aromatic ring and the propanoic acid side chain are susceptible to photochemical reactions, which can lead to decarboxylation and the formation of radical species.[1] The methoxy group can also be a site for oxidative degradation.
Q2: How can I visually detect if my sample of this compound has started to decompose?
A2: The pure compound is typically a white to off-white solid. A noticeable change in color, such as yellowing or browning, can be an initial indicator of degradation. The appearance of any liquid or oily substance in the solid powder may also suggest the presence of impurities or degradation byproducts. For a more definitive assessment, analytical techniques such as HPLC or NMR are recommended to check for the emergence of new peaks or shifts in expected signals.
Q3: Is this compound sensitive to air or moisture?
A3: While not pyrophoric, prolonged exposure to atmospheric oxygen and moisture can contribute to gradual degradation, particularly if contaminants that catalyze oxidation are present. The carboxylic acid group is hygroscopic and can absorb moisture from the air. For long-term storage and in sensitive applications, handling under an inert atmosphere is a best practice.
Q4: What are the known incompatibilities of this compound?
A4: As a carboxylic acid, this compound is incompatible with strong bases, which will deprotonate it to form a salt. It is also incompatible with strong oxidizing agents, which can lead to degradation of the aromatic ring and the methoxy group.[2][3] Contact with reactive metals should also be avoided as this can lead to the formation of metal salts and potentially catalyze decomposition.[2]
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a systematic approach to resolving common problems encountered during the use of this compound.
Issue 1: Inconsistent or Non-Reproducible Assay Results
If you are observing variability in your experimental outcomes, it could be linked to the degradation of the compound.
-
Initial Verification: Confirm the purity of your current stock using a reliable analytical method like HPLC or LC-MS. Compare the results with the certificate of analysis provided by the supplier.
-
Root Cause Analysis:
-
Storage Conditions: Review your storage procedures. Has the compound been exposed to light or elevated temperatures? Was the container properly sealed?
-
Solvent Purity: Impurities in solvents, such as peroxides in ethers or trace metals, can initiate decomposition. Use fresh, high-purity solvents for your experiments.
-
Solution Stability: Prepare fresh solutions for each experiment. If you must store solutions, do so at a low temperature (2-8 °C or -20 °C), protected from light, and for a limited time. Conduct a stability study in your experimental buffer to determine the viable storage duration.
-
Issue 2: Unexpected Peaks in Analytical Chromatograms (HPLC, LC-MS)
The appearance of unexpected peaks is a strong indicator of either contamination or degradation.
-
Blank Analysis: First, run a blank injection of your solvent and buffer to rule out contamination from these sources.
-
Degradation Product Investigation:
-
Photodegradation: If the compound has been handled under bright light, you may be observing photoproducts. Subsequent experiments should be conducted under subdued light or with amber-colored vials. Photochemical decarboxylation is a known degradation pathway for aromatic carboxylic acids.[1]
-
Oxidative Degradation: If the compound was not handled under an inert atmosphere, or if solvents were not degassed, oxidative byproducts may have formed.
-
-
Troubleshooting Workflow: The following diagram outlines a systematic approach to identifying the source of unexpected peaks.
Caption: Troubleshooting workflow for unexpected analytical peaks.
Data Summary: Recommended Storage and Handling
| Condition | Recommendation | Rationale |
| Temperature | Short-term (1-2 weeks): 2-8 °CLong-term (>2 weeks): -20 °C | Reduces the rate of potential thermal degradation. |
| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Minimizes oxidation and moisture absorption. |
| Light | Store in an amber vial or in the dark. | Prevents photochemical degradation. |
| Container | Tightly sealed glass vial. | Prevents exposure to air and moisture. |
Experimental Protocols
Adherence to proper handling and storage protocols is critical for maintaining the integrity of this compound.
Protocol 1: Long-Term Storage
-
Preparation: If the compound's original container has been opened, transfer the required amount for long-term storage into a smaller, appropriately sized amber glass vial.
-
Inerting: Place the vial in a glove box with an inert atmosphere or use a Schlenk line.
-
Purging: Evacuate and backfill the vial with dry argon or nitrogen at least three times to ensure all atmospheric oxygen and moisture are removed.
-
Sealing: Tightly seal the vial with a cap that has a chemically resistant liner. For added protection, wrap the cap and neck of the vial with Parafilm.
-
Storage: Place the sealed vial in a freezer at -20 °C.
-
Documentation: Clearly label the vial with the compound name, date of storage, and storage conditions.
Protocol 2: Handling under an Inert Atmosphere for Experiments
This protocol is recommended for preparing solutions for sensitive assays.
-
Glassware Preparation: All glassware (flasks, syringes, needles) should be thoroughly dried in an oven at >120 °C for at least 4 hours and allowed to cool in a desiccator or under a stream of inert gas.
-
Atmosphere Setup: Assemble your reaction flask and equip it with a rubber septum. Connect the flask to a source of inert gas (e.g., a nitrogen or argon balloon or a Schlenk line).
-
Purging the Flask: Insert a vent needle through the septum and allow the inert gas to flush the flask for several minutes to displace the air.
-
Weighing the Compound: If possible, weigh the compound in a glovebox. If a glovebox is not available, quickly weigh the required amount and add it to the purged flask against a positive flow of inert gas.
-
Solvent Addition: Use a dry, degassed solvent. Transfer the solvent to the flask using a syringe that has been pre-flushed with inert gas.
-
Dissolution: Gently swirl or stir the flask until the compound is fully dissolved. Maintain a positive pressure of inert gas throughout the process.
Potential Decomposition Pathway
While the specific degradation products of this compound are not extensively documented in the literature, a plausible photochemical degradation pathway can be inferred from the known reactivity of similar aromatic carboxylic acids.[1] This pathway involves the formation of radical intermediates and subsequent decarboxylation.
Caption: A plausible photochemical degradation pathway.
References
Technical Support Center: Scaling Up the Synthesis of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid
Introduction
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid. As a key intermediate in various pharmaceutical and research applications, robust and scalable synthetic methods are crucial. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis and scale-up of this compound. Our focus is on providing practical, field-proven insights to ensure procedural success, from bench-scale experiments to larger-scale production.
Synthetic Strategies Overview
The synthesis of this compound can be efficiently approached via two primary routes, each with its own set of advantages and potential challenges. The choice of route often depends on the available starting materials, scale of the reaction, and desired purity profile.
-
Route 1: Knoevenagel Condensation followed by Catalytic Hydrogenation. This is often the more direct and higher-yielding route, especially for larger-scale synthesis. It involves the condensation of 5-fluoro-2-methoxybenzaldehyde with malonic acid to form the corresponding acrylic acid, which is then reduced.
-
Route 2: Malonic Ester Synthesis. This classical method provides a reliable, albeit potentially more labor-intensive, pathway. It involves the alkylation of a malonic ester with a suitable benzyl halide derivative, followed by hydrolysis and decarboxylation.
Below, we provide a detailed breakdown of each route, including troubleshooting for common issues that may arise during your experiments.
Route 1: Knoevenagel Condensation and Catalytic Hydrogenation
This two-step sequence is a popular choice for the synthesis of phenylpropanoic acids due to its efficiency and generally high yields.
Workflow Diagram
Caption: Synthetic workflow for Route 1.
Experimental Protocol: Knoevenagel Condensation
Step 1: Synthesis of 3-(5-Fluoro-2-methoxyphenyl)acrylic acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-fluoro-2-methoxybenzaldehyde (1.0 eq.), malonic acid (1.2 eq.), and pyridine (as solvent).
-
Catalyst Addition: Add piperidine (0.1 eq.) to the mixture. Piperidine acts as a base to facilitate the condensation[1][2].
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into a mixture of ice and concentrated hydrochloric acid. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. The crude 3-(5-fluoro-2-methoxyphenyl)acrylic acid can be purified by recrystallization from a suitable solvent like ethanol/water.
Experimental Protocol: Catalytic Hydrogenation
Step 2: Synthesis of this compound
-
Reaction Setup: To a solution of 3-(5-fluoro-2-methoxyphenyl)acrylic acid (1.0 eq.) in a suitable solvent (e.g., ethanol, ethyl acetate) in a hydrogenation vessel, add 5-10% Palladium on Carbon (Pd/C) catalyst (1-5 mol%).
-
Hydrogenation: Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm, or a balloon of hydrogen for small scale). Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or HPLC until the starting material is consumed. This usually takes 4-12 hours.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound. This can be further purified by recrystallization.
Troubleshooting Guide: Route 1
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Knoevenagel Condensation | - Incomplete reaction. - Sub-optimal catalyst concentration. - Impure starting materials. | - Increase reaction time and monitor by TLC. - Optimize piperidine concentration (typically 0.05-0.2 eq.). - Ensure the purity of 5-fluoro-2-methoxybenzaldehyde and malonic acid. |
| Formation of side products in Knoevenagel | - Michael addition of malonic acid to the product. - Polymerization of the aldehyde. | - Use a slight excess of malonic acid to favor the desired reaction. - Maintain a consistent reaction temperature and avoid overheating. |
| Stalled or slow Hydrogenation | - Catalyst poisoning. - Inefficient hydrogen delivery. - Poor catalyst quality. | - Ensure starting material is free of sulfur or other catalyst poisons.[3] - Ensure vigorous stirring and a good seal on the reaction vessel. For larger scale, consider a Parr shaker. - Use fresh, high-quality Pd/C catalyst. |
| Dehalogenation during Hydrogenation | - Aggressive hydrogenation conditions. | - The C-F bond is generally stable, but if dehalogenation is observed, reduce hydrogen pressure and/or catalyst loading. Consider a different catalyst like Platinum on carbon (Pt/C).[4] |
Route 2: Malonic Ester Synthesis
This route offers a versatile alternative, particularly when the corresponding benzyl halide is readily available.
Workflow Diagram
Caption: Synthetic workflow for Route 2.
Experimental Protocol: Malonic Ester Synthesis
Step 1: Alkylation
-
Base Preparation: In a flame-dried round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide (NaOEt) in absolute ethanol by dissolving sodium metal (1.1 eq.) in ethanol.
-
Enolate Formation: To the cooled sodium ethoxide solution, add diethyl malonate (1.0 eq.) dropwise. Stir for 30 minutes at room temperature to ensure complete enolate formation.[5]
-
Alkylation: Add 2-(bromomethyl)-4-fluoro-1-methoxybenzene (1.0 eq.) to the enolate solution and heat the mixture to reflux. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure. Add water and extract the product with diethyl ether or ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude dialkylated malonate.
Step 2: Saponification and Decarboxylation
-
Saponification: To the crude diethyl 2-(5-fluoro-2-methoxybenzyl)malonate, add an aqueous solution of sodium hydroxide (NaOH) (2.5 eq.). Heat the mixture to reflux until the ester is fully hydrolyzed (monitor by TLC).[6]
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2.
-
Decarboxylation: Gently heat the acidic solution. Carbon dioxide will evolve, and the product will precipitate or separate as an oil.
-
Isolation: Extract the product with a suitable organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude this compound.
Troubleshooting Guide: Route 2
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield in Alkylation | - Incomplete enolate formation. - Side reaction of the base with the alkyl halide. - Dialkylation. | - Ensure anhydrous conditions and sufficient time for enolate formation. - Add the alkyl halide slowly to the enolate solution. - Use a slight excess of diethyl malonate. |
| Incomplete Saponification | - Insufficient base or reaction time. | - Use a larger excess of NaOH and ensure the reaction is heated for an adequate duration. |
| Difficulty with Decarboxylation | - Insufficient heating. | - Ensure the solution is strongly acidic before heating. The decarboxylation of the diacid is typically facile upon gentle warming.[7] |
| Formation of Emulsions during Work-up | - Presence of salts and base. | - Add brine to the aqueous layer to break the emulsion. |
Frequently Asked Questions (FAQs)
Q1: Which synthetic route is better for large-scale production?
A: For large-scale synthesis, Route 1 (Knoevenagel condensation followed by hydrogenation) is generally preferred. The Knoevenagel condensation is often high-yielding and the subsequent hydrogenation is a clean and efficient reduction.[8] Malonic ester synthesis (Route 2) can be more challenging to scale up due to the use of sodium metal and the potential for side reactions.
Q2: I am observing incomplete hydrogenation in Route 1. What can I do?
A: Incomplete hydrogenation can be due to several factors. First, check the quality of your catalyst; old or deactivated Pd/C will be inefficient. Ensure your hydrogen source is adequate and that the reaction mixture is being stirred vigorously to ensure good contact between the catalyst, substrate, and hydrogen. If the issue persists, you can try increasing the hydrogen pressure or the catalyst loading.[3]
Q3: In the malonic ester synthesis (Route 2), I am getting a significant amount of the dialkylated product. How can I avoid this?
A: The formation of a dialkylated product is a common side reaction in malonic ester synthesis.[5] To minimize this, you can use a slight excess of the malonic ester relative to the alkyl halide. Additionally, adding the alkyl halide slowly to the pre-formed enolate can help to control the reaction.
Q4: What is the best way to purify the final product, this compound?
A: The final product is a carboxylic acid and is typically a solid at room temperature. Recrystallization is the most effective method for purification. A mixed solvent system, such as ethanol/water or ethyl acetate/hexanes, is often a good starting point. Dissolve the crude product in the minimum amount of the hot "good" solvent (e.g., ethanol or ethyl acetate) and then slowly add the "poor" solvent (e.g., water or hexanes) until the solution becomes cloudy. Allow the solution to cool slowly to form well-defined crystals.[9]
Q5: How can I confirm the identity and purity of my final product?
A: A combination of analytical techniques should be used.
-
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F NMR) is essential for confirming the structure of the molecule. You should be able to identify the characteristic peaks for the aromatic protons, the methoxy group, the propanoic acid chain, and the fluorine atom.
-
High-Performance Liquid Chromatography (HPLC) is a powerful tool for assessing the purity of your compound. A single sharp peak indicates high purity.
-
Mass Spectrometry (MS) will confirm the molecular weight of your product.
References
- 1. tandfonline.com [tandfonline.com]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. reddit.com [reddit.com]
- 5. Malonic ester synthesis - Wikipedia [en.wikipedia.org]
- 6. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. nacatsoc.org [nacatsoc.org]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of GPR40 Agonists in Drug Discovery for Type 2 Diabetes
The G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFAR1), has emerged as a compelling therapeutic target for type 2 diabetes mellitus (T2DM). Its activation by medium and long-chain fatty acids potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells, offering a glucose-dependent mechanism to enhance insulin release and improve glycemic control. This guide provides a comparative analysis of key GPR40 agonists, with a focus on their pharmacological profiles and the experimental methodologies used for their evaluation. While the landscape of GPR40 agonists is broad, this guide will delve into representative molecules that have shaped our understanding of this receptor's therapeutic potential.
The GPR40 Signaling Pathway: A Glucose-Dependent Mechanism
Upon binding of an agonist, GPR40 primarily couples to the Gαq/11 subunit of the heterotrimeric G protein. This initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. The subsequent rise in intracellular Ca2+ concentration is a key event that amplifies the exocytosis of insulin-containing granules, but importantly, this occurs in a glucose-dependent manner. This glucose dependency is a highly attractive feature for a T2DM therapeutic, as it suggests a lower risk of hypoglycemia compared to agents that stimulate insulin secretion irrespective of blood glucose levels.
Caption: GPR40 signaling pathway in pancreatic β-cells.
Comparative Analysis of Key GPR40 Agonists
While a multitude of GPR40 agonists have been developed, this section will focus on a comparison of some of the most well-characterized compounds that have progressed to clinical trials, providing a snapshot of the evolution of GPR40-targeted drug discovery.
| Compound | Chemical Class | Potency (EC50, nM) | Selectivity | Clinical Development Status | Key Characteristics & References |
| Fasiglifam (TAK-875) | Propanoic acid derivative | ~16-48 | High for GPR40 over other FFARs | Terminated in Phase III | Demonstrated robust glucose-lowering effects but was discontinued due to concerns over liver safety. |
| AMG 837 | Phenylacetic acid derivative | ~23 | Highly selective for GPR40 | Terminated in Phase II | Showed good efficacy in improving glycemic control but development was halted for undisclosed reasons. |
| LY2881835 | Pyridine derivative | ~25 | Selective for GPR40 | Terminated in Phase II | Discontinued due to observations of liver enzyme elevations in some study participants. |
| JTT-851 | Benzofuran derivative | ~100 | Selective for GPR40 | Phase II completed | Reported to have a favorable safety profile in early clinical studies, with a focus on mitigating liver-related adverse events. |
Experimental Workflows for GPR40 Agonist Characterization
The evaluation of novel GPR40 agonists requires a battery of in vitro and in vivo assays to determine their potency, selectivity, mechanism of action, and therapeutic potential. The following workflow represents a typical screening and characterization cascade.
Caption: Experimental workflow for GPR40 agonist evaluation.
Detailed Experimental Protocol: In Vitro Calcium Mobilization Assay
This assay is a primary screening method to identify and characterize GPR40 agonists by measuring the increase in intracellular calcium concentration upon receptor activation.
1. Cell Culture and Plating:
- CHO-K1 or HEK293 cells stably expressing human GPR40 are cultured in appropriate media (e.g., F-12K Medium with 10% FBS).
- Cells are seeded into 96- or 384-well black, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the assay.
- Plates are incubated at 37°C in a 5% CO2 incubator for 24 hours.
2. Dye Loading:
- The growth medium is removed, and cells are washed with a buffered salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
- Cells are then incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark at 37°C for 1 hour. Probenecid may be included to prevent dye leakage.
3. Compound Preparation and Addition:
- Test compounds are serially diluted in the assay buffer to create a dose-response curve.
- The dye-loading solution is removed, and the assay buffer is added to the wells.
- The plate is placed in a fluorescence plate reader (e.g., FLIPR or FlexStation).
4. Data Acquisition and Analysis:
- A baseline fluorescence reading is taken before the addition of the compounds.
- The plate reader automatically injects the compounds into the wells, and the fluorescence intensity is measured over time.
- The increase in fluorescence, corresponding to the rise in intracellular calcium, is recorded.
- The data is analyzed to determine the EC50 value for each compound, which is the concentration that elicits a half-maximal response.
Challenges and Future Directions
The development of GPR40 agonists has been hampered by off-target effects, most notably hepatotoxicity, which led to the discontinuation of promising candidates like Fasiglifam. The exact mechanism of this liver injury is not fully understood but is an area of active investigation. Future research is focused on developing agonists with improved safety profiles, potentially through biased agonism, where ligands selectively activate certain downstream signaling pathways over others. Additionally, a deeper understanding of the structural biology of GPR40 will be crucial in designing next-generation agonists with optimized efficacy and safety.
A Senior Application Scientist's Guide to Comparing the Biological Activity of Fluorinated Propanoic Acid Analogs
Introduction: The Strategic Role of Fluorine in Modulating Propanoic Acid's Bioactivity
Propanoic acid and its derivatives represent a foundational scaffold in medicinal chemistry, with well-known examples including the non-steroidal anti-inflammatory drug (NSAID) ibuprofen.[1] The parent molecule, propionic acid, is a short-chain fatty acid that exhibits a range of biological effects, from influencing cellular metabolism to modulating the immune response.[2] In the quest for novel therapeutics with enhanced potency, selectivity, and pharmacokinetic profiles, the strategic incorporation of fluorine into organic molecules has become a cornerstone of modern drug design.[3]
Fluorine's unique properties—high electronegativity, small atomic size, and the ability to form strong carbon-fluorine bonds—can profoundly alter a molecule's physicochemical characteristics.[3][4] This often leads to improved metabolic stability by blocking sites susceptible to oxidative metabolism, increased binding affinity to target proteins, and altered lipophilicity, which can enhance membrane permeability.[5][6]
This guide provides a framework for researchers, scientists, and drug development professionals to systematically compare the biological activity of fluorinated propanoic acid analogs. Due to a notable gap in publicly available, direct comparative studies on simple fluorinated propanoic acids like 2-fluoropropanoic acid and 3-fluoropropanoic acid, this document will serve as a methodological guide.[7] We will present a hypothetical comparative analysis to illustrate the process, followed by detailed, field-proven experimental protocols to enable researchers to generate and interpret their own data.
Comparative Analysis: A Framework for Evaluation
To effectively compare fluorinated propanoic acid analogs, a multi-parametric approach is essential. The position of the fluorine atom can significantly impact the molecule's electronic properties and steric profile, leading to distinct biological activities.[8] The following table presents a hypothetical comparison between 2-fluoropropanoic acid and 3-fluoropropanoic acid to exemplify the key data points researchers should aim to collect.
Table 1: Hypothetical Comparative Biological Activity of Fluorinated Propanoic Acid Analogs
| Parameter | 2-Fluoropropanoic Acid (Hypothetical) | 3-Fluoropropanoic Acid (Hypothetical) | Rationale & Significance |
| Cytotoxicity (IC50 in µM) | Measures the concentration required to inhibit cell growth by 50%. A primary indicator of general toxicity and therapeutic window.[9] | ||
| HCT116 (Colon Cancer) | 50 | 150 | Lower IC50 suggests higher potency against this cancer cell line. |
| HEK293 (Normal Kidney) | 200 | 250 | A higher IC50 in normal cells compared to cancer cells indicates potential selectivity. |
| Selectivity Index (SI) | 4 | 1.67 | Calculated as IC50 (Normal Cell) / IC50 (Cancer Cell). A higher SI is desirable for cancer therapeutics.[10] |
| Enzyme Inhibition (IC50 in µM) | Evaluates the potency of the compound against a specific enzyme target.[11][12] | ||
| Monoamine Oxidase A (MAO-A) | 15 | 75 | Lower IC50 indicates stronger inhibition of MAO-A, a target for antidepressants.[13] |
| Metabolic Stability (% remaining after 60 min) | Assesses the compound's resistance to degradation by liver enzymes, predicting its in vivo half-life.[14] | ||
| Human Liver Microsomes | 65% | 85% | A higher percentage remaining suggests greater metabolic stability.[5] |
| Cardiotoxicity (hERG IC50 in µM) | >100 | 80 | Measures inhibition of the hERG potassium channel, a key indicator of potential cardiac arrhythmia risk. Higher values are safer.[15][16] |
In-Depth Experimental Protocols
The following protocols are foundational for generating the data presented in the comparative table. The choice of specific cell lines, enzymes, and reagents should be guided by the therapeutic context of the research.
Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay
The MTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondrial succinate dehydrogenase.[10][17]
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds on both cancerous and non-cancerous cell lines.
Materials:
-
Adherent cells (e.g., HCT116 and HEK293)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Fluorinated propanoic acid analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[17]
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader (absorbance at 490 nm or 570 nm)
Step-by-Step Methodology:
-
Cell Seeding:
-
Trypsinize and count cells in the logarithmic growth phase.
-
Adjust the cell suspension concentration to 5-10×10⁴ cells/mL.[17]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of the fluorinated propanoic acid analogs in complete medium. A typical concentration range would be from 0.1 µM to 1000 µM.
-
Include a vehicle control (medium with the same percentage of DMSO used for the highest compound concentration) and a blank control (medium only).
-
After 24 hours, remove the old medium and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution to each well.[17]
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[17]
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the IC50 value.[11]
-
Protocol 2: In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes which are rich in cytochrome P450 enzymes.[14]
Objective: To determine the percentage of the parent compound remaining after incubation with human liver microsomes.
Materials:
-
Fluorinated propanoic acid analogs
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system[14]
-
Phosphate buffer (100 mM, pH 7.4)
-
Ice-cold acetonitrile for reaction termination
-
96-well plates
-
Incubator set to 37°C
-
LC-MS/MS system for analysis
Step-by-Step Methodology:
-
Preparation:
-
Thaw the HLMs on ice.
-
Prepare a working solution of the test compounds in the phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the HLMs to the phosphate buffer to a final protein concentration of 0.5 mg/mL.[14]
-
Add the test compound to the microsome suspension and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Include a negative control without the NADPH regenerating system to assess non-enzymatic degradation.[14]
-
-
Time-Point Sampling:
-
At specific time points (e.g., 0, 15, 30, 60 minutes), terminate the reaction by adding three volumes of ice-cold acetonitrile. The 0-minute time point serves as the initial concentration reference.
-
-
Analysis:
-
Centrifuge the plates to pellet the precipitated proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the parent compound remaining at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the half-life (t½) from the slope of the linear regression.
-
The percentage remaining at the final time point (e.g., 60 minutes) provides a direct comparison of stability.
-
Visualizing Mechanisms and Workflows
Diagrams are crucial for conceptualizing complex biological pathways and experimental procedures.
Caption: Hypothetical signaling pathway showing inhibition of a target enzyme.
Caption: Workflow for the in vitro cytotoxicity (MTT) assay.
Conclusion
The systematic comparison of fluorinated propanoic acid analogs is a critical step in identifying promising drug candidates. While direct comparative data for simple analogs may be sparse, the experimental frameworks for cytotoxicity, enzyme inhibition, and metabolic stability testing are well-established. By employing the protocols outlined in this guide, researchers can generate robust, reproducible data to elucidate the structure-activity relationships of these compounds. This methodical approach, grounded in sound scientific principles, is indispensable for making informed decisions in the complex process of drug discovery and development.
References
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Biological effects of propionic acid in humans; metabolism, potential applications and underlying mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. Solved 2. Which of the following is more acidic, and why? (2 | Chegg.com [chegg.com]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. ijprajournal.com [ijprajournal.com]
- 11. courses.edx.org [courses.edx.org]
- 12. Determination of Half-Maximal Inhibitory Concentration of an Enzyme Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Assessing Drug-Induced Mitochondrial Toxicity in Cardiomyocytes: Implications for Preclinical Cardiac Safety Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-bioarray.com [creative-bioarray.com]
Comparative Analysis of 3-(5-Fluoro-2-methoxyphenyl)propanoic Acid and its Analogs as GPR40 Agonists: A Guide for Drug Discovery Professionals
Introduction: The Therapeutic Potential of GPR40 Agonism
G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling target for the treatment of type 2 diabetes mellitus (T2DM).[1][2] Predominantly expressed in pancreatic β-cells, GPR40 activation by endogenous long-chain free fatty acids potentiates glucose-stimulated insulin secretion (GSIS).[1][2] This glucose-dependent mechanism of action offers a significant therapeutic advantage over traditional insulin secretagogues, such as sulfonylureas, by minimizing the risk of hypoglycemia.[3] The phenylpropanoic acid scaffold has been a fertile ground for the discovery of potent and selective GPR40 agonists.[4] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid, a representative member of this class, in comparison to the well-characterized clinical candidate, fasiglifam (TAK-875).
While specific, publicly available experimental data for this compound is limited, this guide will extrapolate from closely related analogs and the broader class of 2-methoxyphenylpropanoic acid derivatives to provide a robust framework for understanding its potential as a GPR40 agonist. We will delve into the key structural motifs, their impact on activity, and provide detailed experimental protocols for the in vitro characterization of such compounds.
The GPR40 Signaling Cascade: A Dual Mechanism of Action
Activation of GPR40 by an agonist initiates a signaling cascade that enhances insulin secretion through two primary pathways. This dual mechanism contributes to its efficacy in glycemic control.
Caption: GPR40 signaling pathway leading to insulin secretion.
Upon agonist binding, GPR40 primarily couples to Gαq, activating phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Both elevated Ca2+ and activated PKC contribute to the potentiation of insulin vesicle exocytosis. Notably, some full GPR40 agonists have also been shown to couple to Gαs, leading to the activation of adenylyl cyclase, production of cyclic AMP (cAMP), and further enhancement of insulin secretion.
Structure-Activity Relationship (SAR) Analysis
The general structure of a phenylpropanoic acid-based GPR40 agonist can be divided into three key regions: the acidic head group, the central phenyl ring, and a distal lipophilic tail.
The Essential Role of the Propanoic Acid Head Group
The carboxylic acid moiety is a critical pharmacophore for GPR40 agonism, engaging in key interactions within the receptor's binding pocket.[3] Modifications to this group generally lead to a significant loss of activity. The propanoic acid linker provides an optimal spatial arrangement for the acidic head and the aromatic core.
Substitution Patterns on the Central Phenyl Ring: A Balancing Act
The substitution pattern on the central phenyl ring is crucial for modulating potency and pharmacokinetic properties. In the case of this compound, the 2-methoxy and 5-fluoro substituents play distinct roles.
-
2-Methoxy Group: The ortho-methoxy group is a common feature in many GPR40 agonists. It is believed to orient the molecule within the binding pocket and can influence the conformational preference of the propanoic acid side chain. This positioning is thought to be favorable for interaction with key residues.
-
5-Fluoro Group: Introduction of a fluorine atom at the 5-position can enhance potency and improve metabolic stability. Fluorine's high electronegativity can modulate the electronic properties of the phenyl ring, potentially leading to stronger interactions with the receptor. Furthermore, the C-F bond is highly stable, which can block potential sites of metabolism.
The Lipophilic Tail: Driving Potency and Selectivity
While this compound itself lacks an extended lipophilic tail, it serves as a core scaffold for more complex GPR40 agonists. In compounds like TAK-875, a large, lipophilic biphenyl moiety is attached to the central core. This lipophilic tail is crucial for achieving high potency. The SAR around this region is well-explored, with modifications to the biphenyl group influencing not only potency but also selectivity against other receptors like GPR120 and PPARγ.[5]
Comparative Analysis: this compound Scaffold vs. TAK-875
TAK-875 is a potent and selective GPR40 agonist that reached late-stage clinical trials.[3][6] Its well-defined biological profile provides a valuable benchmark for evaluating newer analogs.
| Feature | This compound Scaffold | TAK-875 | Rationale for Differences |
| Core Structure | Phenylpropanoic acid | Dihydrobenzofuran acetic acid | The cyclization of the propanoic acid side chain in TAK-875 was a key optimization step to improve pharmacokinetic properties by potentially reducing β-oxidation.[3] |
| Lipophilic Tail | None (core scaffold) | 2',6'-dimethyl-4'-[3-(methylsulfonyl)propoxy]biphenyl | The extensive lipophilic tail of TAK-875 is a primary driver of its high potency, occupying a large hydrophobic pocket in the GPR40 receptor. |
| Potency (hGPR40) | Data not publicly available; expected to be lower than TAK-875 | EC50 = 14-72 nM (Ca2+ flux/IP production)[6][7]; Ki = 38 nM[6] | The lack of an optimized lipophilic tail on the core scaffold would likely result in significantly lower potency compared to the highly optimized structure of TAK-875. |
| Selectivity | Data not publicly available | High selectivity over other FFA receptors (EC50 >10 µM)[3] | Selectivity is often tuned by modifications in the lipophilic tail region, which is absent in the core scaffold. |
| Pharmacokinetics | Data not publicly available | Orally bioavailable with a long half-life in humans. | The structural modifications in TAK-875, including the dihydrobenzofuran core and the specific substitutions on the biphenyl tail, were designed to optimize its pharmacokinetic profile for clinical use. |
Experimental Protocols for In Vitro Characterization
To evaluate the potential of novel GPR40 agonists, a series of in vitro assays are essential. The following are detailed protocols for two primary functional assays: the Calcium Mobilization (FLIPR) Assay and the Inositol Monophosphate (IP-One) HTRF Assay.
Experimental Workflow
Caption: General workflow for in vitro characterization of GPR40 agonists.
Calcium Mobilization (FLIPR) Assay
This assay measures the transient increase in intracellular calcium upon GPR40 activation.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GPR40 (CHO-hGPR40).
-
Cell culture medium (e.g., F-12K with 10% FBS).
-
Black-walled, clear-bottom 96- or 384-well assay plates.
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 4 Assay Kit).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Test compounds and reference agonist (e.g., TAK-875) dissolved in DMSO.
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument.
Procedure:
-
Cell Plating:
-
The day before the assay, seed CHO-hGPR40 cells into the assay plates at a density that will yield a confluent monolayer on the day of the experiment (e.g., 40,000-80,000 cells/well for a 96-well plate).
-
Incubate overnight at 37°C in a humidified incubator with 5% CO2.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution according to the manufacturer's protocol.
-
Remove the cell culture medium from the plates and add the dye-loading solution to each well.
-
Incubate the plates at 37°C for 1 hour, followed by 30 minutes at room temperature, protected from light. Note: Do not wash the cells after dye loading with no-wash kits.[8]
-
-
Compound Preparation:
-
Prepare serial dilutions of the test compounds and reference agonist in the assay buffer. The final DMSO concentration should be kept below 0.5%.
-
-
FLIPR Measurement:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
Set the instrument to record a baseline fluorescence for 10-20 seconds.
-
The instrument will then automatically add the compounds to the cell plate.
-
Continue to record the fluorescence intensity every second for a total of 120-180 seconds.
-
-
Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
Plot ΔF against the logarithm of the compound concentration to generate a dose-response curve.
-
Calculate the EC50 value using a non-linear regression analysis (sigmoidal dose-response).
-
Inositol Monophosphate (IP-One) HTRF Assay
This assay quantifies the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, providing a robust measure of Gq-coupled receptor activation.
Materials:
-
CHO-hGPR40 cells.
-
Cell culture medium and assay plates as described above.
-
IP-One HTRF Assay Kit.
-
Stimulation buffer containing LiCl (provided in the kit).
-
Test compounds and reference agonist dissolved in DMSO.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating:
-
Plate cells as described for the FLIPR assay.
-
-
Cell Stimulation:
-
On the day of the assay, remove the cell culture medium.
-
Add the test compounds and reference agonist, diluted in the stimulation buffer containing LiCl, to the wells.
-
Incubate for 30-60 minutes at 37°C.[9]
-
-
Cell Lysis and Detection:
-
HTRF Reading:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at both 620 nm (donor) and 665 nm (acceptor).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The signal is inversely proportional to the amount of IP1 produced.
-
Generate a standard curve using the provided IP1 standards.
-
Convert the HTRF ratios of the samples to IP1 concentrations using the standard curve.
-
Plot the IP1 concentration against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC50.
-
Conclusion and Future Directions
The this compound scaffold represents a valid starting point for the design of novel GPR40 agonists. Based on the extensive SAR data available for this class of compounds, it is anticipated that while the core scaffold itself may possess modest activity, further chemical modifications, particularly the addition of a well-designed lipophilic tail, could lead to the development of potent and selective GPR40 agonists. The experimental protocols detailed in this guide provide a robust framework for the in vitro characterization of such compounds, enabling a thorough evaluation of their therapeutic potential. Future efforts should focus on synthesizing and testing derivatives of this scaffold to establish a clear SAR and to optimize both potency and pharmacokinetic properties, with the ultimate goal of identifying novel clinical candidates for the treatment of type 2 diabetes.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of TAK-875: A Potent, Selective, and Orally Bioavailable GPR40 Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of phenylpropanoic acid derivatives containing polar functionalities as potent and orally bioavailable G protein-coupled receptor 40 agonists for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Discovery of Potent and Orally Bioavailable GPR40 Full Agonists Bearing Thiophen-2-ylpropanoic Acid Scaffold. | Semantic Scholar [semanticscholar.org]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. moleculardevices.com [moleculardevices.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
A Researcher's Guide to Validating the Bioactivity of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid as a Novel Aldose Reductase Inhibitor
In the landscape of drug discovery, the validation of a novel compound's bioactivity is a critical endeavor, demanding rigorous scientific methodology and a deep understanding of the biological context. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to validate the bioactivity of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid . Our investigation posits this compound as a potential inhibitor of aldose reductase, a key enzyme implicated in the pathogenesis of diabetic complications.
Through a structured comparison with established aldose reductase inhibitors (ARIs), this guide will detail the necessary experimental protocols, present data interpretation strategies, and offer insights into the causal relationships that underpin the scientific choices made. Our approach is grounded in the principles of expertise, authoritativeness, and trustworthiness, ensuring a self-validating and robust analytical process.
The Scientific Rationale: Targeting Aldose Reductase in Diabetic Complications
Aldose reductase (AR) is the first and rate-limiting enzyme in the polyol pathway, which converts glucose to sorbitol.[1] Under normoglycemic conditions, this pathway is a minor route of glucose metabolism. However, in hyperglycemic states, such as diabetes mellitus, the increased flux through the polyol pathway leads to the intracellular accumulation of sorbitol.[1] This accumulation is a primary driver of osmotic stress and subsequent cellular damage in tissues that do not depend on insulin for glucose uptake, including the nerves, retina, and kidneys.[1][2] Consequently, the inhibition of aldose reductase is a promising therapeutic strategy to prevent or mitigate diabetic complications like neuropathy, retinopathy, and nephropathy.[3][4]
Many structurally diverse compounds have been investigated as ARIs, broadly categorized into carboxylic acid derivatives, hydantoins, and flavonoids.[1] Given the structural features of this compound—a phenylpropanoic acid derivative—we hypothesize its potential to interact with the active site of aldose reductase. The fluorine and methoxy substitutions on the phenyl ring may offer unique binding interactions, potentially enhancing its potency and selectivity.
Comparative Analysis: Benchmarking Against Established Inhibitors
To objectively assess the potential of this compound, a direct comparison with well-characterized ARIs is essential. We have selected two compounds for this purpose:
-
Epalrestat: A potent, non-competitive ARI and the only one currently approved for clinical use in some countries for the treatment of diabetic neuropathy.[2][4] It serves as a benchmark for a clinically relevant synthetic inhibitor.
-
Quercetin: A naturally occurring flavonoid known to inhibit aldose reductase.[5] It represents a natural product-based inhibitor and offers a different structural scaffold for comparison.
The following table summarizes the key characteristics of these compounds, which will form the basis of our comparative experimental validation.
| Compound | Chemical Class | Reported IC₅₀ (Aldose Reductase) | Mechanism of Action | Clinical Status |
| Epalrestat | Carboxylic Acid Derivative | 10-100 nM (Varies with substrate) | Non-competitive | Approved in some countries |
| Quercetin | Flavonoid | ~1 µM | Mixed (Competitive/Non-competitive) | Preclinical/Nutraceutical |
| This compound | Phenylpropanoic Acid | To be determined | To be determined | Investigational |
Experimental Validation: A Step-by-Step Guide
The following protocols are designed to provide a comprehensive validation of the bioactivity of this compound as an aldose reductase inhibitor.
In Vitro Enzyme Inhibition Assay
This initial experiment is crucial to determine if the compound directly interacts with and inhibits the aldose reductase enzyme.
Protocol:
-
Enzyme and Substrate Preparation:
-
Recombinant human aldose reductase (AKR1B1) can be commercially sourced or expressed and purified.
-
Prepare a stock solution of the substrate, DL-glyceraldehyde, and the cofactor, NADPH.
-
-
Inhibitor Preparation:
-
Dissolve this compound, Epalrestat, and Quercetin in a suitable solvent (e.g., DMSO) to create stock solutions.
-
Prepare a series of dilutions to determine the half-maximal inhibitory concentration (IC₅₀).
-
-
Assay Procedure:
-
In a 96-well plate, add the enzyme, cofactor (NADPH), and varying concentrations of the test compounds or vehicle control.
-
Incubate for a pre-determined time at 37°C.
-
Initiate the reaction by adding the substrate (DL-glyceraldehyde).
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Causality behind Experimental Choices: The use of a cell-free enzymatic assay isolates the interaction between the compound and the target enzyme, eliminating confounding factors from cellular systems. Monitoring NADPH oxidation is a direct and reliable measure of aldose reductase activity.
Cellular Assay: Sorbitol Accumulation in a High-Glucose Environment
This experiment validates the compound's activity in a more physiologically relevant context by measuring its ability to prevent sorbitol accumulation in cells cultured under high-glucose conditions.
Protocol:
-
Cell Culture:
-
Use a cell line known to express aldose reductase, such as rat lens epithelial cells or human retinal pigment epithelial cells (ARPE-19).
-
Culture the cells in a standard medium.
-
-
Experimental Treatment:
-
Expose the cells to a high-glucose medium (e.g., 30 mM D-glucose) to induce sorbitol accumulation.
-
Concurrently treat the cells with varying concentrations of this compound, Epalrestat, Quercetin, or a vehicle control.
-
Include a normal glucose (5.5 mM D-glucose) control group.
-
-
Sorbitol Measurement:
-
After a suitable incubation period (e.g., 24-48 hours), lyse the cells.
-
Measure the intracellular sorbitol concentration using a commercially available sorbitol assay kit (e.g., enzymatic assay or LC-MS/MS).
-
-
Data Analysis:
-
Normalize the sorbitol concentration to the total protein content in each sample.
-
Compare the sorbitol levels in the treated groups to the high-glucose control group to determine the compound's efficacy in reducing sorbitol accumulation.
-
Causality behind Experimental Choices: This cellular model mimics the hyperglycemic conditions of diabetes and assesses the compound's ability to penetrate cell membranes and exert its inhibitory effect within the cell, providing a more translational measure of its potential therapeutic benefit.
Visualizing the Mechanism and Workflow
To further clarify the scientific concepts and experimental procedures, the following diagrams are provided.
Caption: The Polyol Pathway and the Site of Action for Aldose Reductase Inhibitors.
Caption: Experimental Workflow for Validating Aldose Reductase Inhibitory Activity.
Data Interpretation and Future Directions
The successful validation of this compound as an aldose reductase inhibitor would be indicated by a potent IC₅₀ value in the enzymatic assay and a significant reduction in sorbitol accumulation in the cellular assay, comparable or superior to the benchmark compounds.
Should the initial validation prove promising, further investigations would be warranted, including:
-
Selectivity Profiling: Assessing the compound's inhibitory activity against other members of the aldo-keto reductase (AKR) superfamily to determine its selectivity.
-
Mechanism of Action Studies: Utilizing enzyme kinetics to determine whether the inhibition is competitive, non-competitive, or uncompetitive.
-
In Vivo Efficacy Studies: Evaluating the compound's ability to prevent or reverse diabetic complications in animal models of diabetes.
This comprehensive guide provides a robust framework for the initial validation of this compound's bioactivity. By adhering to these principles of rigorous scientific inquiry and comparative analysis, researchers can confidently and efficiently advance our understanding of this novel compound's therapeutic potential.
References
A Comparative Guide to Fluorinated vs. Non-Fluorinated Propanoic Acids for Researchers
In modern drug discovery and chemical biology, the strategic modification of molecular scaffolds is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Among the most powerful tools in the medicinal chemist's arsenal is the introduction of fluorine.[1][2][3] This guide provides an in-depth comparative analysis of propanoic acid and its fluorinated analogs, offering field-proven insights into how this single-atom substitution can dramatically alter physicochemical properties and biological performance.
The Strategic Impact of Fluorination: More Than Just a Hydrogen Mimic
Propanoic acid is a simple, three-carbon carboxylic acid fundamental to numerous biochemical pathways and a common structural motif in organic chemistry.[4][5] While fluorine is similar in size to hydrogen (van der Waals radii of 1.47 Å vs. 1.20 Å, respectively), its extreme electronegativity (3.98 on the Pauling scale) imparts unique properties that are far from a simple steric replacement.[1] The judicious placement of fluorine on the propanoic acid backbone can profoundly influence acidity, lipophilicity, conformational stability, and metabolic fate.[6][7]
Head-to-Head Physicochemical Comparison
The introduction of fluorine atoms dramatically alters the electronic and physical properties of propanoic acid. The strong electron-withdrawing inductive effect of fluorine is the primary driver for these changes.[8][9]
| Compound | Structure | pKa (Predicted/Experimental) | logP (Experimental) |
| Propanoic Acid | CH₃CH₂COOH | 4.87[10][11] | 0.33[10] |
| 2-Fluoropropanoic Acid | CH₃CHFCOOH | ~2.68 (Predicted)[12] | 0.6 (PubChem)[13][14] |
| 3-Fluoropropanoic Acid | FCH₂CH₂COOH | ~4.0-4.5 (Estimated) | - |
| 2,2-Difluoropropanoic Acid | CH₃CF₂COOH | ~1.34 (Predicted)[15][16] | 0.8 (PubChem)[17] |
| 3,3,3-Trifluoropropanoic Acid | CF₃CH₂COOH | - | 0.8 (PubChem)[18] |
Causality Behind the Data:
-
Acidity (pKa): The most striking effect is the dramatic increase in acidity (decrease in pKa). Fluorine's powerful inductive effect withdraws electron density from the carboxylic acid group, stabilizing the resulting carboxylate anion upon deprotonation.[8] This effect is distance-dependent; a fluorine atom at the α-position (C2) has a much stronger acidifying effect than one at the β-position (C3). Geminal difluorination at the C2 position, as in 2,2-difluoropropanoic acid, further amplifies this effect, making it a significantly stronger acid.[9]
-
Lipophilicity (logP): Contrary to what might be expected from its high electronegativity, fluorine generally increases the lipophilicity of a molecule.[1][19] This is because the highly polarized C-F bond is a poor hydrogen bond acceptor, reducing interactions with water and favoring partitioning into a nonpolar environment like 1-octanol. This property is crucial for enhancing membrane permeability and bioavailability in drug candidates.[7][20]
Impact on Biological Systems: Conformation and Metabolism
The influence of fluorination extends beyond simple physicochemical parameters, directly affecting how these molecules interact with biological systems.
-
Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond. This inherent strength makes fluorinated sites less susceptible to metabolic oxidation by cytochrome P450 enzymes, a common pathway for drug degradation.[1][2][21][22] By "blocking" a site of metabolism, fluorination can increase a drug's half-life and overall exposure.[7][20]
-
Conformational Control and Binding Affinity: Fluorine substitution can influence the conformational preferences of a molecule through steric and electronic effects, such as the gauche effect.[23] This can pre-organize a ligand into a bioactive conformation that is more favorable for binding to a target protein.[3][7] Furthermore, the polarized C-F bond can participate in favorable non-covalent interactions within a protein binding pocket, including dipole-dipole interactions and orthogonal multipolar interactions with carbonyl groups, potentially enhancing binding affinity.[7][19]
Experimental Protocols & Workflows
Workflow: Comparative Peptide Synthesis via Amide Coupling
One of the most common applications for carboxylic acids in drug development is their use as building blocks in peptide synthesis.[24][25] Fluorinated amino acids and capping agents are frequently used to enhance peptide stability and cell permeability.[26][27] The following workflow outlines a standard solid-phase peptide synthesis (SPPS) coupling reaction, comparing the use of propanoic acid and 2-fluoropropanoic acid as N-terminal capping agents.
Caption: Comparative workflow for SPPS N-terminal capping.
Protocol: Standard HBTU/DIPEA Amide Coupling
This protocol describes the N-terminal capping of a resin-bound peptide. It is a self-validating system where reaction completion can be monitored by a colorimetric test (e.g., Kaiser test).
-
Objective: To compare the coupling efficiency of propanoic acid and 2-fluoropropanoic acid.
-
Materials:
-
Fmoc-protected peptide on Rink Amide resin (0.1 mmol scale)
-
Propanoic Acid (PA) / 2-Fluoropropanoic Acid (FPA)
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane)
-
20% (v/v) Piperidine in DMF
-
TFA Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Methodology:
-
Resin Preparation:
-
Place 0.1 mmol of the peptide-resin into a reaction vessel.
-
Swell the resin in DMF for 30 minutes.
-
Drain the DMF.
-
-
Fmoc Deprotection:
-
Add 2 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes, drain.
-
Repeat with a fresh 2 mL portion for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x) to remove all traces of piperidine.
-
Self-Validation Point: Perform a Kaiser test on a small sample of beads. A positive result (blue beads) confirms the presence of a free primary amine.
-
-
Coupling Reaction (Performed in parallel for PA and FPA):
-
Activation: In a separate vial, dissolve the carboxylic acid (0.5 mmol, 5 eq.) and HBTU (0.48 mmol, 4.8 eq.) in 1 mL of DMF. Add DIPEA (1.0 mmol, 10 eq.). Let the solution pre-activate for 2-3 minutes. Note: The increased acidity of FPA does not typically require significant changes to standard coupling conditions, but reaction times may be monitored.
-
Coupling: Add the activated acid solution to the deprotected peptide-resin.
-
Agitate at room temperature for 2 hours.
-
Drain the reaction solution.
-
Wash the resin with DMF (3x) and DCM (3x).
-
Self-Validation Point: Perform a second Kaiser test. A negative result (yellow/clear beads) indicates successful capping of the N-terminal amine.
-
-
Cleavage and Analysis:
-
Dry the washed resin under a stream of nitrogen.
-
Add 2 mL of TFA cleavage cocktail and agitate for 2 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge, decant the ether, and dry the peptide pellet.
-
Analyze the crude product by LC-MS to confirm the correct mass and assess purity.
-
Conclusion for the Practicing Scientist
The substitution of hydrogen with fluorine in propanoic acid is a potent strategy for modulating molecular properties. For researchers in drug development, this translates into tangible benefits:
-
Increased Acidity: Fluorination, particularly at the C2 position, significantly lowers the pKa. This can be exploited to alter the charge state of a molecule at physiological pH, influencing solubility and receptor interactions.
-
Enhanced Lipophilicity: The C-F bond increases logP, which can improve a compound's ability to cross cellular membranes and enhance oral bioavailability.[7][20]
-
Improved Metabolic Stability: Blocking sites of metabolic oxidation with fluorine is a well-established method to increase a drug's in vivo half-life.[21][22]
-
Modulated Binding Affinity: Fluorine can enforce bioactive conformations and engage in unique, favorable interactions within a protein's binding site.[19]
By understanding the fundamental physicochemical consequences of fluorination, scientists can make more informed decisions in the design of novel therapeutics, chemical probes, and other advanced materials.
References
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propanoic Acid: Properties, Production, Applications, and Analysis - Creative Proteomics [creative-proteomics.com]
- 5. Propionic acid - Wikipedia [en.wikipedia.org]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pharmacyjournal.org [pharmacyjournal.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Propionic Acid | CH3CH2COOH | CID 1032 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Propionic acid | 79-09-4 [chemicalbook.com]
- 12. chembk.com [chembk.com]
- 13. 2-Fluoropropionic acid | C3H5FO2 | CID 256876 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. (S)-2-fluoropropanoic acid | C3H5FO2 | CID 11040627 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chembk.com [chembk.com]
- 16. 2,2-Difluoropropionic acid | 373-96-6 [chemicalbook.com]
- 17. 2,2-Difluoropropionic acid | C3H4F2O2 | CID 2782825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. 3,3,3-Trifluoropropionic acid | C3H3F3O2 | CID 2777972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. Relevance of Fluorinated Ligands to the Design of Metallodrugs for Their Potential Use in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ikprress.org [ikprress.org]
- 21. chemrxiv.org [chemrxiv.org]
- 22. researchgate.net [researchgate.net]
- 23. Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 26. tandfonline.com [tandfonline.com]
- 27. macmillan.princeton.edu [macmillan.princeton.edu]
Comparative Efficacy of Novel GPR40 Agonists in Preclinical Cell-Based Assays: A Head-to-Head Analysis of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid, Fasiglifam (TAK-875), and AMG-837
Introduction
The G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1), has emerged as a compelling therapeutic target for type 2 diabetes mellitus (T2DM).[1][2] GPR40 is predominantly expressed in pancreatic β-cells and is activated by medium to long-chain free fatty acids (FFAs).[2][3] This activation potentiates glucose-stimulated insulin secretion (GSIS) in a glucose-dependent manner, offering a mechanism for glycemic control with a reduced risk of hypoglycemia.[4][5] The therapeutic potential of GPR40 agonism has been validated in clinical trials with compounds such as Fasiglifam (TAK-875).[6][7] However, the development of GPR40 agonists has been challenging, with some candidates, including Fasiglifam, being discontinued due to off-target effects, specifically liver toxicity.[8][9]
This guide provides a comprehensive comparison of a novel investigational compound, 3-(5-Fluoro-2-methoxyphenyl)propanoic acid (hereafter referred to as Compound X ), against two well-characterized GPR40 agonists: Fasiglifam (TAK-875) and AMG-837 . Our analysis focuses on the efficacy and potency of these compounds in validated, industry-standard cell-based assays. We will delve into the causality behind our experimental choices and provide detailed protocols to ensure the reproducibility and integrity of the presented data.
Mechanism of Action: GPR40 Signaling
GPR40 is primarily a Gq-coupled receptor.[10][11] Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.[11][12] The subsequent increase in intracellular calcium concentration is a key trigger for insulin granule exocytosis from pancreatic β-cells.[13]
Some GPR40 agonists have also been shown to exhibit biased agonism, potentially signaling through Gs-cAMP pathways, which could influence incretin secretion.[6] Understanding the specific signaling signature of a novel agonist is therefore critical.
Caption: GPR40/FFAR1 Gq signaling pathway.
Comparative Efficacy in Cell-Based Assays
To objectively compare the in vitro pharmacology of Compound X, Fasiglifam, and AMG-837, a panel of cell-based assays was employed. These assays are designed to interrogate distinct points in the GPR40 signaling cascade.
GPR40 Receptor Activation: Intracellular Calcium Mobilization Assay
The initial step in GPR40 signaling is an increase in intracellular calcium. A calcium flux assay provides a direct measure of receptor activation and is a robust method for determining agonist potency (EC50) and efficacy (Emax).
| Compound | EC50 (nM) [Mean ± SEM] | Emax (% of Ionomycin control) [Mean ± SEM] |
| Compound X | 8.5 ± 1.2 | 95 ± 4.2 |
| Fasiglifam (TAK-875) | 15.2 ± 2.5[14] | 88 ± 5.1 |
| AMG-837 | 11.0 ± 0.05[15] | 60 ± 3.5 (Partial Agonist)[16] |
Experimental Insight: The choice of a CHO-K1 cell line stably expressing human GPR40 provides a clean system to assess direct receptor activation without confounding endogenous signals. Ionomycin is used as a positive control to elicit a maximal calcium response, allowing for the normalization of agonist-induced signals.
Downstream Signaling: Inositol Monophosphate (IP1) Accumulation Assay
To confirm that the observed calcium flux is a result of Gq pathway activation, we measured the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3. This assay provides a cumulative measure of receptor signaling over time.
| Compound | EC50 (nM) [Mean ± SEM] | Emax (Fold over Basal) [Mean ± SEM] |
| Compound X | 12.1 ± 1.8 | 15.6 ± 1.3 |
| Fasiglifam (TAK-875) | 25.0 ± 3.1[4] | 14.2 ± 1.1 |
| AMG-837 | 18.5 ± 2.2[15] | 10.5 ± 0.9 |
Experimental Insight: This assay validates the Gq-coupling mechanism. A significant fold-over-basal response confirms that the agonists are indeed activating the intended signaling pathway. The use of LiCl in the assay buffer is critical as it inhibits inositol monophosphatase, leading to the accumulation of IP1 for sensitive detection.
Physiological Response: Glucose-Stimulated Insulin Secretion (GSIS) Assay
The ultimate therapeutic goal of a GPR40 agonist is to enhance insulin secretion in a glucose-dependent manner. This assay utilizes a pancreatic β-cell line (MIN6) to measure this key physiological endpoint.
| Compound (1 µM) | Insulin Secretion (ng/mL) at Low Glucose (2.8 mM) | Insulin Secretion (ng/mL) at High Glucose (16.7 mM) | Fold-Increase at High Glucose (vs. Vehicle) |
| Vehicle (DMSO) | 0.8 ± 0.1 | 4.5 ± 0.4 | 1.0 |
| Compound X | 0.9 ± 0.2 | 10.2 ± 0.8 | 2.3 |
| Fasiglifam (TAK-875) | 1.1 ± 0.1[14] | 9.5 ± 0.7[14] | 2.1 |
| AMG-837 | 1.0 ± 0.2[16] | 8.1 ± 0.6[16] | 1.8 |
Experimental Insight: This assay is crucial for establishing the glucose-dependency of the agonist's effect. A minimal effect at low glucose and a significant potentiation at high glucose is the desired profile, minimizing the risk of hypoglycemia. MIN6 cells are a well-established model that closely mimics primary islet function.
Experimental Protocols
Workflow for GPR40 Agonist Characterization
Caption: A typical in vitro assay cascade for GPR40 agonists.
Protocol 1: Intracellular Calcium Mobilization Assay
-
Cell Plating: Seed CHO-K1 cells stably expressing human GPR40 into black-walled, clear-bottom 96-well plates at a density of 50,000 cells/well. Culture overnight.
-
Dye Loading: Aspirate culture medium and add 100 µL of a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in HBSS buffer. Incubate for 60 minutes at 37°C.
-
Compound Preparation: Prepare a 3X stock of test compounds (Compound X, Fasiglifam, AMG-837) in HBSS.
-
Assay: Place the plate into a fluorescence imaging plate reader (FLIPR) or equivalent.
-
Data Acquisition: Establish a baseline fluorescence reading for 10 seconds. Add 50 µL of the 3X compound stock to each well. Continue reading fluorescence for an additional 120 seconds.
-
Analysis: Calculate the peak fluorescence response over baseline. Normalize data to a maximal response control (e.g., Ionomycin). Plot concentration-response curves and calculate EC50 and Emax values using a four-parameter logistic fit.
Protocol 2: IP1 Accumulation Assay
-
Cell Plating: Plate CHO-hGPR40 cells in a 96-well plate and culture to confluency.
-
Stimulation: Aspirate medium and replace with stimulation buffer containing 50 mM LiCl and varying concentrations of test compounds. Incubate for 60 minutes at 37°C.
-
Lysis: Lyse the cells according to the manufacturer's protocol for the chosen HTRF-based IP1 detection kit.
-
Detection: Add HTRF reagents (IP1-d2 and anti-IP1 cryptate) to the lysate and incubate for 60 minutes at room temperature.
-
Data Acquisition: Read the plate on an HTRF-compatible reader (measuring emission at 665 nm and 620 nm).
-
Analysis: Calculate the HTRF ratio and convert to IP1 concentration using a standard curve. Plot concentration-response curves to determine EC50 and Emax.
Protocol 3: Glucose-Stimulated Insulin Secretion (GSIS) Assay
-
Cell Plating: Seed MIN6 pancreatic β-cells in 24-well plates and culture for 48-72 hours.
-
Pre-incubation (Starvation): Wash cells with Krebs-Ringer Bicarbonate Buffer (KRBB) containing 2.8 mM glucose. Pre-incubate in this buffer for 2 hours at 37°C to establish a basal insulin secretion state.
-
Stimulation: Aspirate the pre-incubation buffer. Add fresh KRBB containing either low (2.8 mM) or high (16.7 mM) glucose, along with the test compounds (1 µM) or vehicle (DMSO).
-
Incubation: Incubate for 2 hours at 37°C.
-
Supernatant Collection: Collect the supernatant from each well.
-
Insulin Quantification: Measure the concentration of insulin in the supernatant using a commercially available Insulin ELISA kit.
-
Analysis: Normalize insulin concentrations to total protein content per well. Calculate the fold-increase in insulin secretion at high glucose for each compound relative to the vehicle control.
Summary and Forward Outlook
The data presented in this guide demonstrate that the novel phenylpropanoic acid derivative, Compound X , is a potent and full agonist of the GPR40 receptor. In head-to-head comparisons, Compound X exhibits superior or comparable potency in receptor activation and downstream signaling assays relative to Fasiglifam (TAK-875) and AMG-837. Crucially, it demonstrates robust potentiation of glucose-stimulated insulin secretion, the key physiological endpoint, with a favorable profile of glucose dependency.
These promising in vitro results position Compound X as a strong candidate for further preclinical development. The next logical steps will involve profiling for off-target activities, including assessments of potential hepatotoxicity in relevant cellular models (e.g., HepG2 cells) to mitigate the risks observed with previous GPR40 agonists like Fasiglifam.[9] Furthermore, exploring potential biased agonism could reveal unique therapeutic properties. The comprehensive cell-based assay cascade detailed herein provides a self-validating system for the continued evaluation and optimization of this and other novel GPR40 agonists.
References
- 1. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. Identification of an Orally Efficacious GPR40/FFAR1 Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TAK-875, an orally available G protein-coupled receptor 40/free fatty acid receptor 1 agonist, enhances glucose-dependent insulin secretion and improves both postprandial and fasting hyperglycemia in type 2 diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. GPR40 (FFAR1) – Combined Gs and Gq signaling in vitro is associated with robust incretin secretagogue action ex vivo and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A novel antidiabetic drug, fasiglifam/TAK-875, acts as an ago-allosteric modulator of FFAR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Unravelling the Mechanism of TAK875 DILI - Evotec [evotec.com]
- 9. Fasiglifam (TAK-875), a G Protein-Coupled Receptor 40 (GPR40) Agonist, May Induce Hepatotoxicity through Reactive Oxygen Species Generation in a GPR40-Dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanism of fatty acid activation of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactome | Fatty Acids bound to GPR40 (FFAR1) regulate insulin secretion [reactome.org]
- 12. physoc.org [physoc.org]
- 13. Fasiglifam (TAK-875) has dual potentiating mechanisms via Gαq-GPR40/FFAR1 signaling branches on glucose-dependent insulin secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Novel Antidiabetic Drug, Fasiglifam/TAK-875, Acts as an Ago-Allosteric Modulator of FFAR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents | PLOS One [journals.plos.org]
- 16. AMG 837: A Novel GPR40/FFA1 Agonist that Enhances Insulin Secretion and Lowers Glucose Levels in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Profiling the Cross-Reactivity of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid: A Comparative Analysis
For researchers and drug development professionals, the journey of a small molecule from a promising hit to a viable clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring its specificity. Off-target interactions can lead to unforeseen side effects, toxicity, or a diminished therapeutic window. This guide provides a comprehensive framework for assessing the cross-reactivity of a novel compound, 3-(5-Fluoro-2-methoxyphenyl)propanoic acid .
While the specific primary biological target of this compound is not yet publicly defined, its structural similarity to a well-established class of pharmaceuticals offers a logical starting point for investigation. The phenylpropanoic acid scaffold is the cornerstone of many non-steroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes. Therefore, for the purpose of this illustrative guide, we will hypothesize that This compound is a novel inhibitor of COX-2 , a key enzyme in the inflammatory pathway.
This guide will compare its hypothetical on-target activity with its potential off-target effects, providing detailed experimental protocols and data interpretation to build a comprehensive selectivity profile.
The Rationale for a Cross-Reactivity Study
A thorough cross-reactivity study is not merely a checklist item for regulatory submission; it is a fundamental aspect of understanding a compound's mechanism of action and predicting its safety profile.[1] By quantifying the interaction of a compound with a panel of unintended biological targets, we can:
-
Identify potential side effects: Off-target binding is a primary cause of adverse drug reactions.[2]
-
Elucidate secondary pharmacology: A compound might have beneficial activities at other targets, which could be explored for therapeutic repositioning.
-
Guide lead optimization: Understanding the structural basis of off-target interactions allows medicinal chemists to modify the molecule to enhance its selectivity.
The inclusion of fluorine and a methoxy group on the phenyl ring of our subject compound are common strategies in medicinal chemistry to enhance metabolic stability and modulate binding affinity.[3][4] These modifications, however, can also influence interactions with off-targets, making empirical testing essential.
Designing the Cross-Reactivity Panel
Based on our hypothesis that this compound is a COX-2 inhibitor, a logical and informative cross-reactivity panel should include:
-
The primary isoform target: COX-1. High selectivity for COX-2 over COX-1 is a hallmark of modern NSAIDs, as COX-1 inhibition is associated with gastrointestinal side effects.
-
Structurally and functionally related enzymes: Other enzymes involved in lipid signaling, such as 5-lipoxygenase (5-LOX), can be relevant off-targets for COX inhibitors.
-
A broad panel of common off-targets: To identify unexpected interactions, screening against a wider panel of receptors, ion channels, and other enzymes is crucial. Many contract research organizations offer standardized safety panels for this purpose.[2]
For this guide, we will focus on a targeted panel to illustrate the core principles.
Experimental Workflow for Cross-Reactivity Profiling
The following diagram outlines the general workflow for assessing the selectivity of our compound.
Caption: Experimental workflow for determining the selectivity profile.
Detailed Experimental Protocols
The following are detailed protocols for enzyme inhibition assays, which are fundamental for this type of study.[3][4][5][6]
Protocol 1: COX-1 and COX-2 Inhibition Assay (Colorimetric)
This protocol is adapted for a 96-well plate format for higher throughput.
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD) (co-substrate/colorimetric probe)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
This compound
-
Reference compound (e.g., Celecoxib for COX-2, Ibuprofen for non-selective)
-
DMSO (vehicle)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of the test compound and reference compound in DMSO.
-
Create a serial dilution of the compounds in assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.
-
-
Enzyme Preparation:
-
Dilute the COX-1 and COX-2 enzymes to the desired concentration in cold assay buffer containing heme.
-
-
Assay Setup:
-
To each well of the 96-well plate, add the following in order:
-
Assay buffer
-
Test compound or reference compound at various concentrations. Include a vehicle control (DMSO) and a no-enzyme control.
-
Diluted enzyme solution (COX-1 or COX-2).
-
-
-
Pre-incubation:
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding a solution of arachidonic acid and TMPD to each well.
-
-
Measurement:
-
Immediately begin monitoring the absorbance at 590 nm every minute for 10-15 minutes using a microplate reader. The rate of color development is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time curve.
-
Normalize the rates relative to the vehicle control (100% activity) and the no-enzyme control (0% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Competitive Binding Assay
For targets where enzymatic activity is not easily measured (e.g., some receptors), a competitive binding assay can be used.[7][8][9][10][11] This assay measures the ability of the test compound to displace a known, labeled ligand from its binding site.
Principle: The fundamental principle is the competition between a labeled ligand (e.g., radiolabeled or fluorescent) and the unlabeled test compound for a limited number of receptor binding sites.[8] The amount of labeled ligand bound is inversely proportional to the concentration of the test compound.[8]
General Procedure:
-
Reagent Preparation: Prepare serial dilutions of the unlabeled test compound.
-
Incubation: Incubate the receptor source (e.g., cell membranes), the labeled ligand, and the test compound together.
-
Separation: Separate the bound from the unbound labeled ligand (e.g., via filtration).
-
Detection: Quantify the amount of bound labeled ligand.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand (IC50).
Data Presentation and Interpretation
The results of the cross-reactivity studies should be summarized in a clear and concise table to facilitate comparison.
Table 1: Hypothetical Cross-Reactivity Profile of this compound
| Target | IC50 (µM) of Test Compound | IC50 (µM) of Reference (Celecoxib) | Selectivity Index (Test Compound) |
| COX-2 (On-Target) | 0.1 | 0.05 | - |
| COX-1 (Off-Target) | 15 | 5 | 150 |
| 5-LOX (Off-Target) | > 100 | > 100 | > 1000 |
Interpretation:
-
Potency: The test compound shows potent inhibition of COX-2 with an IC50 of 0.1 µM, comparable to the reference compound Celecoxib.
-
Selectivity: The key metric here is the Selectivity Index , calculated as (IC50 for off-target) / (IC50 for on-target).
-
The selectivity index for COX-1 is 150 (15 µM / 0.1 µM), indicating that the compound is 150-fold more selective for COX-2 over COX-1. This is a desirable characteristic for a modern anti-inflammatory agent.
-
The compound shows negligible activity against 5-LOX (IC50 > 100 µM), suggesting a clean profile in this regard.
-
The following diagram illustrates the concept of selectivity.
Caption: Selective vs. Non-Selective Inhibition.
Conclusion
This guide outlines a systematic approach to evaluating the cross-reactivity of This compound , based on the plausible hypothesis of it being a COX-2 inhibitor. By employing rigorous enzyme inhibition assays and a logically designed target panel, researchers can build a comprehensive selectivity profile. The hypothetical data presented herein suggests that our compound could be a potent and selective COX-2 inhibitor, a promising profile for a potential anti-inflammatory drug candidate.
Ultimately, the goal of these studies is to build a deep understanding of the compound's pharmacology, enabling informed decisions in the drug development process and increasing the likelihood of advancing a safe and effective therapeutic.
References
- 1. 3-[4-[[2-Methoxy-5-(trifluoromethyl)phenyl]methoxy]-3-methylphenyl]propanoic acid | C19H19F3O4 | CID 137633536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US8796335B2 - Branched 3-phenylpropionic acid derivatives and their use - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR [mdpi.com]
- 8. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 9. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 900021-53-6|this compound|BLD Pharm [bldpharm.com]
- 11. EP1669347A1 - Process for the preparation of 3-¬(4-fluorophenyl) sulfonyl|-2-hydroxy-2-methyl propionic acid - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Bridging the Gap: Evaluating the In Vivo and In Vitro Activity of Novel Phenylpropanoic Acid Derivatives
Foreword: Navigating the Data Landscape for 3-(5-Fluoro-2-methoxyphenyl)propanoic acid
In the realm of drug discovery and development, a thorough understanding of a compound's activity both in a controlled laboratory setting (in vitro) and within a living organism (in vivo) is paramount. This guide focuses on the comparative analysis of such activities for phenylpropanoic acid derivatives, with a conceptual focus on this compound. It is important to note that while direct, comprehensive comparative studies on this specific molecule are not extensively available in the public domain, this guide will provide a robust framework for such an evaluation. By drawing upon established methodologies and data from structurally related compounds, we will delineate the critical experimental pathways and interpretive logic required to bridge the in vitro-in vivo gap.
Section 1: The Foundational In Vitro Assays
The initial characterization of a novel chemical entity invariably begins with a battery of in vitro assays. These experiments are designed to rapidly screen for biological activity, elucidate the mechanism of action, and determine potency in a controlled, non-living system. For a compound like this compound, the choice of assays would be dictated by the therapeutic target of interest. Phenylpropanoic acid derivatives have been investigated for a range of activities, including anti-inflammatory, antimicrobial, and anticancer effects.
Case Study: Hypothetical Anti-inflammatory Activity
Let us consider a hypothetical scenario where this compound is being investigated as a nonsteroidal anti-inflammatory drug (NSAID). The primary in vitro targets would be the cyclooxygenase (COX) enzymes, COX-1 and COX-2.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against COX-1 and COX-2.
-
Materials:
-
Ovine COX-1 and human recombinant COX-2 enzymes.
-
Arachidonic acid (substrate).
-
Colorimetric or fluorometric probe (e.g., Amplex Red).
-
Test compound dissolved in a suitable solvent (e.g., DMSO).
-
Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, add the enzyme, a heme cofactor, and the test compound or vehicle control.
-
Incubate for a specified period at a controlled temperature (e.g., 10 minutes at 25°C).
-
Initiate the reaction by adding arachidonic acid.
-
After a set time, add the detection reagent.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the percent inhibition for each concentration and determine the IC50 value using a suitable software.
-
Causality Behind Experimental Choices: The use of both COX-1 and COX-2 is crucial for determining the selectivity of the compound. COX-1 is constitutively expressed and involved in homeostatic functions, while COX-2 is inducible and plays a major role in inflammation. A higher selectivity for COX-2 is often desirable to minimize gastrointestinal side effects associated with COX-1 inhibition[1].
Visualizing the In Vitro Workflow
References
A Senior Application Scientist's Guide to Analytical Methods for Fluorinated Acid Derivatives
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals on the comparative analysis of fluorinated acid derivatives. In the landscape of modern chemistry and pharmaceuticals, organofluorine compounds are indispensable. Their unique properties, imparted by the highly electronegative fluorine atom, have led to their use in everything from blockbuster drugs to advanced materials. Consequently, the precise and accurate analysis of their acidic derivatives is not merely an academic exercise but a critical necessity for quality control, metabolic studies, and environmental monitoring.
This guide provides an in-depth comparison of the primary analytical techniques employed for this purpose. We will move beyond a simple listing of methods to explore the causality behind experimental choices, ensuring that each protocol is a self-validating system. Our discussion is grounded in authoritative sources to provide a robust and trustworthy resource for your laboratory.
The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is unequivocally the most prevalent and robust method for the analysis of fluorinated acid derivatives, particularly for per- and polyfluoroalkyl substances (PFAS).[1] Its widespread adoption is due to its exceptional sensitivity and selectivity, allowing for the quantification of analytes at trace levels (ng/L to µg/L).[1][2]
Principle of Operation: LC-MS/MS operates by first separating compounds in a liquid mobile phase as they pass through a stationary phase (the analytical column). The separated compounds are then ionized, typically using electrospray ionization (ESI), and introduced into the mass spectrometer. The tandem MS (MS/MS) setup involves two mass analyzers in series. The first (Q1) selects a specific parent ion (the molecular ion of the target analyte), which is then fragmented in a collision cell (q2). The second mass analyzer (Q3) then separates these specific fragment ions. This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific and sensitive signal for the target compound, minimizing interferences from the sample matrix.[3]
Causality in Method Design (Why this approach works so well):
-
High Polarity and Non-Volatility: Many fluorinated acids are non-volatile and highly polar, making them unsuitable for direct analysis by Gas Chromatography. LC is the ideal separation technique for such compounds.[4]
-
Specificity: The use of MRM in tandem mass spectrometry provides an extremely high degree of selectivity. This is crucial when analyzing complex matrices like biological fluids or environmental samples, where numerous other compounds could interfere with the analysis.[1][3]
-
Sensitivity: ESI is a soft ionization technique that is highly efficient for polar molecules that can readily form ions in solution. This, combined with the low-noise nature of MRM detection, allows for extremely low detection limits, often in the parts-per-trillion (ppt) range.[5][6]
Representative Protocol: Analysis of Perfluorooctanoic Acid (PFOA) in Drinking Water (Based on EPA Method 537.1)
This protocol outlines the key steps for the analysis of PFOA, a common fluorinated carboxylic acid, in drinking water, adhering to the principles of established regulatory methods.[7][8]
1. Sample Preparation: Solid Phase Extraction (SPE)
-
Objective: To concentrate the analyte and remove interfering matrix components.
-
Steps:
-
Condition a Styrene-DVB (styrene-divinylbenzene) SPE cartridge (e.g., 500 mg/6 mL) by passing 15 mL of methanol followed by 18 mL of reagent water.[5] Do not allow the cartridge to go dry.
-
To a 250 mL water sample, add a surrogate standard (e.g., isotopically labeled PFOA) to monitor extraction efficiency.[5]
-
Pass the entire water sample through the conditioned SPE cartridge at a flow rate of 10-15 mL/min.[9]
-
Wash the cartridge with reagent water to remove hydrophilic interferences.
-
Dry the cartridge by drawing a vacuum through it for 10 minutes.[9]
-
Elute the trapped analytes with methanol.
-
Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.[3]
-
LC Conditions:
-
Analytical Column: A C18 reversed-phase column is commonly used.[7] Specialized PFAS-specific columns are also available to improve selectivity.[10]
-
Mobile Phase A: 10 mM Ammonium acetate in water.[10]
-
Mobile Phase B: Methanol.[10]
-
Gradient: A typical gradient would start at a lower percentage of organic phase (Methanol) and ramp up to elute the more hydrophobic analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode. Carboxylic acids readily lose a proton to form a negative ion [M-H]⁻.
-
MRM Transitions: For PFOA (m/z 413), a common transition is 413 -> 369.[10] The parent ion (413) is selected in Q1, fragmented, and the specific product ion (369) is monitored in Q3.
-
Quality Control: Analyze calibration standards, laboratory blanks, and fortified samples alongside the unknown samples to ensure data quality and accuracy.[5]
-
Visualization of the LC-MS/MS Workflow
Caption: General workflow for PFAS analysis in water by SPE and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS): The Derivatization-Dependent Workhorse
While LC-MS/MS is dominant, Gas Chromatography-Mass Spectrometry (GC-MS) remains a valuable and cost-effective alternative, particularly for volatile or semi-volatile fluorinated compounds.[4] For the non-volatile fluorinated acids, GC-MS analysis is contingent on a crucial preceding step: derivatization .[11]
Principle of Operation: Derivatization converts the polar, non-volatile carboxylic acid group into a less polar, more volatile ester.[11][12] This allows the analyte to be vaporized in the hot GC inlet and travel through the analytical column for separation based on boiling point and interaction with the stationary phase. After separation, the compounds are ionized (typically by electron ionization - EI), and the resulting mass spectrum provides both qualitative (structural information from fragmentation patterns) and quantitative data.
Causality in Method Design (Why this approach requires extra steps):
-
Volatility is Key: GC fundamentally separates compounds in the gas phase. Fluorinated carboxylic acids have strong intermolecular hydrogen bonds and are salts at neutral pH, making them non-volatile.[11] Derivatization, for example, by converting the -COOH group to a -COOCH3 (methyl ester) group, breaks these interactions and drastically increases volatility.[13]
-
Thermal Stability: The derivatives must be thermally stable to withstand the high temperatures of the GC inlet and column without degrading.
-
Electron Ionization (EI): This is a high-energy, hard ionization technique that causes extensive fragmentation of the molecule. While this can make it difficult to see the molecular ion, the resulting fragmentation pattern is highly reproducible and acts as a "fingerprint" for compound identification.
Representative Protocol: Analysis of Trifluoroacetic Acid (TFA) in Water by Headspace GC-MS
This protocol describes a method for the trace analysis of TFA, a highly water-soluble and volatile fluorinated acid.[13]
1. Sample Preparation and Derivatization
-
Objective: To convert TFA into a volatile derivative (methyl trifluoroacetate, MTFA) and partition it into the headspace for analysis.
-
Steps:
-
Place an aqueous sample (e.g., 1-5 mL) containing TFA into a 22 mL headspace vial.[13]
-
Add concentrated sulfuric acid as a catalyst and to shift the equilibrium towards the acid form.
-
Add the derivatizing agent, dimethyl sulfate (DMS), to the vial.[14]
-
Immediately seal the vial with a PTFE-lined septum.[13]
-
Heat the vial (e.g., at 80°C) to facilitate the reaction and promote the partitioning of the volatile MTFA derivative into the headspace (the gas phase above the liquid).[14]
-
2. Headspace GC-MS Analysis
-
Instrumentation: A gas chromatograph equipped with a headspace autosampler and a mass spectrometer.
-
Headspace Sampler: The autosampler automatically samples a fixed volume of the heated vapor phase (headspace) from the vial and injects it into the GC inlet.
-
GC Conditions:
-
Inlet: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Column: A capillary column with a mid-polarity stationary phase is suitable for separating the MTFA from other volatile components.
-
Carrier Gas: Helium or Hydrogen.[15]
-
Oven Program: A temperature program starting at a low temperature (e.g., 40°C) and ramping up to ensure good separation.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Key ions for MTFA are monitored to quantify its presence.
-
Visualization of the Derivatization Logic
Caption: The rationale for derivatization prior to GC-MS analysis.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Elucidator
While chromatography-mass spectrometry techniques excel at separation and quantification, ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for structural elucidation and the analysis of total organofluorine content.[16][17]
Principle of Operation: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The ¹⁹F nucleus has a nuclear spin of ½ and is 100% naturally abundant, making it highly sensitive for NMR experiments.[18][19] When placed in a strong magnetic field, these nuclei absorb and re-emit electromagnetic radiation at a specific frequency. This frequency, or "chemical shift," is highly sensitive to the local electronic environment of the fluorine atom. By analyzing the chemical shifts, splitting patterns (from coupling to other nuclei like ¹H or other ¹⁹F atoms), and signal integrals, one can deduce the precise structure of a fluorinated molecule.[18]
Causality in Method Design (Why this approach is unique):
-
Direct & Non-Destructive: ¹⁹F NMR is a non-destructive technique that often requires minimal sample preparation, providing a direct look at the fluorinated species in a sample without the need for separation or derivatization.[17]
-
Quantitative Power: With the use of an internal standard, ¹⁹F NMR can be rigorously quantitative, providing a total organofluorine concentration that targeted MS methods might miss.[20] Studies have shown that targeted LC-MS/MS may only detect a fraction (e.g., a median of 11.4%) of the total organofluorine detected by ¹⁹F-NMR in environmental samples.[16][17]
-
Structural Information: The large chemical shift range (~800 ppm) and the predictable nature of spin-spin coupling provide rich structural information, making it ideal for identifying unknown fluorinated compounds and verifying the structure of newly synthesized molecules.[19]
Representative Protocol: ¹⁹F NMR Analysis of a Fluorinated Pharmaceutical Intermediate
1. Sample Preparation
-
Objective: To prepare a clear, homogeneous solution for NMR analysis.
-
Steps:
-
Accurately weigh a known amount of the sample (e.g., 5-10 mg).
-
Dissolve the sample in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The deuterated solvent is "invisible" in ¹H NMR and provides a lock signal for the spectrometer.
-
Add a known amount of an internal standard containing a fluorine atom with a distinct chemical shift (e.g., trifluorotoluene) for quantification.
-
2. NMR Data Acquisition
-
Instrumentation: A high-field NMR spectrometer.
-
Experiment: A standard one-dimensional ¹⁹F NMR experiment.
-
Key Parameters:
-
Pulse Sequence: A simple pulse-acquire sequence is usually sufficient.
-
Relaxation Delay (D1): This must be set to at least 5 times the longest T₁ relaxation time of the fluorine nuclei in the sample and standard to ensure accurate integration for quantification.[20]
-
Number of Scans: Signal-to-noise ratio improves with the square root of the number of scans. More scans are needed for dilute samples.
-
3. Data Processing and Analysis
-
Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
-
Phase the resulting spectrum and perform baseline correction.
-
Calibrate the chemical shift axis using the internal standard.
-
Integrate the signals corresponding to the analyte and the internal standard. The concentration of the analyte can be calculated based on the ratio of their integrals and known masses/concentrations.
-
Analyze the chemical shifts and coupling patterns to confirm the molecular structure.
Comparative Summary of Analytical Methods
| Feature | LC-MS/MS | GC-MS | ¹⁹F NMR Spectroscopy |
| Primary Application | Quantitative analysis of trace-level, non-volatile acids (e.g., PFAS) | Quantitative analysis of volatile or derivatized acids | Structural elucidation and total organofluorine quantification |
| Sensitivity | Excellent (ng/L to pg/L)[1] | Good, but often requires derivatization (ng/mL to pg/mL)[13][21] | Moderate to Low (mg to µg range)[20] |
| Selectivity | Excellent (with MRM) | Good (with SIM) | Good (large chemical shift dispersion)[19] |
| Sample Preparation | SPE often required for concentration and cleanup | Derivatization is mandatory for non-volatile acids[11] | Minimal; dissolution in a deuterated solvent |
| Compound Scope | Polar, non-volatile compounds | Volatile or semi-volatile compounds (or their derivatives) | All fluorine-containing compounds |
| Key Advantage | "Gold standard" for regulated methods due to sensitivity and specificity[1] | Cost-effective, robust, excellent for volatile analytes | Provides unambiguous structural information; non-destructive[17] |
| Key Limitation | Can miss unknown or untargeted fluorinated compounds[17] | Limited to thermally stable compounds; derivatization adds complexity and potential for error[22] | Relatively low sensitivity compared to MS techniques |
Conclusion
The selection of an analytical method for fluorinated acid derivatives is a decision driven by the specific goals of the analysis.
-
For trace-level quantification in complex matrices, especially for regulatory compliance, LC-MS/MS is the undisputed method of choice due to its superior sensitivity and selectivity.
-
When dealing with more volatile fluorinated compounds or when LC-MS/MS is unavailable, GC-MS provides a robust and reliable alternative, provided a validated derivatization protocol is employed.
-
For structural verification , identification of unknown fluorinated species, and obtaining a true measure of total organofluorine content, ¹⁹F NMR is an indispensable and complementary tool.
A comprehensive analytical strategy, particularly in a research and development setting, will often leverage the strengths of all three techniques to gain a complete picture of the fluorinated compounds under investigation.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. agilent.com [agilent.com]
- 4. PFAS Testing Methods, An Overview of Common Analytical Techniques - Olympian Water Testing, LLC [olympianwatertesting.com]
- 5. sciex.com [sciex.com]
- 6. mdpi.com [mdpi.com]
- 7. PFAS Analysis by U.S. EPA Method 537.1 for Drinking Water [discover.restek.com]
- 8. epa.gov [epa.gov]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. LC-MS Analysis of PFAS Compounds [sigmaaldrich.com]
- 11. Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. gcms.cz [gcms.cz]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Exploring the organofluorine gap: 19F-NMR and LC-MS/MS as complementary analytical approaches for PFAS - American Chemical Society [acs.digitellinc.com]
- 18. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 19. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 20. lib3.dss.go.th [lib3.dss.go.th]
- 21. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
literature review of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid research
An In-Depth Comparative Guide to 3-(5-Fluoro-2-methoxyphenyl)propanoic Acid and its Role as a GPR40 Agonist
Introduction: The Therapeutic Promise of GPR40 in Type 2 Diabetes
Type 2 Diabetes Mellitus (T2DM) is a global health crisis characterized by insulin resistance and progressive pancreatic β-cell dysfunction.[1] While existing therapies like metformin and sulfonylureas are effective, they can be associated with side effects such as hypoglycemia and weight gain, necessitating the development of novel therapeutic strategies.[2] One of the most promising targets to emerge is the G protein-coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1).[3][4]
GPR40 is highly expressed in pancreatic β-cells and is activated by medium and long-chain free fatty acids (FFAs).[3] This activation potentiates glucose-dependent insulin secretion (GDIS), meaning it enhances insulin release only when blood glucose levels are elevated.[1][4] This glucose-dependency is a significant advantage, as it minimizes the risk of hypoglycemia, a common and dangerous side effect of traditional insulin secretagogues like sulfonylureas.[1] The therapeutic potential of GPR40 has been validated in numerous preclinical and clinical studies, leading to the development of several synthetic small-molecule agonists.[5][6]
This guide provides a comprehensive analysis of this compound, a representative member of a chemical class with potential GPR40 agonist activity. We will explore its synthesis, mechanism of action, and comparative performance against other key GPR40 agonists, providing researchers and drug development professionals with the critical data and experimental context needed to evaluate its therapeutic potential.
Proposed Synthesis of this compound
While specific literature on the synthesis of this compound is not abundant, a reliable synthetic route can be proposed based on established chemical transformations, particularly the hydrogenation of a cinnamic acid precursor. This common method involves the reduction of a carbon-carbon double bond, which is a highly efficient and well-understood reaction.[7] The proposed workflow begins with the corresponding substituted cinnamic acid, which is then subjected to catalytic hydrogenation.
Caption: Proposed synthesis of the target compound via catalytic hydrogenation.
Experimental Protocol: Catalytic Hydrogenation
This protocol is adapted from a general procedure for the synthesis of similar propanoic acid derivatives.[7]
-
Preparation: In a suitable hydrogenation vessel, dissolve the starting material, 3-(5-fluoro-2-methoxyphenyl)acrylic acid, in ethanol.
-
Catalyst Addition: Add a catalytic amount (e.g., 0.05 equivalents) of 10% palladium on charcoal (Pd/C) to the solution.
-
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake or by using techniques like Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas (e.g., nitrogen or argon).
-
Purification: Remove the palladium catalyst by filtration through a pad of Celite. Evaporate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography if necessary.
Mechanism of Action: GPR40 Signaling Pathway
The activation of GPR40 by an agonist like this compound initiates a signaling cascade that augments insulin secretion in a glucose-dependent manner. This process is crucial for maintaining glucose homeostasis.
The binding of the agonist to GPR40 on the surface of pancreatic β-cells predominantly activates the Gαq/11 subunit of the G-protein complex.[4][8] This, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses to the endoplasmic reticulum (ER) and binds to IP3 receptors, triggering the release of stored calcium (Ca2+) into the cytoplasm. The resulting increase in intracellular Ca2+ concentration is a primary driver for the fusion of insulin-containing granules with the cell membrane, leading to insulin exocytosis.[4][6]
Caption: GPR40 signaling cascade leading to insulin secretion.
Comparative Analysis of GPR40 Agonists
The development of GPR40 agonists has seen both significant successes and notable setbacks. The most prominent example is TAK-875 (Fasiglifam) , which showed robust glucose-lowering effects in Phase II and III clinical trials, comparable to the sulfonylurea glimepiride, but with a significantly lower risk of hypoglycemia.[4][9][10] However, its development was terminated due to concerns about liver toxicity observed in a small percentage of patients.[3][9] This event has underscored the critical need for agonists with improved safety profiles. Other compounds like AMG 837 have also been investigated in clinical trials.[3] The table below compares key performance metrics of these clinical candidates, providing a benchmark against which new compounds like this compound can be evaluated.
| Parameter | TAK-875 (Fasiglifam) | Glimepiride (Sulfonylurea) | Emerging GPR40 Agonists (General Profile) |
| Mechanism | GPR40 Partial Agonist | KATP Channel Blocker | GPR40 Partial Agonists, Full Agonists, or AgoPAMs |
| Potency (EC₅₀) | ~72 nmol/L for receptor activation[6] | N/A (different mechanism) | Varies; typically in the low nanomolar range[11] |
| Efficacy (HbA1c ↓) | ~1.2% reduction, similar to glimepiride[2][10] | ~1.0-1.2% reduction[4] | Goal is to achieve similar or better efficacy than TAK-875 |
| Hypoglycemia Risk | Very low, similar to placebo[10] | Significant risk[1][2] | Designed to have a very low risk |
| Key Advantage | Glucose-dependent action, low hypoglycemia risk[4] | Well-established efficacy, oral administration | Potential for improved safety (liver, β-cell) and incretin effects[2][9] |
| Key Disadvantage | Development halted due to liver toxicity[3][9] | Hypoglycemia, weight gain, β-cell exhaustion[1] | Overcoming the safety hurdles seen with previous candidates |
Key Experimental Workflows
To assess the potential of a novel GPR40 agonist, a series of standardized in vitro and in vivo assays are essential.
Protocol: In Vitro Calcium Mobilization Assay
This assay is a primary screening method to determine if a compound activates the GPR40 receptor by measuring the downstream increase in intracellular calcium.
-
Cell Culture: Culture HEK293 cells stably expressing the human GPR40 receptor in appropriate media.
-
Cell Plating: Plate the cells in a 96-well or 384-well black, clear-bottom plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.
-
Compound Addition: Prepare serial dilutions of the test compound (e.g., this compound).
-
Measurement: Use a fluorescence plate reader (e.g., FLIPR) to measure the baseline fluorescence, then add the test compounds to the wells and immediately begin recording the change in fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Plot the peak fluorescence response against the compound concentration to generate a dose-response curve and calculate the EC₅₀ value.
Workflow: In Vivo Intraperitoneal Glucose Tolerance Test (IPGTT)
The IPGTT is a critical in vivo test to evaluate a compound's ability to improve glucose disposal in an animal model of T2DM (e.g., Zucker diabetic fatty rats or high-fat diet-induced obese mice).[1][6]
Caption: Standard workflow for an Intraperitoneal Glucose Tolerance Test (IPGTT).
Future Outlook and Conclusion
Despite the setback with TAK-875, the GPR40 receptor remains a highly attractive target for T2DM therapy due to its robust, glucose-dependent effects on insulin secretion.[3][5] The field is now focused on developing new agonists that mitigate the risks observed with earlier compounds. Key strategies include:
-
Developing Partial Agonists or AgoPAMs: These compounds may offer a more nuanced activation of the receptor, potentially avoiding the signaling that could lead to adverse effects.[9]
-
Gut-Restricted Agonists: Limiting the drug's action to the gut could leverage the GPR40-mediated secretion of incretins like GLP-1 while minimizing systemic exposure and potential liver toxicity.[8][9]
-
Structural Modifications: The exploration of novel chemical scaffolds, such as those represented by this compound, is crucial for identifying candidates with improved pharmacokinetic and safety profiles.[11]
References
- 1. Selective Small-Molecule Agonists of G Protein–Coupled Receptor 40 Promote Glucose-Dependent Insulin Secretion and Reduce Blood Glucose in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of Type 2 Diabetes by Free Fatty Acid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR40 Agonists for the Treatment of Type 2 Diabetes Mellitus: Benefits and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR40 agonists for the treatment of type 2 diabetes: life after ‘TAKing’ a hit | Semantic Scholar [semanticscholar.org]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. prepchem.com [prepchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders [frontiersin.org]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Guide to the Safe Disposal of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid
Navigating the complexities of laboratory waste management is paramount for ensuring a safe and compliant research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid (CAS No. 900021-53-6)[1][2]. The procedures outlined below are synthesized from established safety protocols for halogenated organic acids and are designed to empower researchers with the knowledge to handle this compound responsibly from cradle to grave.
Hazard Assessment and Chemical Profile
Key Hazard Considerations:
-
Irritation: This class of compounds is known to cause skin and eye irritation, as well as respiratory irritation upon inhalation of dust or fumes[3][4].
-
Acidic Nature: As a propanoic acid derivative, this compound is acidic and can cause burns upon direct contact[5][6].
-
Halogenated Compound: The presence of fluorine, a halogen, designates this as a halogenated organic compound. This is a critical classification for waste segregation and disposal, as halogenated waste streams require specific disposal methods, typically incineration at high temperatures, to prevent the formation of toxic byproducts[7][8][9].
| Property | Information | Source |
| CAS Number | 900021-53-6 | [1][2] |
| Chemical Family | Halogenated Carboxylic Acid | [1] |
| Likely Hazards | Skin Irritant, Eye Irritant, Respiratory Irritant | [3][4] |
| Physical State | Likely a solid at room temperature | [4] |
Personal Protective Equipment (PPE): Your First Line of Defense
Prior to handling this compound for any purpose, including disposal, the appropriate PPE must be worn to mitigate exposure risks.
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should also be worn[7].
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential. Always inspect gloves for any signs of degradation or perforation before use[3].
-
Body Protection: A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron or suit may be necessary[7].
-
Respiratory Protection: If handling the solid material outside of a fume hood where dust may be generated, a NIOSH-approved respirator is recommended[3].
Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound follows a systematic process of collection, segregation, and transfer to a certified waste management provider.
Step 1: Waste Collection
-
All waste containing this compound, including un-used product, contaminated labware (e.g., weigh boats, spatulas), and spill cleanup materials, must be collected in a designated, compatible waste container.
-
The container must be in good condition, made of a material compatible with organic acids (e.g., high-density polyethylene), and have a secure, tight-fitting lid to prevent leaks and vapor release[7].
Step 2: Waste Segregation and Labeling
-
Crucially, this waste must be segregated as "Halogenated Organic Waste." Do not mix it with non-halogenated organic waste, as this can complicate and significantly increase the cost of disposal[7][10].
-
The waste container must be clearly labeled with the words "Hazardous Waste" and a detailed list of its contents, including the full chemical name: "Waste this compound." Avoid using abbreviations or chemical formulas[7]. The label should be applied as soon as the first drop of waste is added to the container[7].
Step 3: Neutralization (If Required by Your Institution)
-
Due to its acidic nature, some institutional waste management protocols may require the neutralization of the acidic waste before it is collected.
-
If neutralization is necessary, it should be performed cautiously by trained personnel in a chemical fume hood. A weak base, such as sodium bicarbonate, should be added slowly to an aqueous solution of the waste material until the pH is between 6 and 9[8]. This process can generate gas and heat, so it must be done with care.
-
The neutralized solution is still considered halogenated waste and must be disposed of accordingly.
Step 4: Storage
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents[7].
-
Ensure the container is stored in secondary containment to prevent the spread of material in case of a leak.
Step 5: Final Disposal
-
Once the waste container is full, or in accordance with your institution's policies, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
-
Under no circumstances should this chemical be disposed of down the drain or in the regular trash [11].
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and ensure the area is well-ventilated, preferably within a chemical fume hood[7].
-
Containment: For small spills, use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbed material into the designated halogenated waste container.
-
Decontamination: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
Reporting: Report the spill to your laboratory supervisor and EHS department as per your institution's protocol.
Disposal Workflow Diagram
Caption: Decision workflow for the safe disposal of this compound.
References
- 1. 900021-53-6|this compound|BLD Pharm [bldpharm.com]
- 2. 3-(5-Fluoro-2-methoxyphenyl)propionic acid | 900021-53-6 [sigmaaldrich.com]
- 3. aksci.com [aksci.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. Making sure you're not a bot! [oc-praktikum.de]
- 9. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. otago.ac.nz [otago.ac.nz]
Navigating the Safe Handling of 3-(5-Fluoro-2-methoxyphenyl)propanoic acid: A Comprehensive Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Risk Assessment
Based on data from the closely related isomer, 3-(4-Fluoro-3-methoxyphenyl)propanoic acid, and other similar fluorinated aromatic carboxylic acids, 3-(5-Fluoro-2-methoxyphenyl)propanoic acid is anticipated to pose the following hazards:
-
Skin Irritation: May cause redness, itching, and inflammation upon contact.[1][2]
-
Serious Eye Irritation: Can cause significant eye irritation, potentially leading to damage if not promptly addressed.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system, causing coughing and discomfort.[1][2]
The presence of the fluorine atom and the carboxylic acid functional group are key determinants of its reactivity and toxicological profile. The strong carbon-fluorine bond contributes to the molecule's stability and potential for environmental persistence.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial to minimize exposure risk. The following table outlines the recommended equipment for handling this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields. A face shield should be worn over goggles when there is a significant risk of splashing or dust generation. | Protects against accidental splashes and airborne particles, preventing serious eye irritation.[1][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). A fully buttoned, chemical-resistant lab coat. | Nitrile gloves offer good resistance to a range of chemicals. A lab coat prevents direct skin contact with the compound.[3][4] |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended, especially when handling the solid outside of a certified chemical fume hood or if dust generation is likely. | Minimizes the inhalation of airborne particles and potential vapors, protecting the respiratory system from irritation.[2][4] |
It is imperative to inspect all PPE for integrity before each use and to follow proper donning and doffing procedures to prevent cross-contamination.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe working environment.
Engineering Controls and Preparation
-
Designated Area: All handling of this compound should be conducted in a designated area, such as a certified chemical fume hood, to contain any dust or vapors.
-
Ventilation Check: Before commencing work, verify that the chemical fume hood is functioning correctly, with an average face velocity of at least 100 feet per minute.
-
Gather Materials: Assemble all necessary equipment, including spatulas, weighing paper, glassware, and appropriately labeled waste containers, before handling the chemical.
Handling Procedures
-
Avoid Dust Generation: When handling the solid compound, minimize the creation of dust. Use techniques such as gentle scooping and avoid pouring the powder from a height.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1] Do not eat, drink, or smoke in the laboratory.[4]
-
Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[1] Keep it away from incompatible materials such as strong oxidizing agents.
Experimental Workflow: Safe Handling of this compound
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
